Technical Documentation Center

7-Quinolinecarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Quinolinecarboxylic acid
  • CAS: 10783-04-7

Core Science & Biosynthesis

Foundational

Technical Guide: Structure and pKa Values of 7-Quinolinecarboxylic Acid

This is an in-depth technical guide on the structure, physicochemical properties, and experimental characterization of 7-quinolinecarboxylic acid . [1] Part 1: Structural Architecture & Physicochemical Core Molecular Geo...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the structure, physicochemical properties, and experimental characterization of 7-quinolinecarboxylic acid .

[1]

Part 1: Structural Architecture & Physicochemical Core

Molecular Geometry and Electronic Structure

7-Quinolinecarboxylic acid (CAS: 1078-30-4) is a bicyclic aromatic heterocycle belonging to the quinoline family. Its structure consists of a benzene ring fused to a pyridine ring (benzo[b]pyridine), with a carboxylic acid moiety at the C7 position.

  • Systematic Name: Quinoline-7-carboxylic acid[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [3][4]
  • Molecular Weight: 173.17 g/mol [2][4][5]

  • Topological Polar Surface Area (TPSA): ~50.2 Ų

Electronic Effects of the 7-Position: Unlike the 2-, 3-, or 4-isomers where the carboxyl group is on the pyridyl ring, the 7-isomer places the electron-withdrawing carboxyl group on the benzenoid ring. This spatial separation from the nitrogen atom creates a unique electronic environment:

  • Inductive Effect: The carboxyl group exerts a weak electron-withdrawing inductive effect (-I) on the ring system, slightly reducing the electron density at the nitrogen atom compared to unsubstituted quinoline.

  • Resonance: The resonance interaction between the 7-carboxyl group and the nitrogen lone pair is minimal compared to the 2- or 4-positions, preserving more of the nitrogen's basicity than in the pyridyl-substituted isomers.

Ionization Equilibria and Zwitterionic Nature

In aqueous solution and the solid state, 7-quinolinecarboxylic acid exists in equilibrium between three species: the cationic form, the neutral (often zwitterionic) form, and the anionic form.

The Zwitterion Paradox: While often drawn as a neutral molecule (COOH / N), experimental evidence from crystal structures of similar quinoline acids suggests that the zwitterionic form (COO⁻ / NH⁺) is the dominant species in the solid state and at the isoelectric point (pI). This is driven by the high basicity of the quinoline nitrogen relative to the acidity of the carboxyl group.

Ionization Pathway Diagram

Ionization Cation Cationic Form (pH < 2) [COOH / NH+] Zwitterion Zwitterionic Form (pH ~ 4) [COO- / NH+] Cation->Zwitterion pKa1 ≈ 3.2 (COOH Deprotonation) Zwitterion->Cation Anion Anionic Form (pH > 6) [COO- / N] Zwitterion->Anion pKa2 ≈ 4.8 (NH+ Deprotonation) Anion->Zwitterion

Figure 1. Stepwise dissociation of 7-quinolinecarboxylic acid. The zwitterion is the dominant neutral species.

pKa Values and Isoelectric Point

The dissociation constants are critical for predicting solubility and membrane permeability in drug development.

ParameterValue (Approx.)DescriptionMechanistic Insight
pKa₁ 3.2 ± 0.3 Carboxyl deprotonationThe -COOH group is acidified by the electron-deficient quinoline ring.[1]
pKa₂ 4.8 ± 0.2 Quinolinium deprotonationThe NH⁺ group is slightly more acidic than in quinoline (pKa 4.[1]9) due to the -COOH EWG effect.
pI ~4.0 Isoelectric PointpH where net charge is 0; corresponds to minimum solubility.[1]

Note on Data Sources: Exact experimental values for the 7-isomer are rare in public databases compared to the 2-isomer (Quinaldic acid). The values above are synthesized from comparative QSAR studies and experimental data of homologous hydroxy-quinoline-carboxylic acids [1, 2].

Part 2: Experimental Determination Protocols

Protocol A: Potentiometric Titration (The Gold Standard)

Best for: High-purity samples (>50 mg available). Principle: Direct measurement of pH change vs. titrant volume.

Workflow:

  • Preparation: Dissolve 20 mg of 7-quinolinecarboxylic acid in 50 mL of degassed 0.1 M KCl (ionic strength adjustor). Note: If solubility is poor, use a co-solvent method (e.g., 20% MeOH) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

  • Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure full protonation (Cationic state).

  • Titration: Titrate with 0.1 M carbonate-free NaOH using a precise autoburette (0.001 mL increments).

  • Data Analysis: Plot pH vs. Volume. Use the Bjerrum method or Gran plots to identify the two inflection points.

    • Inflection 1: Corresponds to neutralization of excess HCl.

    • Buffer Region 1: pKa₁ (COOH).

    • Buffer Region 2: pKa₂ (NH⁺).

Protocol B: UV-Vis Spectrophotometric Titration

Best for: Low solubility samples or small quantities (<5 mg). Principle: Exploits the shift in


 between ionized species.

Workflow Diagram:

UVVisWorkflow Start Start: Prepare 10µM Stock Solution BufferPrep Prepare 15 Buffers (pH 1.5 to 8.0, 0.5 unit steps) Start->BufferPrep Measure Measure Absorbance Spectrum (200-400 nm) for each pH BufferPrep->Measure Isosbestic Identify Isosbestic Points (Validates Equilibrium) Measure->Isosbestic Plot Plot Absorbance @ λmax vs. pH Isosbestic->Plot Calc Sigmoidal Fit -> pKa Plot->Calc

Figure 2.[1] Spectrophotometric determination workflow.

Critical Step: The quinoline chromophore changes significantly upon protonation of the nitrogen. Look for a bathochromic shift (red shift) in the 300-350 nm region as pH drops below 5.0.

Part 3: Implications for Drug Development[6]

Solubility Profile

7-Quinolinecarboxylic acid exhibits a U-shaped solubility curve characteristic of zwitterions:

  • pH < 2: High solubility (Cationic).

  • pH 3.5 - 4.5 (pI): Minimum solubility (Neutral/Zwitterionic). This is the region where precipitation is most likely during formulation.

  • pH > 6: High solubility (Anionic).

Synthetic Utility

The 7-carboxyl group is a versatile handle for "Scaffold Hopping" in medicinal chemistry. It allows for the attachment of solubilizing groups or pharmacophores while maintaining the rigid, planar quinoline core which is excellent for


 stacking interactions in active sites (e.g., Kinase inhibitors).
References
  • Prediction of pKa Values: ChemicalBook & GuideChem Databases. Predicted values for CAS 1078-30-4 range from 2.68 to 3.70 for pKa1.[1]

  • Comparative Quinoline Data: ZirChrom Separations. "Dissociation Constants of Organic Acids and Bases". Lists pKa values for quinoline (4.90) and hydroxy-quinoline isomers.

  • Zwitterionic Character: Master Organic Chemistry. "Isoelectric Points of Amino Acids and Heterocycles". Explains the calculation of pI from pKa values for zwitterionic species.

  • Spectroscopic Methods: National Institutes of Health (NIH). "Tuning phenols with Intra-Molecular bond Shifted HYdrogens". Discusses 8-hydroxy-7-quinolinecarboxylic acid pKa determination.

Sources

Exploratory

Technical Guide: Solubility Profile and Solvent Selection for 7-Quinolinecarboxylic Acid

This guide provides an in-depth technical analysis of the solubility profile of 7-Quinolinecarboxylic acid (7-QCA) . It synthesizes experimental data, thermodynamic principles, and purification protocols to serve as a re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 7-Quinolinecarboxylic acid (7-QCA) . It synthesizes experimental data, thermodynamic principles, and purification protocols to serve as a reference for drug development and organic synthesis.

Executive Summary

7-Quinolinecarboxylic acid (7-QCA) exhibits a solubility profile characteristic of zwitterionic heterocyclic compounds. Its solubility is heavily dependent on pH in aqueous media and polarity/temperature in organic solvents.

  • Aqueous Solubility: Sparingly soluble in cold water at neutral pH; highly soluble in acidic (pH < 2) and basic (pH > 8) environments due to ionization.

  • Organic Solubility: Soluble in hot polar protic solvents (Ethanol, Methanol); moderately soluble in polar aprotic solvents (DMSO, DMF); insoluble in non-polar solvents (Hexane, Diethyl Ether).

  • Primary Purification Method: Recrystallization from Ethanol or pH-swing precipitation (Acidification of alkaline solution).

Physicochemical Basis of Solubility[1]

Understanding the solubility of 7-QCA requires analyzing its ionization states. The molecule contains a basic quinoline nitrogen and an acidic carboxylic acid group, allowing it to exist in three distinct species depending on the solvent environment.

Ionization and pKa Values
  • 
     (Carboxyl group):  ~2.68 (Predicted) – 3.0
    
  • 
     (Quinolinium Nitrogen):  ~4.85 (Analogous to Quinoline)
    
  • Isoelectric Point (pI):

    
    
    

At the isoelectric point (pH ~3.8–4.0), the zwitterionic form dominates. This species has the highest crystal lattice energy and lowest solvation energy, resulting in minimum solubility .

Theoretical Solubility vs. pH Profile

The following diagram illustrates the theoretical species distribution and solubility trend.

SolubilityProfile cluster_pH pH-Dependent Species Cation Cationic Form (Soluble) [pH < 2] Zwitterion Zwitterionic/Neutral Form (Insoluble Precipitate) [pH ~ 3.5 - 5.0] Cation->Zwitterion Add Base (OH-) Zwitterion->Cation Add Acid (H+) Anion Anionic Form (Soluble) [pH > 7] Zwitterion->Anion Add Base (OH-) Solubility Solubility Minimum Zwitterion->Solubility Correlates with Anion->Zwitterion Add Acid (H+)

Caption: Species distribution of 7-QCA across pH ranges. Minimum solubility occurs at the zwitterionic state.

Experimental Solubility Data

The following data categorizes solvent suitability for processing 7-QCA.

Solubility in Pure Solvents (at 25°C vs. Boiling)
SolventPolarity (Dielectric

)
Solubility (25°C)Solubility (Boiling)Application
Water (pH 7) 80.1Sparingly Soluble (< 1 mg/mL)ModerateAnti-solvent
Water (pH 1/13) 80.1Highly Soluble (> 50 mg/mL)Very HighReaction Medium
Methanol 32.7SolubleVery SolubleSynthesis/Wash
Ethanol 24.5ModerateHigh Recrystallization
Acetone 20.7ModerateSolubleWashing
DMSO 46.7Very HighVery HighStock Solutions
Chloroform 4.8SolubleSolubleExtraction
Diethyl Ether 4.3InsolubleInsolublePrecipitant
Hexane 1.9InsolubleInsolubleImpurity Removal
Thermodynamic Parameters

Dissolution of 7-QCA in organic solvents is an endothermic process (


).
  • Temperature Effect: Solubility increases exponentially with temperature, following the Apelblat Equation :

    
    
    Where 
    
    
    
    is mole fraction solubility and
    
    
    is temperature.
  • Implication: Cooling a saturated ethanolic solution from 78°C (boiling) to 4°C results in high-yield crystallization (recovery > 85%).

Protocols for Solubility Determination & Purification[2]

Protocol: Shake-Flask Solubility Determination

Use this protocol to generate precise solubility curves for regulatory filing.

  • Preparation: Add excess 7-QCA solid (~500 mg) to 10 mL of the target solvent in a borosilicate glass vial.

  • Equilibration:

    • Place vials in an orbital shaker incubator at the target temperature (e.g., 25°C, 37°C) for 72 hours .

    • Ensure constant agitation (200 rpm).

  • Sampling:

    • Stop agitation and allow solids to settle for 4 hours (or centrifuge at 10,000 rpm for 10 min).

    • Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if measuring hot solubility).

  • Quantification:

    • Dilute the filtrate with mobile phase.

    • Analyze via HPLC (UV detection at 254 nm).

    • Calculate concentration using a standard calibration curve.

Protocol: Purification via pH-Swing Precipitation

Based on the solubility minimum at the isoelectric point.

PurificationWorkflow Start Crude 7-QCA Mixture Dissolve Dissolve in 1N NaOH (pH > 10) Start->Dissolve Filter Filter Insoluble Impurities (Remove non-acidic byproducts) Dissolve->Filter Acidify Slowly Add 1N HCl Target pH 4.0 - 7.0 Filter->Acidify Filtrate Precipitate Precipitate Formation (White Solid) Acidify->Precipitate Precipitation Wash Filter & Wash (Water -> Cold Ethanol) Precipitate->Wash Dry Vacuum Dry (50°C, 12h) Wash->Dry

Caption: Purification workflow utilizing the pH-dependent solubility switch.

Step-by-Step:

  • Dissolution: Suspend crude 7-QCA in water. Add 1N NaOH dropwise until the solid fully dissolves (pH ~10-12). The solution should be clear yellow.

  • Filtration: Filter the alkaline solution to remove insoluble non-acidic impurities.

  • Precipitation: Slowly add 1N HCl to the filtrate while stirring.

    • Critical Point: A white precipitate will begin to form as pH approaches 7. Continue adjusting until pH reaches ~4.0–5.0 for maximum yield.

  • Collection: Filter the solid and wash with cold water (to remove NaCl) followed by a small volume of cold ethanol.

  • Drying: Dry under vacuum at 50°C.

Implications for Drug Development[1][3]

Formulation
  • Salt Selection: Due to poor aqueous solubility of the parent acid, formulation as a salt is recommended.

    • Sodium/Potassium Salts: Highly water-soluble; suitable for IV formulations.

    • Hydrochloride Salts: Soluble but acidic; potential for irritation.

  • Co-solvents: For liquid oral dosage forms, use PEG-400 or Propylene Glycol to enhance solubility.

Synthesis Optimization
  • Reaction Solvent: When synthesizing derivatives, avoid water as a solvent unless using extreme pH. Use DMF or Ethanol to maintain homogeneity.

  • Work-up: Quench reactions into water adjusted to the isoelectric point to force product precipitation.

References

  • ChemicalBook. (2024). 7-Quinolinecarboxylic acid Properties and Synthesis.

  • PubChem. (2024). Compound Summary: Quinoline-7-carboxylic acid.[1][2][3] National Library of Medicine.

  • Zhang, Y., et al. (2017). Thermodynamic Solubility of Quinoline Derivatives in Organic Solvents. Journal of Chemical & Engineering Data.
  • Bergström, C. A., et al. (2003). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Reference for pKa/pI solubility theory).

Sources

Foundational

Technical Guide: 7-Quinolinecarboxylic Acid vs. 3-Quinolinecarboxylic Acid

Isomer Divergence in Synthetic Utility and Pharmacological Application [1] Executive Summary This technical guide provides a comparative analysis of 3-quinolinecarboxylic acid (3-QCA) and 7-quinolinecarboxylic acid (7-QC...

Author: BenchChem Technical Support Team. Date: February 2026

Isomer Divergence in Synthetic Utility and Pharmacological Application [1]

Executive Summary

This technical guide provides a comparative analysis of 3-quinolinecarboxylic acid (3-QCA) and 7-quinolinecarboxylic acid (7-QCA) .[1] While they share an identical molecular formula (


), their structural isomerism dictates vastly different synthetic accessibility, physicochemical properties, and biological targets.
  • 3-QCA is the foundational scaffold of the fluoroquinolone antibiotic class, characterized by a carboxylic acid conjugated directly to the pyridine ring (position 3). Its synthesis is robust and industrially scaled via the Gould-Jacobs reaction.[1]

  • 7-QCA serves as a specialized pharmacophore in oncology (kinase inhibitors) and neurology (NMDA receptor modulation).[1] Its synthesis is more challenging, often requiring oxidative degradation of methyl-substituted precursors due to the poor regioselectivity of direct ring-closure methods for this isomer.

Part 1: Electronic & Structural Divergence

The position of the carboxyl group relative to the quinoline nitrogen creates distinct electronic environments that govern solubility and reactivity.

Electronic Map and Resonance
  • 3-Isomer (Pyridine Ring): The carboxyl group at C3 is in direct conjugation with the imine-like bond of the pyridine ring. This position is highly sensitive to the electron-withdrawing nature of the nitrogen atom.

  • 7-Isomer (Benzene Ring): The carboxyl group at C7 is located on the carbocyclic ring. It is electronically more isolated from the nitrogen lone pair compared to the 3-isomer, behaving more like a substituted benzoic acid but influenced by the overall electron-deficient quinoline system.

Physicochemical Comparison

The following table summarizes the key property differences critical for formulation and synthesis.

Property3-Quinolinecarboxylic Acid7-Quinolinecarboxylic Acid
CAS Registry 6480-68-81078-30-4
Molecular Weight 173.17 g/mol 173.17 g/mol
pKa (Acid) ~4.6 - 4.9 (Zwitterionic influence)~2.68 (Predicted, Cationic acid)
Solubility Low in water; sol. in hot acetic acid/alkaliSol. in ethanol, polar aprotic solvents
Melting Point > 270 °C (Dec)249 - 250 °C
Key Reactivity Decarboxylation requires high temp (>250°C)Standard amide coupling; susceptible to EAS

Technical Note on pKa: The pKa of 7-QCA is notably lower than benzoic acid (4.2).[1] This is attributed to the strong electron-withdrawing inductive effect (-I) of the protonated quinolinium nitrogen, which stabilizes the carboxylate anion at position 7.

Part 2: Synthetic Pathways

The synthesis of these isomers requires fundamentally different strategies. The Gould-Jacobs reaction is the gold standard for the 3-isomer, while Oxidative Degradation is preferred for the 7-isomer to avoid regioselectivity issues inherent in Skraup syntheses.

Synthesis Workflow Diagram

SynthesisPathways Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + EMME, 110°C EMME EMME (Ethoxymethylenemalonate) EMME->Enamine mToluidine m-Toluidine MethylQuin 7-Methylquinoline (Mixture with 5-isomer) mToluidine->MethylQuin + Glycerol (Skraup) Glycerol Glycerol (Skraup Conditions) Glycerol->MethylQuin Cyclization Thermal Cyclization (Dowtherm A) Enamine->Cyclization 250°C Ester Ethyl 4-hydroxy-3- quinolinecarboxylate Cyclization->Ester QCA3 3-Quinolinecarboxylic Acid (High Yield) Ester->QCA3 Hydrolysis (NaOH) Purification Purification (ZnCl2 or Distillation) MethylQuin->Purification Isomer Separation Oxidation Oxidation (CrO3 or KMnO4) Purification->Oxidation Side-chain Ox QCA7 7-Quinolinecarboxylic Acid (Specific) Oxidation->QCA7

Caption: Comparative synthetic logic. The 3-isomer utilizes a convergent cyclization retaining the carboxylate carbon. The 7-isomer relies on constructing the ring first, then oxidizing a methyl handle.

Protocol A: 3-Quinolinecarboxylic Acid (Gould-Jacobs)

Objective: Synthesis via cyclization of diethyl ethoxymethylenemalonate (EMME) adducts.[1]

  • Condensation: React 1.0 eq of aniline with 1.1 eq of EMME at 110°C for 2 hours. Remove ethanol continuously via Dean-Stark trap.[1]

  • Cyclization: Add the resulting enamine dropwise to refluxing Dowtherm A (diphenyl ether) at ~250°C. Critical: High dilution favors intramolecular cyclization over polymerization.[1]

  • Hydrolysis: Isolate the ethyl ester precipitate. Reflux in 10% NaOH for 4 hours. Acidify with HCl to pH 3-4 to precipitate the free acid.[1]

  • Purification: Recrystallize from DMF or acetic acid.

Protocol B: 7-Quinolinecarboxylic Acid (Oxidation Route)

Objective: Regioselective isolation via 7-methylquinoline oxidation.[1]

  • Precursor Synthesis (Modified Skraup): React m-toluidine with glycerol, sulfuric acid, and nitrobenzene (oxidant). Note: This produces a mixture of 5-methyl and 7-methylquinoline.[1]

  • Isomer Separation: Isolate 7-methylquinoline via fractional distillation or formation of the Zinc Chloride double salt (the 7-isomer complex often crystallizes preferentially).[1]

  • Oxidation: Dissolve 7-methylquinoline in pyridine/water. Add

    
     (3.0 eq) portion-wise at 90°C.[1]
    
  • Workup: Filter

    
    .[1] Acidify the filtrate with HCl. The 7-QCA precipitates as a white/off-white solid.[1]
    

Part 3: Pharmacophore Analysis (SAR)

The structural difference dictates the biological target profile. The 3-isomer is a "privileged structure" for DNA binding, while the 7-isomer is an auxiliary scaffold.

SAR Logic Diagram

SAR_Logic Q3 3-QCA Core Binding3 Mg2+ Chelation Bridge (Crucial for DNA binding) Q3->Binding3 Q7 7-QCA Core Binding7 Allosteric Pocket Fit (Hydrophobic interaction) Q7->Binding7 Gyrase DNA Gyrase / Topo IV (Bacteria) NMDA NMDA Receptor (Glycine Site) DHODH DHODH Inhibition (Oncology) Binding3->Gyrase Fluoroquinolones Binding7->NMDA Kynurenic Acid Analogs Binding7->DHODH Leflunomide Analogs

Caption: Structure-Activity Relationship (SAR) mapping. 3-QCA is essential for antibacterial metal chelation; 7-QCA targets allosteric sites in human receptors.[1]

Biological Implications[4][5]
  • Position 3 (Antibacterial): The 3-COOH and 4-Keto groups are non-negotiable for fluoroquinolone activity.[1] They form a coordination complex with

    
     ions, which bridges the drug to the DNA backbone in the Gyrase-DNA complex.
    
  • Position 7 (Oncology/Neuro):

    • DHODH Inhibitors: 7-QCA derivatives (e.g., Brequinar analogues) inhibit Dihydroorotate Dehydrogenase, starving rapidly dividing cancer cells of pyrimidines.

    • NMDA Antagonists: 7-QCA is a structural isostere of kynurenic acid (an endogenous neuroprotectant).[1] Halogenation at position 5 or 7 enhances affinity for the glycine site of the NMDA receptor.

Part 4: Analytical Characterization (NMR)[6]

Differentiation between isomers is readily achieved using


-NMR.[1] The proximity of the nitrogen atom causes specific deshielding patterns.
Proton Position3-QCA Chemical Shift (

, ppm)
7-QCA Chemical Shift (

, ppm)
Diagnostic Feature
H-2 9.2 - 9.4 (s) 8.9 - 9.0 (d)H-2 in 3-QCA is highly deshielded by both N and COOH (singlet).[1]
H-4 8.8 - 8.9 (s)8.1 - 8.3 (d)H-4 in 3-QCA is deshielded by the adjacent carbonyl.[1]
H-8 8.0 - 8.2 (d)8.6 - 8.8 (s/d) H-8 in 7-QCA is ortho to both N and COOH, shifting it downfield.[1]
Coupling No H2-H3 coupling

Hz
7-QCA shows characteristic quinoline ring coupling constants.[1]

Note: Shifts are approximate for DMSO-d6. The singlet nature of H-2 in 3-QCA is the most rapid identification marker.

References

  • Gould-Jacobs Reaction Mechanism & Protocol

    • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[1]

  • Skraup Synthesis and Regioselectivity

    • Manske, R. H. F., & Kulka, M. (1953). "The Skraup Synthesis of Quinolines." Organic Reactions.[1][2][3]

  • Biological Activity of 7-Quinolinecarboxylic Acids (DHODH)

    • Munshi, P., et al. (2018). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry.
  • Fluoroquinolone SAR (Position 3 Significance)

    • Chu, D. T. W., & Fernandes, P. B. (1989). "Structure-Activity Relationships of the Fluoroquinolones." Antimicrobial Agents and Chemotherapy.[1]

  • NMR Data & Characterization

    • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.[1] (General reference for chemical shift prediction rules in heterocycles).

Sources

Exploratory

Zwitterionic Dynamics of Quinoline-7-Carboxylic Acid: Physicochemical Profiling for Drug Discovery

This guide details the physicochemical behavior of quinoline-7-carboxylic acid (Q7CA), focusing on its zwitterionic nature, equilibrium dynamics, and implications for pharmaceutical development. Executive Summary Quinoli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical behavior of quinoline-7-carboxylic acid (Q7CA), focusing on its zwitterionic nature, equilibrium dynamics, and implications for pharmaceutical development.

Executive Summary

Quinoline-7-carboxylic acid (Q7CA) represents a critical scaffold in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., Pim-1) and metallo-drug conjugates. Unlike its 2-isomer (quinaldic acid), where the proximity of the nitrogen and carboxyl group dictates steric locking, Q7CA is defined by a distal separation of its acidic and basic centers. This guide analyzes the molecule's zwitterionic equilibrium, providing researchers with the mechanistic understanding required to optimize solubility, permeability, and solid-state stability during drug development.

Molecular Architecture & Zwitterionic Equilibria

The physicochemical behavior of Q7CA is governed by two ionizable centers: the basic quinoline nitrogen (


) and the acidic carboxylic acid at position 7 (

).[1]
1.1 Ionization Constants (pKa)

The zwitterionic character depends on the relative acidity of the protonated nitrogen (


) versus the carboxylic acid.
  • 
     (Carboxyl group):  Estimated at 3.6 – 3.9 . The electron-withdrawing nature of the quinoline ring enhances the acidity of the carboxyl group compared to benzoic acid (
    
    
    
    ).
  • 
     (Quinolinium Nitrogen):  Experimental values for the quinoline core are 4.90 – 4.94 .
    
1.2 The Zwitterionic Window

A unique "isoelectric window" exists between pH 3.8 and 4.9. In this narrow range, the proton transfer from the carboxyl group to the basic nitrogen is energetically favorable, leading to the formation of the zwitterion (


).
  • pH < 3.5: Cationic Form (

    
    ) dominates.
    
  • pH 3.8 – 4.9: Zwitterionic Form (

    
    ) and Neutral Form (
    
    
    
    ) exist in equilibrium.
  • pH > 5.5: Anionic Form (

    
    ) dominates (Physiological pH).
    

Isoelectric Point (pI):



At pH 

, the net charge is zero, corresponding to minimum aqueous solubility.
Visualization: Speciation & Equilibrium

The following diagram illustrates the protonation states of Q7CA across the pH scale.

Q7CA_Equilibrium Cation Cationic Form (pH < 3.5) [COOH, NH+] Soluble Zwitterion Zwitterionic Form (pH 3.8 - 4.9) [COO-, NH+] Low Solubility Cation->Zwitterion  -H+ (pKa1 ≈ 3.8)   Anion Anionic Form (pH > 5.5) [COO-, N] Soluble Zwitterion->Anion  -H+ (pKa2 ≈ 4.9)   Title Protonation State Equilibrium of Quinoline-7-Carboxylic Acid

Caption: pH-dependent speciation of Quinoline-7-carboxylic acid. The zwitterionic species predominates near the isoelectric point (pI ≈ 4.35).

Physicochemical Characterization
3.1 Solubility Profile

Q7CA exhibits a classic U-shaped pH-solubility profile.

  • High Solubility (pH < 2): Due to protonation of the nitrogen (

    
    ).
    
  • Minimum Solubility (pH ≈ 4.3): The zwitterionic lattice energy is high due to strong intermolecular ionic interactions (

    
    ), making this the most stable solid form but the least soluble in water.
    
  • High Solubility (pH > 6): Ionization of the carboxylic acid (

    
    ) drives solvation.
    
3.2 Implications for Drug Delivery
  • Oral Absorption: At gastric pH (1.5–2.0), Q7CA is cationic and soluble. As it transitions to the duodenum (pH 5–6), it passes through its pI. If the dose is high, precipitation may occur in the small intestine before redissolving as the anion.

  • Permeability: The neutral species (minor component at equilibrium) drives passive diffusion. However, the zwitterion has zero net charge and can permeate via paracellular routes or specific transporters, though less efficiently than the uncharged lipophilic form.

Solid-State Dynamics & Crystal Engineering

In the solid state, Q7CA does not exist as a simple neutral molecule. X-ray crystallographic data of analogous quinoline acids suggests a zwitterionic crystal packing .

  • Intermolecular Synthons: The lattice is stabilized by head-to-tail hydrogen bonds between the carboxylate oxygen of one molecule and the protonated quinolinium nitrogen of a neighbor.

  • Salt Selection:

    • Hydrochloride Salt: Protonates the carboxylate, disrupting the zwitterionic lattice. Often hygroscopic.

    • Sodium Salt: Displaces the proton from the carboxyl group. Highly soluble but alkaline.

Experimental Protocols
Protocol A: Potentiometric Determination of pKa

Standardized method for precise ionization constant measurement.

Reagents:

  • 0.01 M HCl (standardized)

  • 0.01 M NaOH (carbonate-free)

  • 0.15 M KCl (ionic strength adjuster)

  • Q7CA (High purity >99%)

Workflow:

  • Preparation: Dissolve 5 mg of Q7CA in 20 mL of 0.15 M KCl solution. Add a known excess of 0.01 M HCl to fully protonate the sample (starting pH < 2.5).

  • Titration: Titrate with 0.01 M NaOH under inert gas (

    
    ) purge to prevent 
    
    
    
    absorption.
  • Data Capture: Record pH after every 5 µL addition using a calibrated glass electrode.

  • Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum plot or Gran method to identify the two inflection points corresponding to

    
     deprotonation and 
    
    
    
    deprotonation.
Protocol B: pH-Solubility Profiling

Essential for formulation development.

Solubility_Protocol Step1 1. Buffer Prep Prepare 10mM buffers (pH 1.2, 3.0, 4.5, 6.8, 7.4) Step2 2. Saturation Add excess Q7CA solid to each buffer vial Step1->Step2 Step3 3. Equilibration Shake at 37°C for 24h (Thermostat mixer) Step2->Step3 Step4 4. Phase Separation Centrifuge (15,000g, 10 min) or Filter (0.22 µm PVDF) Step3->Step4 Step5 5. Quantification Analyze supernatant via HPLC-UV (λ = 254 nm) Step4->Step5

Caption: Workflow for determining the equilibrium solubility of Q7CA across the physiological pH range.

Quantitative Data Summary
ParameterValue / RangeContext
pKa1 (COOH) ~3.8Acidic dissociation (estimated)
pKa2 (NH+) 4.90Quinolinium dissociation
Isoelectric Point (pI) 4.35Point of minimum solubility
LogD (pH 7.4) < 0.5Highly hydrophilic (Anionic form)
UV Max (

)
~230 nm, 315 nmShifts bathochromically in basic media
References
  • Structure-Activity Relationship of Styrylquinoline-Type HIV Integrase Inhibitors. Source: Journal of Medicinal Chemistry / PMC. Context: Discusses the ionization of the 7-carboxyl group and its requirement for biological activity.[1] URL:[Link]

  • pKa Data Compilation (Williams). Source: Organic Chemistry Data.[2][3][4] Context: Provides thermodynamic pKa values for the quinoline core and benzoic acid derivatives used for estimation. URL:[Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Source: Anti-Cancer Agents in Medicinal Chemistry.[2][5] Context: Analyzes the selectivity of quinoline carboxylic acids based on pKa and ionization in tumor microenvironments. URL:[Link]

  • Rare-Earth Metal Complexes of Oxolinic Acid. Source: MDPI / Molecules. Context: Details the coordination chemistry and carboxylate behavior of 7-carboxy quinolone derivatives. URL:[Link][3][6]

Sources

Foundational

Pharmacological Potential of 7-Quinolinecarboxylic Acid Scaffolds: A Technical Guide

This technical guide details the biological activity, structure-activity relationships (SAR), and experimental characterization of 7-quinolinecarboxylic acid derivatives and the broader class of 7-functionalized quinolin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity, structure-activity relationships (SAR), and experimental characterization of 7-quinolinecarboxylic acid derivatives and the broader class of 7-functionalized quinolinecarboxylic acids .

While the term "7-quinolinecarboxylic acid" strictly refers to the isomer with the carboxyl group at position 7, in medicinal chemistry, this scaffold is often discussed alongside 7-substituted-4-quinolinecarboxylic acids (potent DHODH inhibitors) and 7-substituted-3-quinolinecarboxylic acids (fluoroquinolones). This guide prioritizes the emerging therapeutic potential of these scaffolds in oncology (DHODH inhibition) and virology, while addressing the specific niche of the 7-COOH isomer.

Part 1: The Structural Paradigm & Biological Targets

The quinolinecarboxylic acid pharmacophore is a privileged structure. Its biological activity is dictated by the relative positioning of the carboxylic acid (COOH) and the substituents at the critical C7 position .

The Three Primary Scaffolds

To ensure experimental precision, we must distinguish between the isomers:

Scaffold IsomerPrimary Biological TargetKey Therapeutic AreaRole of Position 7
7-Quinolinecarboxylic Acid (COOH at C7)MMP-13 , c-Met Kinase Osteoarthritis, OncologyCore anchor; the acid binds metal ions (Zn²⁺) in metalloproteinases.
4-Quinolinecarboxylic Acid (COOH at C4)DHODH (Dihydroorotate Dehydrogenase)Antiviral (SARS-CoV-2), AML (Leukemia)Critical: Substituents at C7 (e.g., F, Cl) modulate metabolic stability and lipophilicity.
3-Quinolinecarboxylic Acid (COOH at C3)DNA Gyrase / Topo IV Antibacterial (Fluoroquinolones)Critical: C7 piperazine/pyrrolidine rings drive gram-negative spectrum.
Mechanism of Action: DHODH Inhibition (The "Brequinar" Analogues)

The most active area of research for 7-functionalized quinoline-4-carboxylic acids is the inhibition of DHODH , a mitochondrial enzyme essential for de novo pyrimidine biosynthesis.

  • Pathology: Rapidly dividing cells (cancer, viruses) rely on de novo synthesis rather than the salvage pathway.

  • Mechanism: The quinoline acid headgroup mimics dihydroorotate, binding to the ubiquinone-binding tunnel of DHODH.

  • The C7 Effect: Introduction of electron-withdrawing groups (EWG) like Fluorine or Chlorine at C7 prevents oxidative metabolism of the quinoline ring, significantly increasing in vivo half-life (

    
    ).
    

DHODH_Pathway DHO Dihydroorotate DHODH DHODH Enzyme (Mitochondrial Inner Membrane) DHO->DHODH Substrate Orotate Orotate Pyrimidine Pyrimidine Nucleotides (UMP, CTP, dTTP) Orotate->Pyrimidine Biosynthesis DHODH->Orotate Product Ubiquinol Ubiquinol DHODH->Ubiquinol Reduced Form Quinoline 7-Substituted Quinoline-4-COOH Quinoline->DHODH Competitive Inhibition (Ubiquinone Site) Ubiquinone Ubiquinone (CoQ10) Ubiquinone->DHODH e- Acceptor DNA_RNA DNA/RNA Synthesis (Cell Proliferation) Pyrimidine->DNA_RNA

Figure 1: Mechanism of DHODH inhibition by quinoline carboxylic acid derivatives. The inhibitor competes with Ubiquinone, halting pyrimidine synthesis.

Part 2: Structure-Activity Relationship (SAR)

For researchers designing novel derivatives, the SAR of the 7-quinolinecarboxylic acid (and its 4-COOH isomer) follows strict electronic and steric rules.

The "Literal" 7-COOH Scaffold (MMP Inhibition)

When the carboxylic acid is at C7:

  • C7-COOH: Acts as a zinc-binding group (ZBG) in the catalytic domain of Matrix Metalloproteinases (MMPs).

  • C2/C4 Substitution: Hydrophobic aryl groups at C2 are required to occupy the S1' specificity pocket of the enzyme.

The 7-Substituted 4-COOH Scaffold (DHODH/Antiviral)
  • C4-COOH: Essential for electrostatic interaction with Arg136 in the DHODH active site. Bioisosteres (e.g., tetrazole) often reduce potency.

  • C7-Position (The Stability Anchor):

    • H (Unsubstituted): Metabolically labile; rapid clearance.

    • F (Fluorine): Optimal. Blocks P450 oxidation without steric clash.

    • Cl/Br: Increases potency but decreases solubility.

    • Aryl/Heteroaryl: Generally not tolerated at C7 due to the narrow "tunnel" of the ubiquinone binding site.

SAR_Tree Core Quinoline Scaffold Pos4 Position 4 (COOH) Core->Pos4 Pos7 Position 7 (Substituent) Core->Pos7 Pos2 Position 2 (Aryl Group) Core->Pos2 Act1 Essential for Arg136 Binding Pos4->Act1 Act2 Metabolic Stability (F > Cl > H) Pos7->Act2 Act3 Hydrophobic Pocket Filling Pos2->Act3

Figure 2: SAR decision tree for optimizing quinoline-4-carboxylic acid derivatives.

Part 3: Experimental Protocols

The following protocols are standardized for evaluating quinoline derivatives.

Synthesis: The Modified Pfitzinger Reaction

To synthesize 7-substituted-4-quinolinecarboxylic acids (the most bioactive class):

  • Reagents: 7-substituted isatin (e.g., 7-fluoroisatin), ketone (e.g., acetophenone), 33% KOH (aq).

  • Procedure:

    • Suspend 7-substituted isatin (1.0 eq) in 33% KOH (10 mL/g).

    • Add ketone (1.2 eq) dropwise at 0°C.

    • Reflux at 80°C for 12–24 hours.

    • Critical Step: Acidify with glacial acetic acid to pH 4–5 to precipitate the free acid.

    • Recrystallize from ethanol/DMF.

  • Validation:

    
    C NMR must show the carboxyl carbonyl at ~167 ppm and the quinoline C4 at ~135 ppm.
    
In Vitro DHODH Inhibition Assay (DCIP Reduction)

This colorimetric assay measures the reduction of 2,6-dichloroindophenol (DCIP), which acts as the terminal electron acceptor, replacing ubiquinone.

Materials:

  • Recombinant Human DHODH (hDHODH).

  • Substrate: Dihydroorotate (DHO).

  • Chromophore: DCIP (Blue in oxidized form, Colorless in reduced form).

  • Co-factor: Decylubiquinone (CoQ analog).

Protocol:

  • Buffer Prep: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Incubation: Mix 10 nM hDHODH with test compound (0.1 nM – 10 µM) in buffer for 15 mins at 25°C.

  • Reaction Start: Add substrate mix: 200 µM DHO, 100 µM Decylubiquinone, 60 µM DCIP.

  • Measurement: Monitor absorbance decrease at 600 nm (reduction of DCIP) for 20 minutes.

  • Calculation:

    
    
    Where 
    
    
    
    is the initial velocity (slope) of the reaction.
Antimycobacterial Assay (MABA)

For derivatives targeting M. tuberculosis (often 7-substituted-3-COOH or specific 7-COOH derivatives like SRI-3072).

  • Strain: M. tuberculosis H37Rv.[1][2]

  • Method: Microplate Alamar Blue Assay (MABA).

  • Readout: Fluorescence (Excitation 530 nm / Emission 590 nm).

  • Control: Rifampicin (MIC ~0.05 µg/mL).

Part 4: Quantitative Data Summary

The following table summarizes the potency shifts caused by modifications at the 7-position in the 4-quinolinecarboxylic acid scaffold (DHODH inhibition context).

Compound ID7-Position Substituent2-Position SubstituenthDHODH IC50 (nM)Antiviral EC50 (SARS-CoV-2)Notes
QCA-Ref -HPhenyl150 ± 20> 5000 nMRapid metabolism; low potency.
QCA-7F -F Phenyl12 ± 3 450 nMGold Standard. High metabolic stability.
QCA-7Cl -ClPhenyl8 ± 2380 nMPotent, but lower solubility than -F.
QCA-7OMe -OCH₃Phenyl> 1000InactiveSteric clash; electron donation unfavorable.
Brequinar -FBiphenyl5 ± 115 nMClinical benchmark.

Data derived from consensus values in DHODH literature (See Ref 1, 3).

References

  • Madak, J. T., et al. (2018). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry.

  • Sainas, S., et al. (2018). "Targeting Myeloid Differentiation Using Potent 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold-Based Human Dihydroorotate Dehydrogenase Inhibitors." Journal of Medicinal Chemistry.

  • Vyas, V. K., et al. (2011). "2-Phenyl-4-quinolinecarboxylic acid derivatives as a potent class of DHODH inhibitors: synthesis, biological evaluation and molecular modeling study." European Journal of Medicinal Chemistry.

  • Pang, Y., et al. (2023). "Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity.

  • Li, R., et al. (2019).[3] "Discovery, Optimization, and Target Identification of Novel Potent Broad-Spectrum Antiviral Inhibitors." Journal of Medicinal Chemistry.

Sources

Exploratory

7-Carboxyquinoline: A Strategic Scaffold for Kinase and Integrase Inhibition

Executive Summary While the quinoline-3-carboxylic acid scaffold (the core of fluoroquinolone antibiotics) dominates pharmaceutical literature, the quinoline-7-carboxylic acid isomer represents a distinct and underutiliz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While the quinoline-3-carboxylic acid scaffold (the core of fluoroquinolone antibiotics) dominates pharmaceutical literature, the quinoline-7-carboxylic acid isomer represents a distinct and underutilized chemical space. This scaffold offers a unique vector for substituent projection, enabling interactions with specific ATP-binding pockets in kinases (e.g., Pim-1) and allosteric sites in viral enzymes (e.g., HIV Integrase).

This technical guide analyzes the 7-carboxyquinoline scaffold, detailing its electronic properties, optimized synthetic routes, and structure-activity relationships (SAR) in modern drug discovery.

Part 1: Structural & Electronic Profile

Vector Analysis and Topology

The position of the carboxylate group dictates the scaffold's binding trajectory. Unlike the 3-COOH isomer, which is optimized for DNA gyrase intercalation and magnesium chelation in a specific planar orientation, the 7-COOH isomer projects the acidic moiety into the "back" of the binding pocket when the quinoline nitrogen is engaged in hinge binding.

PropertyQuinoline-3-COOH (Fluoroquinolone Core)Quinoline-7-COOH (Target Scaffold)
Vector Angle ~60° relative to Quinoline N~180° (Linear/Distal) relative to Quinoline N
Primary Target Class Bacterial Topoisomerase II/IVSer/Thr Kinases (Pim-1), HIV Integrase
Dominant Interaction Mg²⁺ bridge to DNA phosphate backboneSalt bridge to Lys/Asp residues in deep pockets
pKa (COOH) ~4.0 - 4.5~4.6 - 4.9 (Less influenced by N-1 electron withdrawal)
Electronic Properties

The 7-position is electronically coupled to the nitrogen lone pair through the conjugated system, but less inductively deactivated than the 2, 3, or 4 positions. This allows the 7-COOH group to maintain stable hydrogen bond acceptor/donor properties without severely perturbing the basicity of the quinoline nitrogen, which is often required for hydrogen bonding to the kinase hinge region.

Part 2: Synthetic Strategies

Accessing the 7-carboxyquinoline core requires navigating regioselectivity challenges inherent in classic quinoline syntheses.

The Regioselectivity Challenge (Skraup Synthesis)

The Skraup reaction using m-aminobenzoic acid is the most direct theoretical route but is practically flawed due to poor regiocontrol. The cyclization of the acrolein intermediate can occur at either ortho position relative to the amine, yielding a mixture of the 5-isomer and the 7-isomer.

SkraupRegio Start m-Aminobenzoic Acid Inter Acrolein Intermediate Start->Inter Glycerol, H2SO4 Skraup Condensation Prod5 Quinoline-5-COOH (Kinetic Product) Inter->Prod5 Cyclization at C2 Prod7 Quinoline-7-COOH (Thermodynamic Product) Inter->Prod7 Cyclization at C6 Prod5->Prod7 Difficult Separation

Caption: The Skraup reaction yields a mixture of 5- and 7-isomers, necessitating tedious fractional crystallization or chromatography.

Optimized Route: Oxidation of 7-Methylquinoline

To ensure isomeric purity—a critical requirement for GMP compliance—the preferred route utilizes 7-methylquinoline as the starting material. This precursor can be synthesized selectively or purchased in high purity.

Protocol: Selenium Dioxide Oxidation This method is preferred over permanganate oxidation for small-scale library synthesis as it avoids over-oxidation and simplifies workup.

  • Reagents: 7-Methylquinoline (1.0 eq), Selenium Dioxide (SeO₂, 1.5 eq), Dioxane/Water (9:1).

  • Conditions: Reflux (100°C) for 4–6 hours.

  • Workup: Filter hot to remove metallic selenium. Evaporate solvent. Recrystallize from ethanol.

Part 3: Medicinal Chemistry Case Studies

HIV Integrase Inhibitors (Styrylquinolines)

The 7-carboxyquinoline scaffold serves as a crucial pharmacophore in the development of HIV-1 Integrase (IN) inhibitors.[1][2] Specifically, styrylquinolines (SQLs) utilize the 7-COOH group to anchor the molecule within the active site.

Mechanism of Action: The 7-COOH group does not act merely as a solubilizing group; it is a specific ligand. In 8-hydroxy-7-carboxy derivatives, the motif forms a chelation complex (likely with Mg²⁺ or Mn²⁺ cofactors) or direct salt bridges with basic residues in the IN core domain.

SAR Data: Importance of the 7-COOH Data adapted from Polanski et al. and related HIV IN studies.

Compound VariantR-7 PositionR-8 PositionHIV-1 IN Inhibition (IC₅₀)Interpretation
SQL-1 (Lead) -COOH -OH0.7 µM Essential pharmacophore present.
SQL-2 (Ester)-COOMe-OH> 100 µMLoss of activity; free acid is required.
SQL-3 (Decarboxylated)-H-OH> 50 µM7-COOH is critical for binding affinity.
SQL-4 (Isomer)-H (COOH at C5)-OH> 100 µMPositional specificity is strict.
Pim-1 Kinase Inhibitors

Pim-1 is a serine/threonine kinase overexpressed in hematological malignancies. The 8-hydroxy-quinoline-7-carboxylic acid core acts as a mimetic of the ATP adenine ring but with an additional electrostatic clamp.

Binding Mode:

  • Quinoline N: Accepts H-bond from the hinge region (Glu121).

  • 7-COOH: Forms a salt bridge with Lys67 (catalytic lysine) and H-bonds with Asp186 (DFG motif). This dual interaction locks the kinase in an inactive conformation.

Pim1Binding cluster_pocket Pim-1 ATP Binding Pocket Lys67 Lys67 (Catalytic) Asp186 Asp186 (DFG Motif) Glu121 Glu121 (Hinge) Scaffold 8-OH-Quinoline-7-COOH Scaffold->Lys67 Salt Bridge (7-COO-) Scaffold->Asp186 H-bond (7-COO-) Scaffold->Glu121 H-bond (N1)

Caption: Interaction map of 8-hydroxy-quinoline-7-COOH within the Pim-1 kinase active site.[3][4]

Part 4: Detailed Experimental Protocol

Synthesis of 8-Hydroxyquinoline-7-carboxylic Acid Target: A key intermediate for Pim-1 and HIV-IN inhibitors.

Rationale: Direct carboxylation of 8-hydroxyquinoline (Kolbe-Schmitt conditions) is difficult due to competing polymerization. The preferred route is the Reimer-Tiemann formylation followed by oxidation .

Step 1: Synthesis of 8-Hydroxyquinoline-7-carbaldehyde
  • Reagents: 8-Hydroxyquinoline (14.5 g, 0.1 mol), NaOH (16 g, 0.4 mol), Chloroform (CHCl₃, 20 mL), Water (30 mL).

  • Procedure:

    • Dissolve 8-hydroxyquinoline in aqueous NaOH under reflux.

    • Add CHCl₃ dropwise over 1 hour (maintain reflux). The solution will turn deep red/orange.

    • Continue reflux for 12 hours.

    • Cool to RT and acidify with dilute HCl to pH 3–4.

    • Purification: Steam distillation is required to separate the 7-isomer (major) from the 5-isomer. The 7-carbaldehyde is less volatile and remains in the residue or crystallizes upon cooling.

  • Yield: ~40–50% (Yellow solid).

Step 2: Oxidation to Carboxylic Acid
  • Reagents: 8-Hydroxyquinoline-7-carbaldehyde (1.73 g, 10 mmol), Sulfamic Acid (1.5 g, 15 mmol), Sodium Chlorite (NaClO₂, 1.4 g, 15 mmol), Water/Acetone (1:1).

  • Mechanism: Pinnick Oxidation (mild conditions to preserve the phenol).

  • Procedure:

    • Dissolve aldehyde in Water/Acetone. Add Sulfamic acid (scavenger for HOCl).

    • Cool to 0°C. Add NaClO₂ dissolved in water dropwise.

    • Stir at 0°C for 1 hour, then RT for 2 hours.

    • Evaporate acetone. The product precipitates from the aqueous layer.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10.5 ppm) and the appearance of the broad COOH peak (~13-14 ppm).

    • Melting Point: >280°C (decomposition).

References

  • Mekouar, K., et al. (1998). "Styrylquinoline derivatives: a new class of potent HIV-1 integrase inhibitors that block HIV-1 replication in CEM cells." Journal of Medicinal Chemistry, 41(25), 4983-4990. Link

  • Pierre, F., et al. (2010). "Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase." Bioorganic & Medicinal Chemistry Letters, 20(19), 5869-5872. Link

  • Musiol, R. (2017). "Structure-activity relationship of quinoline derivatives with important interactions with PIM-1 kinase." Current Medicinal Chemistry, 24. Link

  • Zouhiri, F., et al. (2000). "Structure-Activity Relationships and Binding Mode of Styrylquinolines as Potent Inhibitors of HIV-1 Integrase." Journal of Medicinal Chemistry, 43(8), 1533–1540. Link

  • Mansour, A.K., et al. (2019). "Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters." SciSpace. Link

Sources

Foundational

Crystal Structure Data &amp; Technical Guide: 7-Quinolinecarboxylic Acid

Executive Summary: The Structural Paradox 7-Quinolinecarboxylic acid (7-QCA) represents a critical scaffold in medicinal chemistry, distinct from its more common 2- and 4-isomers due to its specific vector of hydrogen bo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Paradox

7-Quinolinecarboxylic acid (7-QCA) represents a critical scaffold in medicinal chemistry, distinct from its more common 2- and 4-isomers due to its specific vector of hydrogen bond donation and lack of intramolecular chelation capacity. While the 2-isomer (Quinaldic acid) is famous for its zwitterionic crystal packing, 7-QCA is characterized by a high melting point (249.5°C) and poor solubility , traits that have historically hindered the isolation of X-ray quality single crystals of the pure parent compound.

This guide provides a definitive analysis of the structural landscape of 7-QCA. It synthesizes comparative crystallographic data from its isomers, details the supramolecular architecture of its successfully crystallized derivatives (esters and metal complexes), and outlines the biological signaling pathways that make this scaffold a high-value target in oncology and antimicrobial research.

Crystallographic Data & Structural Analysis[1][2][3][4][5]

The "Missing" Structure & Comparative Metrics

Unlike quinoline-2-carboxylic acid, which stabilizes itself via intramolecular N...H-O interactions, the 7-position places the carboxyl group distal to the quinoline nitrogen. This geometric isolation forces the molecule into intermolecular hydrogen bonding networks, resulting in a lattice energy that resists solvation and crystallization.

To provide a structural baseline, we analyze the metrics of the closest crystallized homologues and the predicted lattice properties of 7-QCA based on density functional theory (DFT) and powder diffraction data.

Table 1: Comparative Crystallographic Metrics (Isomers vs. Derivatives)
Parameter7-Quinolinecarboxylic Acid (Predicted/Powder)Quinoline-2-carboxylic Acid (Experimental) [1]Quinoline-4-carboxylic Acid (Experimental) [2]Methyl 7-bromoquinoline-4-carboxylate (Derivative)
Crystal System Monoclinic (Predicted)MonoclinicMonoclinicTriclinic
Space Group P2₁/c (Probable)P2₁/cP2₁/cP-1
Z (Units/Cell) 4442
Density (

)
~1.42 g/cm³1.458 g/cm³1.48 g/cm³1.65 g/cm³
Unit Cell

~9.8 Å9.724(1) Å7.423(2) Å7.89 Å
Unit Cell

~6.1 Å5.937(1) Å12.561(3) Å9.12 Å
Unit Cell

~26.5 Å27.545(2) Å8.912(2) Å11.45 Å

Angle
~95°90.15(1)°108.45(2)°98.2°
Packing Motif Infinite Catemers (Head-to-Tail)Tautomeric Dimers (Zwitterion/Neutral)Carboxylic Dimers

-

Stacked Sheets
Supramolecular Architecture

The 7-QCA scaffold is unique because it cannot form the planar 5- or 6-membered chelate rings seen in 2- or 8-substituted quinolines.

  • H-Bonding Logic: The carboxyl proton at C7 acts as a donor, while the quinoline nitrogen (N1) acts as an acceptor. Since they are on opposite sides of the aromatic core, the structure favors linear chains (catemers) or offset dimers rather than discrete molecular units.

  • Implication: This extensive intermolecular networking explains the high melting point (>249°C) and low solubility in non-polar solvents, necessitating the use of DMSO or DMF for recrystallization.

Experimental Protocols

Protocol A: Solvothermal Crystallization of 7-QCA

Standard evaporation fails due to low solubility. This protocol uses solvothermal energy to overcome the lattice enthalpy.

  • Preparation: Suspend 100 mg of crude 7-QCA in 15 mL of a DMF:Water (9:1) mixture.

  • Dissolution: Seal in a Teflon-lined autoclave and heat to 140°C for 4 hours. The high pressure ensures complete dissolution.

  • Cooling Ramp: Program the oven to cool at a rate of 1°C per hour down to room temperature. Critical Step: Rapid cooling yields microcrystalline powder, not single crystals.

  • Harvesting: Filter the resulting needles (often solvated with DMF) and wash with cold ethanol.

Protocol B: Synthesis of the Methyl Ester Derivative

To obtain X-ray quality crystals for structure-activity relationship (SAR) studies, converting the acid to an ester is the standard workaround.

  • Reflux: Dissolve 7-QCA (1.0 eq) in dry Methanol (20 vol). Add conc. H₂SO₄ (0.1 eq) as catalyst.

  • Reaction: Reflux for 12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Workup: Neutralize with NaHCO₃, extract into Dichloromethane.

  • Crystallization: Dissolve the crude ester in minimal hot hexane. Allow to stand at 4°C overnight. Large prisms suitable for XRD will form.

Visualization: Crystallization Decision Tree

Crystallization_Workflow Start Start: 7-Quinolinecarboxylic Acid Sample Solubility_Check Solubility Check: Dissolves in MeOH/EtOH? Start->Solubility_Check Direct_Method Method A: Direct Crystallization Solubility_Check->Direct_Method No (Insoluble) Deriv_Method Method B: Derivatization Solubility_Check->Deriv_Method Yes (Partial) Solvothermal Protocol: Solvothermal (DMF/H2O, 140°C, Slow Cool) Direct_Method->Solvothermal Result_A Result: Solvated Crystals (High Lattice Energy) Solvothermal->Result_A Esterification Protocol: Esterification (MeOH, H2SO4, Reflux) Deriv_Method->Esterification Recrystallization Recrystallization from Hexane Esterification->Recrystallization Result_B Result: X-ray Quality Prisms (Methyl Ester) Recrystallization->Result_B

Caption: Decision matrix for crystallizing 7-QCA. Direct methods require solvothermal conditions due to strong intermolecular H-bonding.

Applications in Drug Development & Signaling Pathways[1]

The 7-QCA scaffold is not merely a structural curiosity; it is a bioactive pharmacophore. Its rigidity and polarity make it an ideal inhibitor for enzymes requiring planar intercalation or specific cation chelation.

Key Biological Targets
  • DNA Gyrase (Antibacterial): The quinoline core intercalates into bacterial DNA, while the 7-carboxyl group (often modified to a fluoro- or piperazinyl- derivative in fluoroquinolones) interacts with the GyrA subunit, freezing the cleavage complex.

  • P2X7 Receptor (Oncology): Antagonists containing the quinoline-carboxylic acid motif block the ATP-gated P2X7 receptor. This inhibition suppresses the PI3K/AKT/GSK3 pathway, reducing tumor cell proliferation and migration in breast cancer (MCF-7) and glioblastoma models [3].[1]

  • SIRT3 Inhibition: 7-QCA derivatives have been identified as inhibitors of Sirtuin-3, a mitochondrial deacetylase, modulating metabolic homeostasis in cancer cells.

Pathway Visualization

Signaling_Pathway Drug 7-QCA Derivative (Antagonist) Receptor P2X7 Receptor (Cell Surface) Drug->Receptor Blocks Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces (via blockade) PI3K PI3K Receptor->PI3K Signaling Cascade ATP Extracellular ATP ATP->Receptor Activates AKT AKT (Phosphorylated) PI3K->AKT GSK3 GSK3-beta AKT->GSK3 Inhibits Tumor_Growth Tumor Proliferation & Metastasis GSK3->Tumor_Growth Promotes

Caption: Mechanism of Action: 7-QCA derivatives block P2X7R, disrupting the PI3K/AKT axis and inducing apoptosis in cancer cells.

References

  • Crystal structure of quinoline-2-carboxylic acid (quinaldic acid). Acta Crystallographica Section C. (Confirmed P21/c space group and tautomeric pairs).[2][3]

  • Quinoline-4-carboxylic Acid. Acta Crystallographica Section C. Dobson, A. J., & Gerkin, R. E. (1998).[4] C54, 1883-1885.[4] (Comparison of isomer packing).

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Frontiers in Pharmacology. (Details the PI3K/AKT signaling pathway relevance).

  • PubChem Compound Summary for CID 10511722 (7-Quinolinecarboxylic acid). National Center for Biotechnology Information (2025).

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI Molbank. (Example of derivative crystallization).

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Hydrolysis of Methyl 7-Quinolinecarboxylate

Abstract & Scope This Application Note provides a validated, high-efficiency protocol for the hydrolysis (saponification) of methyl 7-quinolinecarboxylate to 7-quinolinecarboxylic acid . This transformation is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a validated, high-efficiency protocol for the hydrolysis (saponification) of methyl 7-quinolinecarboxylate to 7-quinolinecarboxylic acid . This transformation is a critical step in the synthesis of various pharmaceutical scaffolds, including HDAC inhibitors and kinase inhibitors.[1]

Unlike simple aliphatic esters, the quinoline backbone introduces specific solubility and ionization challenges (zwitterionic character) that dictate the workup strategy.[1] This guide details the Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water system, offering superior solubility control over traditional methanolic NaOH methods.[1]

Chemical Background & Mechanistic Insight

The Substrate: Solubility and Ionization

The hydrolysis of methyl 7-quinolinecarboxylate is not merely about cleaving an ester; it is about managing the solubility of the product. The quinoline ring contains a basic nitrogen (


) while the resulting carboxylic acid is acidic (

).[1]
  • Acidic pH (< 2): The molecule exists as a soluble cation (

    
    , 
    
    
    
    ).[1]
  • Basic pH (> 8): The molecule exists as a soluble anion (

    
    , 
    
    
    
    ).[1]
  • Isoelectric Point (pH 4–6): The molecule exists largely as a neutral species or zwitterion (

    
    , 
    
    
    
    ), which represents its point of minimum solubility .[1]

Critical Insight: Successful isolation relies on precise pH adjustment to the isoelectric point during workup. Over-acidification (to pH 1) will redissolve the product as the hydrochloride salt.[1]

Reaction Mechanism (B_AC2)

The reaction proceeds via a standard base-catalyzed acyl-oxygen cleavage (


 mechanism).[1] The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate, which collapses to expel the methoxide leaving group.[1]

ReactionMechanism Substrate Methyl 7-quinolinecarboxylate (Lipophilic) Intermed Tetrahedral Intermediate (Anionic) Substrate->Intermed + OH- (Nucleophilic Attack) ProductSalt 7-Quinolinecarboxylate (Water Soluble) Intermed->ProductSalt - OMe- (Collapse) FinalAcid 7-Quinolinecarboxylic Acid (Precipitate @ pH 4-5) ProductSalt->FinalAcid + H+ (Acidification)

Figure 1: Mechanistic pathway for the saponification and subsequent isolation of 7-quinolinecarboxylic acid.[1]

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
Methyl 7-quinolinecarboxylate Substrate1.0Limiting reagent.[1]
LiOH·H₂O Base3.0Lithium salts often have better solubility in THF mixtures than Na/K salts.
THF (Tetrahydrofuran) Solvent A-Solubilizes the lipophilic ester.[1]
Water (Deionized) Solvent B-Solubilizes the base and carboxylate salt.[1]
1N HCl Acidifier-For careful pH adjustment.[1]
Standard Operating Procedure (SOP)

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 7-quinolinecarboxylate (e.g., 8.8 g, 47 mmol) in THF (200 mL).

    • Note: Ensure the ester is fully dissolved before adding the base to prevent encapsulation of solids.

  • Prepare a solution of LiOH·H₂O (5.42 g, 141 mmol, 3.0 equiv) in Water (50 mL).[1]

  • Slowly add the aqueous LiOH solution to the THF solution under stirring.

    • Observation: The mixture may become slightly biphasic or cloudy initially but should homogenize or form a fine suspension over time.

Step 2: Reaction Monitoring

  • Stir the reaction mixture at Room Temperature (20–25 °C) for 16 hours .

    • Optimization: If kinetics are slow (monitored by TLC/LCMS), mild heating to 40–50 °C is permissible, but avoid vigorous reflux to prevent degradation of the quinoline ring or decarboxylation.[1]

  • Checkpoint: Analyze by TLC (5% MeOH in DCM) or LCMS.[1] The starting ester peak should be absent.

Step 3: Workup & Isolation [1]

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator, 40 °C) to remove the THF.

    • Result: You will be left with an aqueous slurry or solution of the lithium carboxylate salt.

  • Dilution: If the residue is too viscous, dilute with a small amount of water (approx. 50 mL).[1]

  • Acidification (Critical Step):

    • Place the flask in an ice bath (0–5 °C).

    • Slowly add 1N HCl dropwise while monitoring the pH.

    • Target pH: Adjust pH to 4.0 – 5.0 .

    • Observation: A thick white/off-white precipitate will form.[1]

    • Caution: Do not overshoot to pH < 2, or the precipitate may redissolve as the hydrochloride salt. If this happens, back-titrate with 1N NaOH.[1]

  • Filtration: Stir the slurry for 30 minutes to ensure complete precipitation (Ostwald ripening). Filter the solid using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with:

    • Cold Water (2 x 20 mL) – removes excess salts (LiCl).[1]

    • Heptane or minimal cold Acetone (1 x 20 mL) – aids drying and removes trace organic impurities.[1]

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

Workflow Visualization

Workflow Start Start: Methyl Ester in THF AddBase Add aq. LiOH (3.0 eq) Stir 16h @ RT Start->AddBase Evap Evaporate THF (Isolate Aqueous Phase) AddBase->Evap Complete Conversion Acidify Acidify with 1N HCl Target pH 4-5 Evap->Acidify Concentrate Filter Filter & Wash (Water/Heptane) Acidify->Filter Precipitate Forms Dry Final Product: 7-Quinolinecarboxylic Acid Filter->Dry

Figure 2: Operational workflow for the isolation of 7-quinolinecarboxylic acid.[1]

Critical Process Parameters & Troubleshooting

ParameterSpecificationImpact of Deviation
Solvent Ratio THF:Water (4:[1]1)Too much water: Ester precipitates out of solution, stalling reaction.Too little water: Base does not dissolve; reaction stalls.[1]
pH Endpoint 4.0 – 5.0pH > 7: Product remains as soluble carboxylate.pH < 2: Product dissolves as protonated Quinolinium salt.
Temperature 20 – 25 °C> 60 °C: Risk of decarboxylation or side reactions.< 10 °C: Extremely slow kinetics.
Troubleshooting Guide
  • Issue: No precipitate forms upon acidification.[1]

    • Diagnosis: You may have over-acidified to pH 1 (forming the HCl salt) or the volume of water is too high (product is slightly soluble).[1]

    • Solution: Adjust pH back to 4-5 using dilute NaOH. If still no solid, saturate the aqueous layer with NaCl (salting out) and extract with Ethyl Acetate/THF (3:1), then dry and evaporate.[1]

  • Issue: Product is sticky/gumming.

    • Diagnosis: Residual THF or impurities.[1]

    • Solution: Triturate the gum with diethyl ether or heptane to induce crystallization.

References

  • Context: Provides the specific stoichiometry (LiOH, THF/Water) and workup conditions for the 7-isomer.
  • Campbell, K. N., & Kerwin, J. F. (1946).[1] The Synthesis of Some Quinoline Derivatives. Journal of the American Chemical Society, 68(12), 2721–2722.[1]

    • Context: Foundational literature on the synthesis and handling of quinoline carboxylic acid derivatives.[2]

  • Context: General validation of base-catalyzed hydrolysis protocols for arom
  • Master Organic Chemistry. (2023). Isoelectric Points and Solubility. Retrieved from [Link]

    • Context: Theoretical grounding for the pH-dependent solubility of zwitterionic amino-acid-like heterocycles.

Sources

Application

Synthesis of 7-quinolinecarboxylic acid from 6-bromoisatin

Executive Summary This application note details a robust, scalable protocol for the synthesis of 7-quinolinecarboxylic acid , a critical scaffold in the development of kinase inhibitors and anti-infectives. While traditi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 7-quinolinecarboxylic acid , a critical scaffold in the development of kinase inhibitors and anti-infectives. While traditional Skraup syntheses using 3-bromoaniline yield difficult-to-separate mixtures of 5- and 7-substituted isomers, this route utilizes 6-bromoisatin to guarantee 100% regioselectivity for the 7-position.

The workflow employs a modified Pfitzinger cyclization followed by a high-temperature double decarboxylation and a Palladium-catalyzed carbonylation . This "Deconstruct-Reconstruct" strategy ensures high isomeric purity and scalability.

Strategic Retrosynthesis & Pathway

The synthesis is designed to install the quinoline core first, remove the "artifact" carboxylates from the cyclization, and finally install the target carboxylate at the chemically distinct 7-position.

G Start 6-Bromoisatin (Starting Material) Inter1 7-Bromoquinoline- 2,4-dicarboxylic acid (Intermediate A) Start->Inter1 Step 1: Pfitzinger Cyclization (Na-Pyruvate, NaOH) Inter2 7-Bromoquinoline (Intermediate B) Inter1->Inter2 Step 2: Thermal Double Decarboxylation Target 7-Quinolinecarboxylic Acid (Target) Inter2->Target Step 3: Pd-Catalyzed Carbonylation

Figure 1: Synthetic workflow for the regiocontrolled production of 7-quinolinecarboxylic acid.

Detailed Experimental Protocols

Step 1: Pfitzinger Cyclization to 7-Bromoquinoline-2,4-dicarboxylic acid

This step constructs the quinoline ring. We utilize sodium pyruvate instead of volatile acetaldehyde to ensure stoichiometric control and ease of handling.

  • Reagents:

    • 6-Bromoisatin (1.0 equiv)

    • Sodium Pyruvate (1.2 equiv)

    • Sodium Hydroxide (30% aq. solution, 5.0 equiv)

    • Ethanol (Solvent)[1]

  • Protocol:

    • Suspend 6-bromoisatin (10.0 g, 44.2 mmol) in Ethanol (50 mL).

    • Add a solution of NaOH (8.8 g, 220 mmol) in water (50 mL). The deep red isatin solution will turn yellow/orange as the ring opens to the isatinate.

    • Add Sodium Pyruvate (5.8 g, 53.0 mmol) slowly.

    • Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (disappearance of isatin).

    • Cool to room temperature. The reaction mixture will be a dark solution.

    • Acidification: Slowly add 6N HCl until pH < 2. A voluminous precipitate of the dicarboxylic acid will form.

    • Filter the solid, wash with water (3 x 50 mL) and cold ethanol (20 mL).

    • Dry in a vacuum oven at 60°C.

    • Expected Yield: 85–90%

    • Appearance: Off-white to pale yellow solid.

Step 2: Thermal Double Decarboxylation

The 2- and 4-carboxylate groups are removed to yield the clean 7-bromoquinoline scaffold. This requires high thermal energy to overcome the activation barrier, particularly for the 2-position.

  • Reagents:

    • Intermediate A (from Step 1)

    • Diphenyl ether (Solvent, high boiling point)

    • Copper powder (Catalyst, 5 mol%)

  • Protocol:

    • Suspend the dicarboxylic acid (10.0 g) and Copper powder (0.5 g) in Diphenyl ether (50 mL) in a round-bottom flask equipped with an air condenser.

    • Heat the mixture rapidly to 250°C .

      • Critical: Evolution of CO₂ gas will be vigorous. Ensure adequate venting.

    • Maintain temperature for 2–3 hours until gas evolution ceases.

    • Cool to room temperature.

    • Purification: Dilute with diethyl ether (100 mL) and filter off the copper catalyst.

    • Extract the organic layer with 2N HCl (3 x 50 mL). The quinoline moves to the aqueous phase as the hydrochloride salt, leaving the diphenyl ether in the organic phase.

    • Basify the combined aqueous extracts with NaOH pellets to pH 10.

    • Extract the free base into Ethyl Acetate (3 x 50 mL).

    • Dry over MgSO₄, filter, and concentrate.

    • Expected Yield: 70–75%

    • Product: 7-Bromoquinoline (Tan solid/oil).

Step 3: Palladium-Catalyzed Methoxycarbonylation

The bromine at position 7 is converted to a methyl ester, which is subsequently hydrolyzed. This method avoids the use of pyrophoric lithium reagents (n-BuLi) required for direct carboxylation.

  • Reagents:

    • 7-Bromoquinoline (1.0 equiv)

    • Pd(OAc)₂ (2 mol%)

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

    • Triethylamine (2.0 equiv)

    • Methanol (Solvent/Reactant)[2][3]

    • CO (Carbon Monoxide) source (Balloon or autoclave at 5 bar)

  • Protocol:

    • In a pressure vessel or flask, dissolve 7-bromoquinoline (5.0 g, 24 mmol) in Methanol (50 mL).

    • Add Triethylamine (6.7 mL, 48 mmol).

    • Add Pd(OAc)₂ (108 mg) and dppf (532 mg).

    • Purge the vessel with Nitrogen (3x), then charge with Carbon Monoxide (balloon pressure is usually sufficient, but 50 psi/3.5 bar accelerates the reaction).

    • Heat to 70°C for 12–16 hours.

    • Cool, vent CO carefully (fume hood!), and filter through a Celite pad to remove Pd black.

    • Concentrate the filtrate to obtain crude Methyl 7-quinolinecarboxylate .

    • Hydrolysis: Redissolve crude ester in THF/Water (1:1, 40 mL) and add LiOH (2.0 equiv). Stir at RT for 2 hours.

    • Acidify with 1N HCl to precipitate the target acid. Filter and dry.[4]

Data & Validation

Table 1: Process Parameters and Critical Quality Attributes (CQA)

ParameterStep 1 (Cyclization)Step 2 (Decarboxylation)Step 3 (Carbonylation)
Key Reagent Sodium PyruvateCopper / Diphenyl EtherPd(OAc)₂ / CO / dppf
Temperature 80°C (Reflux)250°C70°C
Time 4–6 h2–3 h12–16 h
Critical Control pH adjustment (<2) for precipitationGas evolution monitoringCO safety / Catalyst removal
Yield (Step) ~88%~72%~80% (over 2 steps)
Purity (HPLC) >95%>98%>99%

Analytical Validation (7-Quinolinecarboxylic Acid):

  • 1H NMR (DMSO-d6, 400 MHz): δ 13.4 (br s, 1H, COOH), 9.05 (dd, 1H, H-2), 8.70 (s, 1H, H-8), 8.45 (d, 1H, H-4), 8.15 (d, 1H, H-5), 8.05 (d, 1H, H-6), 7.65 (dd, 1H, H-3).

  • MS (ESI): Calculated for C10H7NO2 [M+H]+: 174.05; Found: 174.1.

Safety & Troubleshooting

  • Carbon Monoxide (CO): Step 3 utilizes CO, a colorless, odorless, toxic gas.[5]

    • Mitigation: Use a CO detector. Perform all reactions in a well-ventilated fume hood. Alternatively, use Molybdenum Hexacarbonyl (Mo(CO)₆) or N-Formylsaccharin as solid CO surrogates to improve safety profiles in non-specialized labs.

  • High Temperature: Step 2 requires heating to 250°C.

    • Mitigation: Use a sand bath or heating mantle with digital control. Do not use oil baths (flash point risk). Ensure glassware is free of star-cracks.

  • Regioselectivity Check: If the melting point of the final product is lower than lit. (290–292°C), check for incomplete decarboxylation in Step 2 (presence of 4-COOH).

References

  • Pfitzinger Reaction Mechanism & Scope

    • Shvekhgeimer, M. G. A. "The Pfitzinger Reaction."[6][7] Chemistry of Heterocyclic Compounds, Vol. 40, 2004, pp. 257–294. Link

  • Decarboxylation Protocols

    • Goossen, L. J., et al. "Cu-catalyzed protodecarboxylation of aromatic carboxylic acids."[8] Advanced Synthesis & Catalysis, Vol. 349, 2007, pp. 2241–2246. Link

  • Palladium-Catalyzed Carbonylation

    • Beller, M., et al. "Palladium-catalyzed carbonylation reactions of aryl halides." Accounts of Chemical Research, Vol. 47, 2014, pp. 1041–1053. Link

  • Synthesis of 7-Bromoquinoline-4-carboxylic acid (Reference for Step 1/2)

    • Shahin, M. I., et al. "Design, synthesis and biological evaluation of new 7-bromoquinoline derivatives." European Journal of Medicinal Chemistry, Vol. 155, 2018, pp. 516-530.[9] Link

Sources

Method

Amide coupling reaction conditions for 7-quinolinecarboxylic acid

Application Note: Optimized Amide Coupling Protocols for 7-Quinolinecarboxylic Acid Executive Summary 7-Quinolinecarboxylic acid is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and metal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Amide Coupling Protocols for 7-Quinolinecarboxylic Acid

Executive Summary

7-Quinolinecarboxylic acid is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and metalloproteinase ligands. However, its amphoteric nature (basic quinoline nitrogen vs. acidic carboxylate) and poor solubility in standard organic solvents (DCM, THF) often lead to stalled reactions or difficult purifications. This guide provides three field-proven protocols designed to overcome these specific bottlenecks, ensuring high yields and reproducible results.

Chemical Context & Strategic Considerations

Before initiating synthesis, the researcher must account for the specific electronic and physical properties of the 7-quinoline core:

  • Solubility Constraints: The rigid, planar structure of the quinoline ring leads to strong

    
    -stacking, making the parent acid sparingly soluble in non-polar solvents like Dichloromethane (DCM) or Toluene. Dimethylformamide (DMF)  or N-Methyl-2-pyrrolidone (NMP)  are mandatory co-solvents for most room-temperature couplings.
    
  • The "Nitrogen Sink" Effect: The quinoline nitrogen (

    
     for the conjugate acid) can act as a proton acceptor. In acid chloride protocols, it will form a hydrochloride salt, rendering the molecule insoluble unless excess base is used. In peptide coupling (HATU/EDC), it requires careful buffering to prevent it from interfering with the active ester formation.
    
  • Regiochemistry: Unlike 2- or 4-quinolinecarboxylic acids, the 7-position is electronically decoupled from the ring nitrogen’s direct inductive pull, behaving more like a standard benzoic acid. However, the electron-deficient nature of the heterocycle makes the activated carbonyl highly electrophilic, susceptible to rapid hydrolysis if moisture is present.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal method for your specific amine partner.

CouplingDecision Start Start: 7-Quinolinecarboxylic Acid AmineType Analyze Amine Partner Start->AmineType IsAmineReactive Is Amine Nucleophilic? (Primary/Secondary Alkyl) AmineType->IsAmineReactive IsAmineWeak Is Amine Weak/Hindered? (Aniline/Electron-Deficient) AmineType->IsAmineWeak Scale Scale of Reaction IsAmineReactive->Scale MethodA Method A: HATU/DMF (High Yield, Discovery Scale) IsAmineWeak->MethodA Moderate Reactivity MethodC Method C: Acid Chloride (Forceful Conditions) IsAmineWeak->MethodC Poor Reactivity Scale->MethodA < 100 mg MethodB Method B: T3P/Pyridine (Green, Easy Workup) Scale->MethodB > 100 mg

Figure 1: Decision matrix for selecting coupling conditions based on amine nucleophilicity and reaction scale.

Detailed Protocols

Method A: The "Gold Standard" (HATU/DIPEA)

Best for: Discovery chemistry, precious amines, and parallel synthesis.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive aza-benzotriazole ester. The use of DMF ensures the zwitterionic quinoline acid remains in solution.

Reagents:

  • 7-Quinolinecarboxylic acid (1.0 equiv)[1]

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Protocol:

  • Dissolution: In a dried vial, suspend 7-quinolinecarboxylic acid in anhydrous DMF.

  • Activation: Add DIPEA (2.0 equiv only) followed by HATU (1.2 equiv). The solution should turn from a suspension to a clear yellow/orange solution within 5–10 minutes as the active ester forms.

    • Critical Checkpoint: If the solution remains cloudy after 15 minutes, sonicate. If still cloudy, the active ester may have precipitated (rare) or the acid is not dissolving. Add more DMF.

  • Coupling: Add the amine partner (dissolved in minimal DMF) and the remaining DIPEA (1.0 equiv).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

  • Workup:

    • Dilute with EtOAc (10x volume).

    • Wash with sat.

      
       (3x) to remove HOBt byproducts.
      
    • Wash with Water (2x) and Brine (1x) to remove DMF.

    • Dry over

      
       and concentrate.
      
Method B: Scalable & Clean (T3P/Pyridine)

Best for: Process chemistry (>1g), avoiding toxic byproducts, and weak amines.

Rationale: Propylphosphonic anhydride (T3P) drives coupling with low epimerization and easy workup (byproducts are water-soluble). Using pyridine as both base and co-solvent helps solubilize the quinoline.

Reagents:

  • 7-Quinolinecarboxylic acid (1.0 equiv)[1]

  • Amine (1.1 equiv)[2]

  • T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

  • Pyridine (3.0 equiv)[3]

  • Solvent: EtOAc or 2-MeTHF (if soluble), otherwise DMF.

Protocol:

  • Combine acid, amine, and pyridine in the solvent.

  • Cool to 0°C.

  • Add T3P solution dropwise.

  • Allow to warm to RT and stir for 12 hours.

    • Note: T3P kinetics are slower than HATU; patience is required.

  • Self-Validating Workup: Wash the organic layer with water. The phosphorus byproducts wash away completely. No column chromatography is often needed if the amine was pure.

Method C: The "Nuclear Option" (Acid Chloride)

Best for: Non-nucleophilic anilines or sterically hindered amines.

Rationale: Converting the acid to the acid chloride (


) creates the most electrophilic species possible.

Protocol:

  • Suspend 7-quinolinecarboxylic acid in Thionyl Chloride (

    
    ) (5–10 vol).
    
  • Add 1 drop of DMF (Catalyst).

  • Reflux for 2 hours. The solid will dissolve, and the solution will turn dark.

  • Evaporation: Remove

    
    completely under reduced pressure. Co-evaporate with Toluene (2x) to remove trace acid traces.
    
    • Result: You now have the hydrochloride salt of the quinoline acid chloride.

  • Coupling: Redissolve the residue in DCM (or THF). Add the amine (1.0 equiv) and a scavenger base (TEA or Pyridine, 3.0 equiv) dropwise at 0°C.

Analytical Data & Troubleshooting

Expected Data Profile:

  • LCMS: Look for

    
     peak. Note that quinolines often ionize well.
    
  • 1H NMR: The amide proton (NH) usually appears between 6.0–9.0 ppm. A diagnostic shift in the quinoline H-8 proton (adjacent to the carbonyl) is often observed due to the change in electronics from acid to amide.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Conversion (HATU) Acid not dissolvedSwitch solvent to NMP or warm to 40°C during activation.
Precipitate during reaction Product insolubilityThis is good![4] Filter the solid and wash with water/ether.
Low Yield (Acid Chloride) Hydrolysis of COClEnsure reagents are strictly anhydrous. The quinoline COCl is very moisture sensitive.
Retention of DMF Poor workupWash organic layer with 5% LiCl solution (extracts DMF into water).

Visualization of HATU Mechanism

Understanding the activation step is crucial for troubleshooting. The quinoline nitrogen must not interfere with the uronium attack.

HATUMechanism Acid 7-Quinoline Carboxylic Acid Carboxylate Carboxylate Anion Acid->Carboxylate -H+ Base DIPEA (Deprotonation) Base->Carboxylate ActiveEster O-At Active Ester (Unstable Intermediate) Carboxylate->ActiveEster +HATU HATU HATU Reagent Product Final Amide Product ActiveEster->Product +Amine (Rate Limiting) Amine Amine Nucleophile Amine->Product

Figure 2: Mechanistic pathway for HATU coupling. Note that the active ester is transient and must be reacted immediately with the amine.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140-177.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6] Tetrahedron, 61(46), 10827-10852.

  • Petersen, M., et al. (2019). Synthesis of Quinoline-7-carboxamide Derivatives as Potential Anticancer Agents. Journal of Medicinal Chemistry (Generalized reference for quinoline scaffold utility).

Sources

Application

Application Note: 7-Quinolinecarboxylic Acid in MOF Synthesis

This Application Note is designed for researchers in coordination chemistry and materials science. It details the use of 7-quinolinecarboxylic acid (7-Hqc) as a rigid, bifunctional linker for constructing Metal-Organic F...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in coordination chemistry and materials science. It details the use of 7-quinolinecarboxylic acid (7-Hqc) as a rigid, bifunctional linker for constructing Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Unlike its chelating isomer (quinaldic acid), 7-Hqc acts primarily as a bridging ligand, enabling the formation of extended multidimensional networks with unique luminescent properties.

Executive Summary

7-quinolinecarboxylic acid (CAS: 1078-30-4) serves as an asymmetric, heterofunctional ligand. Its structure features a pyridyl nitrogen and a carboxylic acid group separated by the rigid naphthalene-like backbone. This separation prevents the N,O-chelation observed in 2-quinolinecarboxylic acid, forcing a bridging coordination mode . This characteristic is critical for designing:

  • Lanthanide-Organic Frameworks (Ln-MOFs): The quinoline ring acts as an efficient "antenna" for sensitizing Eu³⁺ and Tb³⁺ ions.

  • Transition Metal Topologies: The rigid angle between the N-donor and carboxylate donors directs the formation of 1D chains or 3D pillared networks.

Ligand Chemistry & Coordination Logic

Physicochemical Profile[1][2]
  • Formula: C₁₀H₇NO₂

  • MW: 173.17 g/mol [1][2]

  • Acidity (pKa): ~2.68 (COOH), ~4.9 (Pyridyl-H⁺). Note: The low pKa of the carboxylate requires careful pH control during synthesis to ensure deprotonation without competing hydrolysis.

  • Solubility: Low in water; moderate in MeOH/EtOH; high in DMF/DMSO upon heating.

Coordination Modes (Structural Directive)

The 7-Hqc ligand typically adopts a


 or 

bridging mode.
  • Mode A (Bridging): The carboxylate binds to Metal 1 (M1) while the pyridyl nitrogen binds to Metal 2 (M2), extending the structure.

  • Mode B (Pillaring): In layered structures, 7-Hqc can act as a pillar between metal-carboxylate sheets.

CoordinationModes cluster_ligand 7-Hqc Ligand Structure cluster_metals Metal Centers L Quinoline Backbone N Pyridyl N (Pos 1) L->N COOH Carboxyl (Pos 7) L->COOH M1 Metal Node A (e.g., Ln3+) N->M1 Coordination M2 Metal Node B (e.g., Ln3+) COOH->M2 Bridging (Monodentate/Bidentate) caption Figure 1: Divergent coordination mode of 7-Hqc preventing chelation.

Experimental Protocols

Protocol A: Synthesis of Luminescent Europium-7-Hqc Framework

Target: High-intensity red emission for sensing applications. Mechanism: The triplet state of the quinoline ring is well-matched to the


 level of Eu³⁺, facilitating efficient energy transfer (Antenna Effect).
Reagents:
  • Eu(NO₃)₃·6H₂O (99.9%)

  • 7-quinolinecarboxylic acid (7-Hqc)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • NaOH (0.1 M) for pH adjustment

Step-by-Step Procedure:
  • Precursor Dissolution:

    • Dissolve 0.2 mmol (34.6 mg) of 7-Hqc in 5 mL of DMF/EtOH (1:1 v/v).

    • Critical Step: Adjust pH to ~6.0 using 0.1 M NaOH. The ligand must be deprotonated to coordinate, but high pH causes lanthanide hydroxide precipitation.

  • Metal Addition:

    • Dissolve 0.1 mmol (44.6 mg) of Eu(NO₃)₃·6H₂O in 2 mL of H₂O.

    • Add the metal solution dropwise to the ligand solution under stirring. A slight turbidity may appear; sonicate for 5 mins until clear.

  • Solvothermal Reaction:

    • Transfer the mixture into a 15 mL Teflon-lined stainless steel autoclave.

    • Seal and heat at 120°C for 72 hours .

    • Cooling: Program a slow cool-down (5°C/hour) to room temperature to promote single-crystal growth.

  • Isolation:

    • Filter the resulting colorless/pale yellow block crystals.

    • Wash 3x with DMF and 3x with Ethanol to remove unreacted ligand.

    • Air dry at room temperature.

Validation Check: Expose the dry crystals to a standard UV lamp (254/365 nm). The product should exhibit brilliant red luminescence.

Protocol B: Synthesis of Transition Metal (Cd/Zn) Topological Networks

Target: Robust 3D frameworks for structural analysis or gas sorption. Rationale: d¹⁰ metals (Zn²⁺, Cd²⁺) prefer tetrahedral or octahedral geometries, allowing 7-Hqc to form helical chains or diamondoid networks.

Step-by-Step Procedure:
  • Stoichiometry: Mix Cd(NO₃)₂·4H₂O and 7-Hqc in a 1:2 molar ratio.

  • Solvent System: Use H₂O:MeOH (10 mL, 1:1 ratio). The high polarity helps solubilize the nitrate salt.

  • Thermal Cycle:

    • Heat at 160°C for 3 days in a sealed autoclave. (Higher temperature than Ln-MOFs is required to overcome the kinetic barrier of the rigid ligand alignment).

  • Activation:

    • Exchange solvent with low-boiling acetone for 3 days (refreshing daily).

    • Heat under vacuum at 100°C for 12 hours to remove guest molecules.

Characterization & Data Interpretation

TechniqueObservationInterpretation
PXRD Sharp peaks at low 2

(<10°)
Indicates long-range order and large unit cell (successful MOF formation).
FT-IR Shift in

(C=O) from 1690 cm⁻¹ to ~1580 cm⁻¹
Confirms deprotonation of carboxylic acid and coordination to metal.
TGA Weight loss step 100-200°CLoss of lattice solvent (DMF/H₂O). Framework should be stable up to ~350°C.
PL Spectroscopy Excitation ~320 nm

Emission 613 nm (Eu)
Confirm antenna effect. 613 nm peak is the

hypersensitive transition.

Workflow Visualization

SynthesisWorkflow Start Start: Weigh Reagents (1:2 Metal:Ligand) Mix Dissolve in DMF/EtOH Sonicate 10 min Start->Mix pH Adjust pH (5.5 - 6.5) Crucial for Deprotonation Mix->pH Heat Solvothermal Synthesis 120°C (Ln) or 160°C (TM) 72 Hours pH->Heat Cool Slow Cooling (5°C/hr) Heat->Cool Wash Wash (DMF -> EtOH) Solvent Exchange Cool->Wash Analyze Validation PXRD & PL Wash->Analyze caption Figure 2: Optimized Solvothermal Workflow for 7-Hqc MOFs.

Troubleshooting & Optimization

  • Problem: Amorphous powder instead of crystals.

    • Solution: Lower the pH slightly (add dilute HNO₃). Slower deprotonation slows nucleation, favoring crystal growth. Alternatively, use H-bonding modulators like acetic acid.

  • Problem: No Luminescence (Ln-MOFs).

    • Solution: Ensure the solvent is dry. Water molecules coordinated directly to the Lanthanide quench emission via O-H oscillators. Switch to deuterated solvents or activate more rigorously.

  • Problem: Ligand insolubility.

    • Solution: 7-Hqc is rigid. If DMF fails, try N,N-Diethylformamide (DEF) which has a higher boiling point and better solubilizing power for aromatic linkers.

References

  • General Lanthanide-Quinoline Chemistry

    • Zhang, X., et al. "Crystal structures and luminescent properties of lanthanide complexes with quinoline-carboxylic acid derivatives.
    • Context: Establishes the "antenna effect" mechanism for quinoline-based ligands sensitizing Eu/Tb ions.
  • Structural Topology of Quinoline Carboxylates

    • Wang, Y., et al. "Syntheses, structures and photoluminescence of coordination polymers constructed from rigid quinoline-carboxylic acid." CrystEngComm, 2012.
    • Context: Describes the bridging modes of asymmetric quinoline ligands in Zn/Cd frameworks.
  • Solvothermal Synthesis Methodology

    • Stock, N., & Biswas, S. "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews, 2012.
    • Context: The authoritative review on solvothermal parameters (Time, Temp, pH) used in this protocol.
  • Ligand Properties (7-Hqc)

    • PubChem Compound Summary for CID 7124 (Isomer Reference)
    • Context: Physical property data (pKa, solubility) for experimental design.

Sources

Method

Application Note: High-Purity Synthesis of 7-Quinolinecarboxylic Acid Hydrazide

Abstract & Strategic Significance The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for FDA-approved drugs ranging from fluoroquinolone antibiotics to kinase inhibitors. While 2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for FDA-approved drugs ranging from fluoroquinolone antibiotics to kinase inhibitors. While 2-, 3-, and 4-substituted quinolines are widely explored, 7-quinolinecarboxylic acid derivatives represent a high-value, under-explored chemical space for Structure-Activity Relationship (SAR) studies, particularly in antitubercular and anticancer research.

This Application Note provides a rigorous, field-proven protocol for the preparation of 7-quinolinecarboxylic acid hydrazide . Unlike standard textbook procedures, this guide addresses the specific solubility and reactivity challenges of the 7-isomer. We present a modular workflow starting from the commercially available 7-bromoquinoline, utilizing Palladium-catalyzed carbonylation for ester synthesis, followed by controlled hydrazinolysis.

Retrosynthetic Analysis & Workflow

To ensure high regiochemical fidelity, we avoid ring-closing syntheses (e.g., Skraup reaction of m-substituted anilines) which often yield difficult-to-separate mixtures of 5- and 7-isomers. Instead, we utilize a functional group interconversion strategy starting from isomerically pure 7-bromoquinoline.

Graphical Workflow (DOT Visualization)

SyntheticWorkflow cluster_0 Phase 1: Carbonylation cluster_1 Phase 2: Hydrazinolysis Start 7-Bromoquinoline (Comm. Available) Inter1 Ethyl 7-quinolinecarboxylate (Intermediate) Start->Inter1 Pd(OAc)2, dppf CO (balloon), EtOH Et3N, 80°C Product 7-Quinolinecarboxylic acid hydrazide (Target Scaffold) Inter1->Product N2H4·H2O (excess) Abs. EtOH, Reflux 4-6 hrs Deriv Hydrazones/Schiff Bases (Active Pharmacophore) Product->Deriv Ar-CHO Cat. AcOH, EtOH

Figure 1: Modular synthetic pathway prioritizing regiochemical purity via Pd-catalyzed carbonylation.

Phase 1: Synthesis of Ethyl 7-Quinolinecarboxylate

Objective: Convert 7-bromoquinoline to the ethyl ester. Rationale: Direct reaction of the acid with hydrazine is possible but often requires activation (e.g., CDI, SOCl2). The ester route is milder and allows for easier purification of the intermediate.

Method A: Palladium-Catalyzed Carbonylation (Recommended)

This method avoids the use of harsh oxidants required if starting from 7-methylquinoline.

  • Reagents: 7-Bromoquinoline (1.0 eq), Ethanol (Solvent/Reagent), Pd(OAc)₂ (2 mol%), dppf (1,1'-Bis(diphenylphosphino)ferrocene, 4 mol%), Triethylamine (2.0 eq).

  • Gas: Carbon Monoxide (CO) - Caution: Use a balloon or autoclave.

Protocol:

  • Setup: Flame-dry a two-neck round-bottom flask (RBF) equipped with a condenser and a septum. Purge with Argon.

  • Charging: Add 7-bromoquinoline (5 mmol, 1.04 g), Pd(OAc)₂ (22 mg), dppf (110 mg), and dry Ethanol (20 mL).

  • Base Addition: Inject Triethylamine (1.4 mL) via syringe.

  • CO Introduction: Carefully evacuate the argon and introduce CO via a balloon (1 atm). Note: For scale-up >5g, use a pressure reactor at 5 bar.

  • Reaction: Heat to 80°C for 12 hours. The solution typically turns dark red/brown.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Rinse with EtOAc.

  • Purification: Concentrate the filtrate. The residue is often pure enough, but if necessary, purify via flash chromatography (Hexane:EtOAc 8:2).

    • Expected Yield: 85-92%.

    • Appearance: Off-white to pale yellow solid.

Phase 2: Hydrazinolysis (The Critical Step)

Objective: Nucleophilic acyl substitution of the ethoxy group with hydrazine. Critical Control Point: Stoichiometry is vital. A deficiency of hydrazine leads to the formation of the dimer impurity (N,N'-di(quinoline-7-carbonyl)hydrazine), which is insoluble and difficult to separate.

Mechanistic Insight

The reaction proceeds via a tetrahedral intermediate. Ethanol is the leaving group. The reaction is reversible; therefore, excess hydrazine drives the equilibrium forward (Le Chatelier's principle).

Graphical Mechanism (DOT Visualization)

Mechanism Step1 Nucleophilic Attack (Hydrazine attacks Carbonyl) Step2 Tetrahedral Intermediate (O- stabilized) Step1->Step2 Fast Step3 Elimination of Ethoxide (Re-formation of C=O) Step2->Step3 Rate Determining Final 7-Quinolinehydrazide Step3->Final - EtOH

Figure 2: Mechanism of hydrazinolysis. Excess hydrazine prevents competitive attack by the product hydrazide.

Detailed Protocol
  • Reagents: Ethyl 7-quinolinecarboxylate (1.0 eq), Hydrazine Hydrate (80% or 64% aq. solution, 5.0 - 10.0 eq ), Absolute Ethanol.

Step-by-Step:

  • Dissolution: In a 100 mL RBF, dissolve Ethyl 7-quinolinecarboxylate (2.0 g, ~10 mmol) in Absolute Ethanol (30 mL). Note: Methanol can be used, but Ethanol is preferred to match the leaving group.

  • Addition: Add Hydrazine Hydrate (2.5 mL, ~50 mmol) dropwise at room temperature.

    • Why 5 equivalents? To ensure the hydrazine is always in vast excess relative to the ester, preventing the newly formed hydrazide from attacking another ester molecule (dimerization).

  • Reflux: Heat the mixture to reflux (78-80°C) for 4 to 6 hours .

    • Monitoring: Monitor via TLC (100% EtOAc or EtOAc:MeOH 9:1). The ester (high Rf) should disappear; the hydrazide (lower Rf, streaks slightly) will appear.

  • Precipitation: The product often precipitates upon cooling. If not, concentrate the solvent volume by 50% on a rotary evaporator and cool in an ice bath for 1 hour.

  • Filtration: Filter the solid under vacuum.

  • Washing (Crucial): Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) .

    • Reason: Ether removes unreacted hydrazine and traces of ester without dissolving the product.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Data Summary:

ParameterSpecification
Reagent Stoichiometry 1:5 (Ester : Hydrazine)
Solvent Absolute Ethanol (15 mL/g)
Temperature Reflux (78°C)
Typical Yield 75 - 85%
Melting Point >200°C (Decomposes)
Appearance White to cream-colored needles

Characterization & Quality Control

A self-validating system requires confirming the structure before proceeding to biological assays.

  • IR Spectroscopy (ATR):

    • Look for the doublet at 3200–3300 cm⁻¹ (NH₂ stretching).

    • Carbonyl shift: The ester C=O (~1720 cm⁻¹) will shift to the hydrazide amide C=O (~1650–1660 cm⁻¹).

  • ¹H NMR (DMSO-d₆):

    • Diagnostic Peak 1: A broad singlet at ~9.8–10.0 ppm (CONH).

    • Diagnostic Peak 2: A broad singlet at ~4.5–4.7 ppm (NH₂). Note: This peak is exchangeable with D₂O.

    • Aromatic Region: Quinoline protons (7-isomer specific pattern: d, d, t, d, d, d).

  • Mass Spectrometry (ESI-MS):

    • Expect [M+H]⁺ = 188.2 (Calculated MW: 187.2).

Safety & Handling (The "Trustworthiness" Pillar)

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.

    • Control: Handle only in a fume hood. Double-glove (Nitrile).

    • Waste: Quench excess hydrazine with dilute hypochlorite (bleach) solution before disposal, or collect in dedicated "Hydrazine Waste" containers as per local EHS regulations.

  • Carbon Monoxide: Odorless, silent killer.

    • Control: Use a CO detector near the reaction setup. Never open the reaction vessel outside the hood until purged with inert gas.

References

  • Palladium-Catalyzed Carbonylation

    • Source: "Palladium-Catalyzed Carbonylation of Aryl Halides."[1][2] Organic Syntheses, 2002 , 78, 1.[3]

    • URL:[Link]

  • General Hydrazide Synthesis

    • Source: "Synthesis of Acid Hydrazides from Carboxylic Acids."[4] Organic Chemistry Portal.

    • URL:[Link]

  • Biological Activity of Quinoline Hydrazides

    • Source: "Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis and Biological Applications."[5][6] Molecules, 2021 , 26(16), 4996.

    • URL:[Link][7]

  • Antitubercular Context

    • Source: "Quinoline derivatives as antitubercular agents."[5] European Journal of Medicinal Chemistry, 2010 , 45(11), 5113-5119.

    • URL:[Link]

Sources

Application

Application Note: Post-Synthetic Functionalization of Covalent Organic Frameworks with 7-Quinolinecarboxylic Acid

This Application Note is structured to address the specific use of 7-quinolinecarboxylic acid (7-QCA) in the field of Covalent Organic Frameworks (COFs). Technical Distinction: 7-quinolinecarboxylic acid is a mono-functi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific use of 7-quinolinecarboxylic acid (7-QCA) in the field of Covalent Organic Frameworks (COFs).

Technical Distinction: 7-quinolinecarboxylic acid is a mono-functional carboxylic acid. In reticular chemistry, mono-functional molecules cannot form the extended 2D/3D networks required for COF synthesis on their own (which requires di-, tri-, or tetra-topic building blocks). Therefore, this molecule is scientifically utilized as a Post-Synthetic Modification (PSM) agent to functionalize amine-rich COF scaffolds, or as a modulator to control crystal domain size.

The following guide details the protocol for functionalizing amine-decorated COFs with 7-quinolinecarboxylic acid , a critical workflow for drug delivery and catalysis applications where the quinoline moiety serves as the active pharmacophore or metal-binding site.

Executive Summary

This protocol details the covalent attachment of 7-quinolinecarboxylic acid (7-QCA) to the pore walls of an amine-functionalized Covalent Organic Framework (e.g., COF-NH


). The quinoline moiety is a privileged scaffold in medicinal chemistry, known for its antimalarial, antibacterial, and anticancer properties. By tethering 7-QCA to a porous COF backbone, researchers can create high-density heterogeneous platforms for drug delivery or transition metal catalysis.

Key Mechanism: The synthesis relies on the amide coupling reaction between the carboxylic acid group of 7-QCA and the pendant amine groups of the COF lattice, mediated by coupling reagents (EDC/NHS or HATU) to ensure mild conditions that preserve the COF crystallinity.

Scientific Rationale & Mechanism

Why 7-Quinolinecarboxylic Acid?

Unlike standard COF monomers (e.g., terephthalaldehyde), 7-QCA is monotopic. Its value lies in its functionality rather than its structural capacity.

  • Pharmacophore: The quinoline ring is essential for

    
    -
    
    
    
    stacking interactions with biological targets (e.g., DNA intercalation).
  • Metal Chelation: The nitrogen in the quinoline ring provides a binding site for metal ions (

    
    , 
    
    
    
    ), enabling the COF to act as a single-site catalyst.
Reaction Pathway

The protocol utilizes a two-step "Activate and Graft" approach to prevent pore blockage and ensure uniform distribution.

  • Activation: 7-QCA is activated to an active ester (using NHS) or an acyl chloride (using

    
    , though less recommended for sensitive COFs).
    
  • Amidation: The activated species reacts with the nucleophilic

    
     sites on the COF channel walls.
    

Experimental Protocol

Materials & Reagents
ReagentGrade/PurityRole
Base COF (e.g., TpPa-NH

or TAPB-PDA)
Crystalline PowderScaffold (Nucleophile)
7-Quinolinecarboxylic Acid >98% HPLCFunctional Ligand
EDC·HCl Reagent GradeCoupling Agent (Carbodiimide)
NHS (N-Hydroxysuccinimide) Reagent GradeActivator (Stable Ester)
DMF (Dimethylformamide) AnhydrousSolvent
Triethylamine (TEA) >99%Base (Proton Scavenger)
Step-by-Step Methodology
Phase A: Preparation of the Base COF (Pre-requisite)

Note: If you do not have a pre-made amine-COF, synthesize a standard keto-enamine COF like TpPa-NH


 to ensure chemical stability against the subsequent acidic/basic washing steps.
Phase B: Activation of 7-Quinolinecarboxylic Acid
  • Dissolve 7-quinolinecarboxylic acid (1.0 mmol, 173 mg) in anhydrous DMF (10 mL) in a 50 mL round-bottom flask.

  • Add EDC·HCl (1.2 mmol, 230 mg) and NHS (1.2 mmol, 138 mg) to the solution.

  • Stir the mixture at room temperature (25°C) for 2 hours under an inert atmosphere (

    
     or 
    
    
    
    ).
    • Checkpoint: The solution should remain clear or turn slightly cloudy as the NHS-ester forms. This "active ester" is more reactive toward amines than the free acid but stable enough to handle.

Phase C: Post-Synthetic Modification (The Grafting)
  • Disperse the Amine-COF powder (200 mg) in anhydrous DMF (10 mL).

  • Critical Step: Sonicate the COF dispersion for 20 minutes to ensure full exfoliation and pore accessibility. Aggregated COF particles will result in only surface-level functionalization (shell modification).

  • Add the Activated 7-QCA solution (from Phase B) dropwise to the COF suspension.

  • Add Triethylamine (TEA) (1.5 mmol, 210 µL) to scavenge the HCl byproduct and catalyze the reaction.

  • Heat the reaction mixture to 60°C and stir for 24–48 hours .

    • Why 60°C? Higher temperatures increase diffusion of the ligand into the COF pores but excessive heat (>100°C) might degrade the NHS-ester before it reacts.

Phase D: Purification & Activation
  • Collect the solid via centrifugation (8000 rpm, 10 min).

  • Solvent Exchange: Wash the solid 3x with DMF to remove unreacted ligand, then 3x with Acetone/Ethanol to remove high-boiling DMF.

  • Soxhlet Extraction: Perform Soxhlet extraction with THF for 12 hours. This is mandatory to prove the ligand is covalently bound and not just physically adsorbed.

  • Drying: Vacuum dry at 80°C for 12 hours.

Visualization of Workflow

The following diagram illustrates the critical decision points and flow of the functionalization process.

COF_Functionalization cluster_qc Quality Control Gates start Start: 7-Quinolinecarboxylic Acid activation Activation (EDC/NHS) Solvent: DMF, 2h start->activation Esterification coupling Amide Coupling 60°C, 24-48h, TEA Base activation->coupling Electrophile Source cof_prep Base COF (TpPa-NH2) Sonication/Dispersion cof_prep->coupling Nucleophile Source purification Purification Soxhlet Extraction (THF) coupling->purification Crude Solid final Final Product: 7-QCA Functionalized COF purification->final Pure Phase qc1 FTIR: New C=O stretch (Amide I band @ ~1650 cm-1) final->qc1 qc2 PXRD: Retention of Crystallinity final->qc2 qc3 BET: Surface Area Reduction (Pore Filling) final->qc3

Figure 1: Workflow for the post-synthetic modification of amine-COFs with 7-quinolinecarboxylic acid, including critical QC checkpoints.

Data Interpretation & Quality Control

To validate the synthesis, compare the Base COF vs. the 7-QCA-COF .

Analytical MethodExpected Result (7-QCA-COF)Interpretation
FT-IR Spectroscopy New peak at ~1650 cm⁻¹ (Amide I) and ~1540 cm⁻¹ (Amide II).Confirms formation of the covalent amide bond between COF amine and 7-QCA carboxyl.
PXRD (X-Ray Diffraction) Main peaks align with Base COF; slight intensity loss permissible.Confirms the COF skeleton did not collapse during the chemical modification.
N₂ Isotherm (BET) Decrease in Surface Area (e.g., from 1200 → 800 m²/g).Confirms the pores are now occupied by the bulky quinoline groups.
¹³C CP-MAS NMR New signals at 160-170 ppm (Amide Carbon) and 120-150 ppm (Quinoline aromatic carbons).Definitive proof of chemical structure.
Troubleshooting Guide
  • Issue: Complete loss of crystallinity (PXRD becomes amorphous).

    • Cause: The reaction conditions were too harsh (pH too acidic/basic) or the base COF linkage (e.g., imine) was unstable.

    • Solution: Switch to a Keto-Enamine linked COF (Tp-series) which is acid/base stable. Reduce reaction temperature to 40°C.

  • Issue: No reduction in surface area / No IR amide peak.

    • Cause: The 7-QCA did not enter the pores (steric hindrance).

    • Solution: Use a COF with larger pore aperture (>2 nm) or increase reaction time and sonication duration.

References

  • Covalent Organic Frameworks: Design, Synthesis, and Functions Source: PubMed (Vertex AI Grounding) URL:[Link] Relevance: Foundational review on COF synthesis and topological design principles.[1]

  • Post-synthetic modification of covalent organic frameworks Source: Chemical Society Reviews (RSC) URL:[Link] Relevance: Authoritative guide on PSM strategies, specifically amide coupling within COF pores.

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework Source: MDPI (Molecules) URL:[Link] Relevance: Provides context on "Qu-COFs" formed via Doebner reaction, distinguishing them from the PSM protocol described here.

  • Synthesis of quinoline-linked covalent organic frameworks (Qu-COFs) Source: ResearchGate URL:[Link] Relevance: Validates the stability of quinoline moieties within COF architectures.

Sources

Method

Application Notes and Protocols: Strategic Functionalization of 7-Quinolinecarboxylic Acid at the C-4 Position

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive technical guide for the strategic functionalization of 7-quinoli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide for the strategic functionalization of 7-quinolinecarboxylic acid at the C-4 position. This scaffold is a cornerstone in medicinal chemistry, with derivatives showing significant therapeutic potential, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The following sections delve into the core chemical principles and provide detailed, field-proven protocols for key transformations, empowering researchers to synthesize novel and potent bioactive molecules.

Foundational Principles: Understanding the Reactivity of the Quinoline Core

The quinoline ring system is an electron-deficient heterocycle, a characteristic that governs its reactivity. The nitrogen atom withdraws electron density from the carbocyclic ring, making the C-2 and C-4 positions particularly susceptible to nucleophilic attack. This inherent electronic property is the lynchpin of the synthetic strategies detailed herein. For the functionalization of 7-quinolinecarboxylic acid, the primary challenge lies in achieving regioselective modification at the C-4 position while preserving the carboxylic acid moiety at C-7.

The general workflow for C-4 functionalization typically involves the initial synthesis of a 4-halo-7-quinolinecarboxylic acid derivative, most commonly 4-chloro-7-quinolinecarboxylic acid. This intermediate serves as a versatile linchpin for subsequent diversification through several powerful synthetic methodologies.

G cluster_0 Workflow Overview 7-Quinolinecarboxylic_Acid 7-Quinolinecarboxylic Acid 4-Halo-7-quinolinecarboxylic_Acid 4-Halo-7-quinolinecarboxylic Acid (Key Intermediate) 7-Quinolinecarboxylic_Acid->4-Halo-7-quinolinecarboxylic_Acid Halogenation Functionalized_Product C-4 Functionalized 7-Quinolinecarboxylic Acid Derivatives 4-Halo-7-quinolinecarboxylic_Acid->Functionalized_Product Diversification Reactions

Caption: General workflow for C-4 functionalization.

Preparation of the Key Intermediate: 4-Chloro-7-quinolinecarboxylic Acid

The synthesis of 4-chloro-7-quinolinecarboxylic acid is a critical first step. A common and effective method involves the conversion of a 4-hydroxyquinoline precursor to the corresponding 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3] It is often advantageous to protect the carboxylic acid group as an ester prior to chlorination to prevent unwanted side reactions.

Protocol 2.1: Synthesis of Methyl 4-chloro-7-quinolinecarboxylate

This protocol outlines the synthesis of the methyl ester protected 4-chloro-7-quinolinecarboxylic acid.

Materials:

  • Methyl 4-hydroxy-7-quinolinecarboxylate

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend methyl 4-hydroxy-7-quinolinecarboxylate (1.0 eq) in toluene.

  • Chlorination: Carefully add phosphorus oxychloride (3.0-5.0 eq) to the suspension at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Neutralization and Extraction: Carefully neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude methyl 4-chloro-7-quinolinecarboxylate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Core Methodologies for C-4 Functionalization

With the key intermediate, methyl 4-chloro-7-quinolinecarboxylate, in hand, a variety of functional groups can be introduced at the C-4 position. The following sections detail the protocols for three powerful and widely used methods: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Minisci-type Radical Alkylation.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoline ring makes the C-4 position highly susceptible to nucleophilic attack, especially when a good leaving group like chlorine is present.[4][5] This SNAr reaction is a robust method for introducing nitrogen, oxygen, and sulfur nucleophiles.

G cluster_0 SNAr Mechanism Start 4-Chloroquinoline Derivative Intermediate Meisenheimer-like Intermediate (sp3 hybridized carbon) Start->Intermediate + Nucleophile Product C-4 Substituted Product Intermediate->Product - Cl-

Caption: Simplified mechanism of SNAr at the C-4 position.

Materials:

  • Methyl 4-chloro-7-quinolinecarboxylate

  • Desired amine (e.g., aniline, benzylamine, morpholine)

  • Solvent (e.g., ethanol, N,N-dimethylformamide (DMF), or dioxane)

  • Base (optional, e.g., triethylamine, potassium carbonate)

  • Standard glassware for organic synthesis

Procedure:

  • Reactant Mixture: In a round-bottom flask, dissolve methyl 4-chloro-7-quinolinecarboxylate (1.0 eq) in a suitable solvent.

  • Addition of Amine: Add the desired amine (1.1-1.5 eq) to the solution. If the amine salt is used, or if the amine is not a strong enough base, an external base (1.5-2.0 eq) may be required.

  • Heating: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

  • Hydrolysis (Optional): The methyl ester can be hydrolyzed to the corresponding carboxylic acid by treatment with a base (e.g., NaOH or LiOH) in a mixture of water and a co-solvent like methanol or THF, followed by acidification.[6]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[7][8] It allows for the introduction of a wide range of aryl and vinyl substituents at the C-4 position of the quinoline ring using a palladium catalyst.[9][10][11]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X Transmetal Transmetalation (Ar-Pd(II)-R) OxAdd->Transmetal + R-B(OR)2 RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 + Ar-R

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Materials:

  • Methyl 4-chloro-7-quinolinecarboxylate

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., dioxane, toluene, DMF, often with water)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for Schlenk techniques

Procedure:

  • Reaction Setup: To a Schlenk flask, add methyl 4-chloro-7-quinolinecarboxylate (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), the ligand (if necessary), and the base (2.0-3.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent(s) to the flask via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water and an organic solvent. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

  • Hydrolysis (Optional): The methyl ester can be hydrolyzed to the carboxylic acid as described in Protocol 3.1.1.

Minisci-type Radical Reactions

The Minisci reaction and its modern variants, often employing photoredox catalysis, provide a powerful method for the direct C-H functionalization of electron-deficient heterocycles.[12][13][14] For quinolines, this reaction typically occurs at the C-2 and C-4 positions. By carefully selecting the reaction conditions, functionalization at C-4 can be favored. This method is particularly useful for introducing alkyl and acyl groups.[15]

G cluster_0 Minisci-type Reaction Radical_Gen Radical Precursor -> Alkyl Radical (R•) Addition Radical Addition to C-4 Radical_Gen->Addition Quinoline_Activation Quinoline -> Protonated Quinoline Quinoline_Activation->Addition Oxidation Oxidation & Deprotonation Addition->Oxidation Product C-4 Alkylated Quinoline Oxidation->Product

Caption: Generalized scheme for a Minisci-type reaction.

Materials:

  • 7-Quinolinecarboxylic acid (or its methyl ester)

  • Alkyl radical precursor (e.g., carboxylic acid, alkyl boronic acid, or an unactivated C-H bond source)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂, Ir(ppy)₃)[16]

  • Oxidant or reductant depending on the specific catalytic cycle

  • Acid (e.g., trifluoroacetic acid)

  • Solvent (e.g., acetonitrile, DMSO)

  • Visible light source (e.g., blue LED lamp)

  • Inert atmosphere

Procedure:

  • Reaction Setup: In a reaction vessel suitable for photochemical reactions, combine 7-quinolinecarboxylic acid (or its ester) (1.0 eq), the alkyl radical precursor (2.0-5.0 eq), the photocatalyst (1-5 mol%), and the acid.

  • Degassing: Degas the solvent by sparging with an inert gas for 15-30 minutes.

  • Solvent Addition: Add the degassed solvent to the reaction vessel.

  • Irradiation: Place the reaction vessel in front of the visible light source and stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction as appropriate (e.g., by adding a basic solution). Extract the product with an organic solvent.

  • Purification: The crude product is purified by column chromatography.

Data Presentation: Comparative Overview of C-4 Functionalization Methods

Method Functional Group Introduced Key Reagents Advantages Limitations
SNAr Amines, ethers, thioethersNucleophile, optional baseHigh yields, wide range of nucleophiles, operationally simple.Requires a pre-installed leaving group, limited to heteroatom nucleophiles.
Suzuki-Miyaura Aryl, vinylBoronic acid, Pd catalyst, baseExcellent for C-C bond formation, broad substrate scope, high functional group tolerance.Requires an inert atmosphere, potential for catalyst poisoning, boronic acids can be expensive.
Minisci-type Alkyl, acylRadical precursor, oxidant/photocatalystDirect C-H functionalization, atom economical.Regioselectivity can be an issue (C2 vs. C4), can require specialized equipment (photoreactor).

Conclusion and Future Perspectives

The functionalization of 7-quinolinecarboxylic acid at the C-4 position is a pivotal strategy in the development of novel therapeutic agents. The methodologies presented herein—Nucleophilic Aromatic Substitution, Suzuki-Miyaura Cross-Coupling, and Minisci-type Radical Reactions—offer a versatile toolkit for researchers. The choice of method will depend on the desired functionality and the specific constraints of the target molecule. As the field of organic synthesis continues to evolve, the development of more efficient, selective, and sustainable methods for quinoline functionalization, such as those employing earth-abundant metal catalysts and novel photoredox systems, will undoubtedly expand the chemical space accessible to drug discovery professionals.[16][17][18]

References

  • CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents.
  • C–H functionalization of quinazolinones by transition metal catalysis - RSC Publishing. Available at: [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines - ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. Available at: [Link]

  • Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond | Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Photoredox catalysis in reverse polarity synthesis, and proposed concept for quinoline functionalization. - ResearchGate. Available at: [Link]

  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. Available at: [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. Available at: [Link]

  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations - MDPI. Available at: [Link]

  • Minisci‐type aroylation and alkylation reaction of quinolines,... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Photoredox cobalt dual catalysis toward C3-functionalization of quinoxalinones with alkenes and alkynes - Chemical Communications (RSC Publishing). Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. Available at: [Link]

  • Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • nucleophilic aromatic substitutions - YouTube. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Photochemical Reduction of Quinolines with γ-Terpinene - PMC - NIH. Available at: [Link]

  • Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water - Sci-Hub. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. Available at: [Link]

  • Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of Quinoline-7-Carboxylic Acid Derivatives

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis Quinoline-7-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry and drug development. This structural motif is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis

Quinoline-7-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry and drug development. This structural motif is a cornerstone in a variety of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The carboxylic acid moiety at the 7-position often serves as a crucial handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Traditionally, the synthesis of quinoline cores has relied on classic named reactions such as the Combes, Doebner-von Miller, and Friedländer syntheses. While foundational, these methods often necessitate harsh reaction conditions, prolonged reaction times, and can result in modest yields. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the landscape of heterocyclic chemistry.[1] Microwave irradiation offers a rapid, efficient, and reproducible means of heating, leading to dramatic reductions in reaction times, often from hours to minutes, and significant improvements in product yields.[2] This technology is particularly advantageous for the synthesis of quinoline derivatives, enabling faster access to novel chemical entities for biological screening.[3]

This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of quinoline-7-carboxylic acid derivatives, with a focus on the Gould-Jacobs reaction. We will delve into the mechanistic underpinnings of this powerful transformation, provide a step-by-step experimental protocol, and present representative data to guide researchers in this field.

The Power of Microwave Irradiation in Quinoline Synthesis

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This is in stark contrast to conventional heating methods that rely on conduction and convection, often resulting in temperature gradients and localized overheating. The primary advantages of employing microwave irradiation for the synthesis of quinoline-7-carboxylic acid derivatives include:

  • Accelerated Reaction Rates: Microwave heating can dramatically shorten reaction times, increasing laboratory throughput and accelerating discovery timelines.[2]

  • Enhanced Yields and Purity: The uniform and rapid heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields and simplified purification.

  • Improved Reproducibility: Precise control over reaction parameters such as temperature, pressure, and time in modern microwave reactors ensures high reproducibility.

  • Solvent-Free and Greener Conditions: In some cases, microwave-assisted reactions can be performed under solvent-free conditions, aligning with the principles of green chemistry.[4]

Mechanistic Insights: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline derivatives. The reaction proceeds in two key stages:

  • Condensation: An aniline derivative reacts with a β-ketoester or a related species, such as diethyl ethoxymethylenemalonate (DEEM), via a Michael-type addition followed by the elimination of ethanol to form an enamine intermediate.

  • Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at elevated temperatures, followed by tautomerization to yield the stable 4-hydroxyquinoline (or 4-quinolone) ring system.

The high temperatures required for the cyclization step make this reaction particularly well-suited for microwave assistance.

Below is a DOT graph visualizing the general workflow for the microwave-assisted Gould-Jacobs synthesis of a 4-hydroxyquinoline-7-carboxylic acid derivative.

Gould_Jacobs_Workflow cluster_reagents Starting Materials cluster_process Microwave-Assisted Synthesis cluster_products Products & Purification 3-Aminobenzoic_Acid 3-Aminobenzoic Acid Mixing Mixing of Reactants 3-Aminobenzoic_Acid->Mixing DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Mixing Microwave_Irradiation Microwave Irradiation (High Temperature & Pressure) Mixing->Microwave_Irradiation Step 1: Condensation Cyclization Intramolecular Cyclization Microwave_Irradiation->Cyclization Step 2: Cyclization Hydrolysis Ester Hydrolysis (Optional, if starting with ester) Cyclization->Hydrolysis Post-cyclization step Crude_Product Crude Product Mixture Cyclization->Crude_Product Hydrolysis->Crude_Product Purification Purification (Crystallization/Chromatography) Crude_Product->Purification Final_Product 4-Hydroxyquinoline-7-carboxylic Acid Derivative Purification->Final_Product caption Workflow for Microwave-Assisted Gould-Jacobs Synthesis

Caption: Workflow for Microwave-Assisted Gould-Jacobs Synthesis

Experimental Protocol: Microwave-Assisted Synthesis of 4-Hydroxyquinoline-7-carboxylic Acid

This protocol details a representative procedure for the synthesis of 4-hydroxyquinoline-7-carboxylic acid from 3-aminobenzoic acid and diethyl ethoxymethylenemalonate (DEEM) using a dedicated microwave reactor.

Materials and Equipment:

  • 3-Aminobenzoic acid

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

  • Microwave reactor equipped with sealed reaction vessels and temperature and pressure sensors

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Reagent Preparation: In a clean and dry microwave reaction vessel equipped with a magnetic stir bar, combine 3-aminobenzoic acid (1.0 mmol, 137.1 mg) and diethyl ethoxymethylenemalonate (1.2 mmol, 259.5 mg, 1.2 eq).

  • Solvent Addition (Optional but Recommended): Add a high-boiling point solvent such as Dowtherm A or diphenyl ether (2-3 mL) to ensure efficient and uniform heating.

  • Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature of 250 °C for 15-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the vessel to cool to room temperature. The solid product that precipitates upon cooling is collected by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and solvent residues. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to afford the desired 4-hydroxyquinoline-7-carboxylic acid as a solid.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Representative Data

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of quinoline carboxylic acid derivatives based on the Gould-Jacobs reaction and similar methodologies.

Starting AnilineReagentSolventTemp (°C)Time (min)Yield (%)Reference
3-Aminobenzoic acidDEEMDowtherm A2502085-95 (estimated)Adapted from[5]
AnilineDEEMNone2501592[5]
p-ToluidineDEEMNone2501590[5]
4-ChloroanilineDEEMNone2502588[5]

Note: The yield for the synthesis starting from 3-aminobenzoic acid is an estimation based on typical Gould-Jacobs reactions under microwave irradiation.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction time or temperature. Ensure that the starting materials are pure and dry. The ratio of the aniline to the malonate derivative can also be optimized.

  • Incomplete Reaction: If the reaction does not go to completion, increasing the microwave power and/or the reaction time may be beneficial. The choice of solvent can also influence the reaction efficiency.

  • Side Product Formation: The formation of side products may be minimized by optimizing the reaction temperature and time. Purification by column chromatography may be necessary in some cases.

Conclusion

Microwave-assisted synthesis, particularly through the Gould-Jacobs reaction, offers a highly efficient and rapid pathway for the preparation of quinoline-7-carboxylic acid derivatives. The significant reduction in reaction times and improvement in yields make this technology an invaluable tool for researchers in drug discovery and medicinal chemistry. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this powerful synthetic methodology.

References

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2025). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. (2017). Asian Journal of Chemistry. Retrieved February 9, 2026, from [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). PSE Community.org. Retrieved February 9, 2026, from [Link]

  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. (2021). National Institutes of Health. Retrieved February 9, 2026, from [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave. (n.d.). Biotage. Retrieved February 9, 2026, from [Link]

  • Microwave Assisted Synthesis, Part 1: Rapid Solventless Synthesis of 3-Substituted Coumarins and Benzocoumarins by Microwave Irradiation of the Corresponding Enaminones. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. (n.d.). RSC Publishing. Retrieved February 9, 2026, from [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). PubMed Central. Retrieved February 9, 2026, from [Link]

  • Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. (n.d.). JMPAS. Retrieved February 9, 2026, from [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). MDPI. Retrieved February 9, 2026, from [Link]

  • Microwave‐Enhanced Synthesis of 2‐Styrylquinoline‐4‐Carboxamides With Promising Anti‐Lymphoma Activity. (n.d.). IRIS. Retrieved February 9, 2026, from [Link]

  • Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. (n.d.). CONICET. Retrieved February 9, 2026, from [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PubMed Central. Retrieved February 9, 2026, from [Link]

  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023). National Institutes of Health. Retrieved February 9, 2026, from [Link]

  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. (2018). Frontiers. Retrieved February 9, 2026, from [Link]

  • (PDF) Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (n.d.). Google Patents.
  • Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Recrystallization solvents for purifying 7-quinolinecarboxylic acid

The following technical guide details the purification and recrystallization protocols for 7-quinolinecarboxylic acid (CAS: 1078-30-4). This document is structured as a Tier-2 Technical Support resource, designed to addr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification and recrystallization protocols for 7-quinolinecarboxylic acid (CAS: 1078-30-4). This document is structured as a Tier-2 Technical Support resource, designed to address specific researcher queries regarding solvent selection, impurity removal, and yield optimization.

Status: Operational Subject: Recrystallization Solvents & Purification Protocols Applicable Compound: 7-Quinolinecarboxylic Acid (7-QCA) Chemical Properties: MW: 173.17 g/mol | MP: ~249-250°C | pKa: ~4.9 (acid), ~2.7 (quinoline N)

Solvent Selection Strategy (FAQs)

Q: What is the primary solvent system for recrystallizing 7-quinolinecarboxylic acid?

A: Due to the high melting point (~250°C) and zwitterionic character of quinoline carboxylic acids, standard organic solvents (like pure ethanol or ethyl acetate) are often insufficient for direct recrystallization.

  • Primary Recommendation: Glacial Acetic Acid .

    • Why: It effectively protonates the quinoline nitrogen, disrupting intermolecular hydrogen bonding and increasing solubility at high temperatures (boiling), while allowing crystallization upon cooling.

  • Alternative (High Purity): DMF/Ethanol (Mixed Solvent) .

    • Why: 7-QCA is soluble in hot N,N-Dimethylformamide (DMF). Adding Ethanol as an anti-solvent induces controlled crystallization.

  • Standard Workup (Non-Crystallization): Acid-Base Precipitation .

    • Why: For bulk purification from crude reaction mixtures, dissolving in aqueous NaOH and precipitating with HCl or Acetic Acid is the most efficient first step.

Q: Why is my product "oiling out" instead of crystallizing?

A: This typically occurs in Ethanol/Water mixtures when the water content is too high or the cooling is too rapid. The compound separates as a supersaturated liquid phase before organizing into a crystal lattice.

  • Fix: Re-heat to dissolve the oil. Add a small amount of the "good" solvent (Ethanol or Acetic Acid) to change the composition. Allow the solution to cool very slowly in an insulated bath or oil bath turned off. Seeding with a pure crystal is highly recommended.

Q: Can I use water as a recrystallization solvent?

A: No. 7-QCA is poorly soluble in neutral water. While it dissolves in basic water (as the carboxylate salt) and acidic water (as the quinolinium salt), it precipitates near its isoelectric point (pH 3-5). Water is best used as an anti-solvent or wash solvent, not a primary recrystallization solvent.

Experimental Protocols

Protocol A: Acid-Base Precipitation (Bulk Purification)

Best for: Initial cleanup of crude reaction mixtures containing inorganic salts or non-acidic impurities.

  • Dissolution: Suspend crude 7-QCA in 10% aqueous NaOH (approx. 10 mL per gram of solid). Stir until fully dissolved (solution will be dark).

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble byproducts (catalysts, tars).

  • Precipitation:

    • Cool the filtrate to 0-5°C.

    • Slowly add Glacial Acetic Acid or 2M HCl dropwise with vigorous stirring.

    • Target pH: 3.5 – 4.5 (Isoelectric precipitation point).

  • Collection: A thick white/off-white precipitate will form. Filter via vacuum filtration.

  • Wash: Wash the cake with cold water (2x) followed by cold Acetone (1x) to remove residual water/acid.

  • Drying: Dry at 60°C under vacuum.

Protocol B: Recrystallization from Glacial Acetic Acid (High Purity)

Best for: Analytical purity and removal of isomeric impurities.

  • Setup: Place 1.0 g of semi-pure 7-QCA in a round-bottom flask with a reflux condenser.

  • Solvent Addition: Add Glacial Acetic Acid (start with 10-15 mL).

  • Heating: Heat to boiling (approx. 118°C). If solid remains, add more acetic acid in 2 mL increments until dissolved.

    • Note: If colored impurities persist, cool slightly, add Activated Carbon (1-2 wt%) , reflux for 5 mins, and filter hot.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed. Then cool to 4°C in a fridge.

  • Isolation: Filter the crystals.

  • Critical Wash: Wash the crystals with cold Ethanol (not water, to aid drying) to remove residual acetic acid.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification route based on the state of your crude material.

PurificationWorkflow Start Crude 7-Quinolinecarboxylic Acid CheckPurity Check Purity / State Start->CheckPurity CrudeRxn Crude Reaction Mixture (Salts/Catalysts present) CheckPurity->CrudeRxn Low Purity SemiPure Semi-Pure Solid (>90% purity) CheckPurity->SemiPure High Purity MethodA Method A: Acid-Base Precipitation (Solvent: NaOH / HCl) CrudeRxn->MethodA MethodB Method B: Recrystallization (Solvent: Glacial Acetic Acid) SemiPure->MethodB Standard Recryst. MethodC Method C: High-Temp Recryst. (Solvent: DMF + Ethanol) SemiPure->MethodC If insoluble in AcOH ResultA Precipitate (95-98% Pure) MethodA->ResultA ResultFinal Analytical Grade Crystals (>99% Pure) MethodB->ResultFinal MethodC->ResultFinal ResultA->SemiPure If higher purity needed

Caption: Decision tree for selecting between Acid-Base precipitation (bulk cleanup) and Thermal Recrystallization (polishing).

Quantitative Data: Solubility & Properties[1][2][3][4]

SolventSolubility (Cold)Solubility (Hot)Role in Purification
Water (pH 7) InsolublePoorAnti-solvent / Wash
Water (pH 10+) Soluble (Salt)SolubleDissolution medium (Method A)
Ethanol PoorModerateWash solvent / Anti-solvent
Glacial Acetic Acid ModerateHigh Primary Recrystallization Solvent
DMF ModerateVery HighSolvent for stubborn residues
Heptane/Hexane InsolubleInsolubleAnti-solvent (to induce crash-out)

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (<50%) Product remains in mother liquor (too soluble).Concentrate the mother liquor by 50% on a rotovap and cool again. Add water (anti-solvent) dropwise to the acetic acid filtrate to force precipitation.
Colored Crystals Oxidation byproducts or polymerized quinoline.Re-dissolve in hot solvent, add Activated Charcoal , stir for 5-10 mins, and filter through Celite while hot.
Product is Sticky/Gum Solvent trapped in crystal lattice or rapid cooling.Dry the gum under high vacuum (50°C) to remove solvent, then attempt recrystallization again using Method C (DMF/EtOH) with slower cooling.
Insoluble Black Specs Carbonized material or catalyst (Pd/C).[1]Perform a Hot Filtration step before cooling.[2] Ensure the funnel is pre-heated to prevent premature crystallization.

References

  • Vertex AI Search . (2025). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach. Research Review International Journal of Multidisciplinary. [Link]

  • University of Calgary . (2023). Recrystallization and Solubility of Organic Compounds. Department of Chemistry. [Link]

  • National Institutes of Health (NIH) . (2025). Quinaldic Acid (Isomer) Physical Properties. PubChem. [Link]

  • Der Pharma Chemica . (2012). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Scholars Research Library. [Link]

Sources

Optimization

Technical Support Center: A Scientist's Guide to NMR Analysis of 7-Quinolinecarboxylic Acid

Welcome to the technical support center for advanced analytical challenges. As Senior Application Scientists, we understand that obtaining high-quality data is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced analytical challenges. As Senior Application Scientists, we understand that obtaining high-quality data is paramount. This guide provides in-depth troubleshooting strategies and expert insights for researchers working with 7-quinolinecarboxylic acid, focusing specifically on overcoming solubility hurdles for Nuclear Magnetic Resonance (NMR) analysis.

PART 1: Troubleshooting Guide

I'm struggling to dissolve my 7-quinolinecarboxylic acid for NMR analysis. What is the recommended workflow?

This is a common challenge due to the compound's zwitterionic potential and crystalline nature. A systematic approach is crucial to avoid sample degradation and obtain a high-quality spectrum. Below is a decision-making workflow designed to guide you from initial solvent selection to more advanced solubilization techniques.

G cluster_0 Solubility Troubleshooting Workflow start Start: ~2-5 mg of 7-Quinolinecarboxylic Acid test_dmso Step 1: Primary Solvent Test Add ~0.6 mL DMSO-d6. Vortex/sonicate gently. start->test_dmso check_dmso Is the solution clear? test_dmso->check_dmso acquire_nmr1 SUCCESS: Acquire NMR Spectrum check_dmso->acquire_nmr1 Yes test_ph Step 2: pH Adjustment Use D2O. Add 1-5 µL of 5% NaOD in D2O stepwise. Vortex between additions. check_dmso->test_ph No check_ph Is the solution clear? test_ph->check_ph acquire_nmr2 SUCCESS: Acquire NMR Spectrum (Note: Carboxylate proton signal will be absent) check_ph->acquire_nmr2 Yes test_cosolvent Step 3: Co-Solvent System Try a mixture, e.g., 90% CDCl3 / 10% DMSO-d6. check_ph->test_cosolvent No check_cosolvent Is the solution clear? test_cosolvent->check_cosolvent acquire_nmr3 SUCCESS: Acquire NMR Spectrum check_cosolvent->acquire_nmr3 Yes consider_deriv ADVANCED OPTION: Consider Derivatization (e.g., Methyl Ester Formation) check_cosolvent->consider_deriv No

Caption: Troubleshooting workflow for solubilizing 7-quinolinecarboxylic acid.

PART 2: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the key decision points in the workflow.

Protocol 1: Standard Sample Preparation in DMSO-d₆

Causality: Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent, making it exceptionally effective at dissolving polar and ionic compounds, including many carboxylic acids[1]. For 7-quinolinecarboxylic acid, its ability to disrupt crystal lattice energy and solvate both the acidic proton and the aromatic ring system makes it the primary solvent of choice. A published NMR spectrum for this compound specifically uses DMSO-d₆, confirming its suitability[2].

Methodology:

  • Weigh approximately 2-5 mg of 7-quinolinecarboxylic acid directly into a clean, dry NMR tube.

  • Using a calibrated pipette, add 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

  • Cap the NMR tube securely and vortex for 30-60 seconds.

  • If solid particles remain, place the tube in an ultrasonic bath for 2-5 minutes at room temperature.

  • Visually inspect the solution against a bright background. It should be completely clear and free of suspended solids.

  • Once fully dissolved, the sample is ready for NMR analysis.

Protocol 2: Improving Solubility via pH Adjustment (Deprotonation)

Causality: The carboxylic acid moiety (pKa ≈ 2.68) is the primary driver of low solubility in neutral or less polar solvents[2]. By adding a deuterated base, such as sodium deuteroxide (NaOD), we can deprotonate the carboxylic acid to form the highly water-soluble sodium quinoline-7-carboxylate salt. Using deuterated reagents (D₂O and NaOD) is critical to prevent the introduction of large, unwanted solvent peaks in the ¹H NMR spectrum[3].

Methodology:

  • Weigh approximately 2-5 mg of 7-quinolinecarboxylic acid into an NMR tube.

  • Add 0.6-0.7 mL of deuterium oxide (D₂O). The compound will likely remain as a suspension.

  • Prepare a dilute solution of ~5% NaOD in D₂O.

  • Carefully add the NaOD/D₂O solution dropwise (1-5 µL at a time) to the NMR tube.

  • Cap and invert the tube gently several times after each addition to mix.

  • Continue adding NaOD/D₂O until the solid completely dissolves and the solution becomes clear.

  • Scientist's Note: The acidic proton of the carboxylic acid will undergo H-D exchange with the solvent and will not be visible in the final spectrum[4]. This is a normal and expected outcome of this method. The chemical shifts of protons near the carboxylate group may also change slightly due to the change in electronic environment[5].

Protocol 3: Using a Co-Solvent System

Causality: When a single solvent is insufficient, a co-solvent system can enhance solubility by combining the properties of two different solvents[1]. For a molecule like 7-quinolinecarboxylic acid, which has both aromatic (less polar) and carboxylic acid (highly polar) functionalities, a mixture can provide a more favorable solvation environment than either solvent alone. A small amount of a strong polar solvent like DMSO-d₆ can dramatically increase the solvating power of a less polar medium like chloroform-d[1].

Methodology:

  • Attempt to dissolve the compound (2-5 mg) in 0.6 mL of the primary, less polar solvent (e.g., Chloroform-d, CDCl₃).

  • If solubility is poor, add a small aliquot (e.g., 50-100 µL) of a strongly polar co-solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • Cap the tube and vortex thoroughly.

  • If necessary, add more of the co-solvent in small increments until the sample dissolves completely.

  • Scientist's Note: Be aware that you will have residual solvent peaks from both deuterated solvents in your spectrum. Ensure you can correctly identify these peaks to avoid misinterpreting them as signals from your compound[6].

PART 3: Frequently Asked Questions (FAQs)

Q1: Why is DMSO-d₆ often the best starting solvent for 7-quinolinecarboxylic acid? DMSO-d₆ is a highly effective solvent for many moderately polar to very polar organic molecules[1]. Its high polarity readily solvates the carboxylic acid group, while its structure can also interact favorably with the aromatic quinoline ring system. Published data confirms that a clear spectrum of 7-quinolinecarboxylic acid can be obtained in DMSO-d₆, making it the most reliable first choice[2].

Q2: I see a very broad peak far downfield (around 10-13 ppm). What is it? This is the characteristic signal for the acidic proton of the carboxylic acid group[4][7]. Its chemical shift is highly variable and depends on concentration, temperature, and the specific solvent used due to differences in hydrogen bonding[8]. The peak is often broad because of chemical exchange with trace amounts of water or intermolecular hydrogen bonding dynamics.

Q3: My carboxylic acid proton signal disappeared after preparing the sample in D₂O. Did I do something wrong? No, this is expected behavior and serves as a confirmation of the proton's identity. Acidic protons, such as those on -COOH, -OH, and -NH groups, are "exchangeable." When placed in a deuterated solvent like D₂O, the proton rapidly exchanges with a deuterium atom from the solvent, a process known as H-D exchange[4][9]. Since deuterium is not observed in ¹H NMR, the signal effectively disappears from the spectrum.

Q4: Can I just add a drop of non-deuterated NaOH to dissolve my sample in D₂O? This is strongly discouraged for NMR analysis. While it would dissolve your compound, you would introduce a massive H₂O signal into your spectrum from the non-deuterated base solution. This large water peak can obscure signals from your compound, broaden other peaks, and complicate the shimming process, ultimately leading to a low-quality spectrum. Always use deuterated acids and bases for pH adjustments of NMR samples[3].

Q5: What is the expected ¹H NMR spectrum for 7-quinolinecarboxylic acid? Based on published data obtained in DMSO-d₆, the expected chemical shifts and multiplicities are approximately: δ 9.02 (dd, 1H), 8.58 (s, 1H), 8.48 (d, 1H), 8.09 (m, 2H), 7.66 (dd, 1H)[2]. Note that the carboxylic acid proton itself may appear as a very broad signal further downfield (often >12 ppm) and is sometimes not reported in peak lists.

Q6: Are there any other techniques if these solubility methods fail? If the above methods are unsuccessful, chemical derivatization is a final option. The carboxylic acid can be converted into an ester (e.g., a methyl or ethyl ester)[10][11]. Esters are typically much less polar and more soluble in common organic NMR solvents like CDCl₃ and acetone-d₆. However, this approach chemically modifies your compound, so it should only be used when the primary goal is to confirm the structure of the carbon skeleton and the modification is acceptable for the experimental context.

PART 4: Data & Reference Tables

Table 1: Solubility Profile of 7-Quinolinecarboxylic Acid in Common Deuterated Solvents
Deuterated SolventAbbreviationPolarityExpected SolubilityRationale & Comments
Dimethyl SulfoxideDMSO-d₆HighHigh The recommended starting solvent. Effectively solvates both polar and aromatic regions of the molecule[1][2].
Deuterium OxideD₂OHighpH-Dependent Insoluble at neutral pH. Becomes highly soluble upon addition of a deuterated base (e.g., NaOD) to form the carboxylate salt[2].
MethanolCD₃ODHighModerateMay dissolve the compound, but can form hydrogen bonds which may broaden peaks. The exchangeable -OD proton can exchange with the -COOH proton[1].
ChloroformCDCl₃LowVery Low Generally a poor solvent for this compound due to the high polarity of the carboxylic acid group[1].
AcetoneAcetone-d₆MediumLow to ModerateMay show partial solubility. Less effective than DMSO-d₆ but can be used in co-solvent mixtures[1].
Table 2: Properties of Recommended Deuterated Solvents
SolventFormulaResidual ¹H Peak (ppm)¹³C Peaks (ppm)Boiling Point (°C)
Dimethyl Sulfoxide-d₆(CD₃)₂SO2.50 (quintet)39.52 (septet)189
Deuterium OxideD₂O~4.8 (broad s, HOD)-101.4
Chloroform-dCDCl₃7.26 (singlet)77.16 (triplet)61.2
Methanol-d₄CD₃OD3.31 (quintet), 4.87 (s, OH)49.0 (septet)65.4

Data compiled from multiple sources[3][6][12]. Chemical shifts can vary slightly with temperature and sample composition.

References

  • ChemBK. (n.d.). Quinoline-7-carboxylic acid. Retrieved February 5, 2026, from [Link]

  • Babine, R. E., & Bender, S. L. (1997). Molecular Recognition of Protein−Ligand Complexes: Applications to Drug Design. Chemical Reviews, 97(5), 1359–1472.
  • Jain, R., & Vederas, J. C. (2014). A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. Organic Letters, 16(21), 5648–5651.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 5, 2026, from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved February 5, 2026, from [Link]

  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2024, June 17). YouTube. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023, November 23). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Concentration of carboxylic acids and carbonyls determined by chemical derivatization – 1 H-NMR analysis in five PM1 WSOC. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2022, June 29). How to take NMR if compound is not soluble in DMSO-d6 and CDCl3? Retrieved February 5, 2026, from [Link]

  • PubMed. (n.d.). A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). pH-dependent chemical shift of carbonyl ¹³C-atoms of representative... Retrieved February 5, 2026, from [Link]

  • ChemRxiv. (n.d.). Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. Retrieved February 5, 2026, from [Link]

  • Reddit. (2023, June 5). Unable to obtain clean NMR of compound due to solvent sensitivity. Retrieved February 5, 2026, from [Link]

  • Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds. (2009, March 18). Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025, August 6). (PDF) Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. Retrieved February 5, 2026, from [Link]

  • Useful Chemistry. (n.d.). NMR integration progress for solubility measurements. Retrieved February 5, 2026, from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2021, February 16). Is There are any idea to achieve H NMR signals for swollen compound ?? Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved February 5, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Esterification of Carboxylic Acids with. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). US3816524A - Extraction of carboxylic acids from dilute aqueous solutions.
  • ResearchGate. (n.d.). Comparison of physiochemical properties of carboxylic acid 7, tetrazole... Retrieved February 5, 2026, from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Quinaldic acid. Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved February 5, 2026, from [Link]

Sources

Troubleshooting

Technical Support Guide: Troubleshooting 7-Quinolinecarboxylic Acid Ester Hydrolysis

Executive Summary: The Amphoteric Trap Low yields in the hydrolysis of 7-quinolinecarboxylic acid esters are rarely due to reaction failure. In 90% of cases, the product is formed quantitatively but lost during isolation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Amphoteric Trap

Low yields in the hydrolysis of 7-quinolinecarboxylic acid esters are rarely due to reaction failure. In 90% of cases, the product is formed quantitatively but lost during isolation.

Unlike standard lipophilic esters (e.g., ethyl benzoate), 7-quinolinecarboxylic acid is amphoteric . It possesses a basic nitrogen (quinoline ring) and an acidic carboxylic acid. This creates a "U-shaped" solubility profile:

  • pH < 3: Soluble as the cationic hydrochloride salt (

    
    ).
    
  • pH > 9: Soluble as the anionic carboxylate salt (

    
    ).
    
  • pH ~ 7 (Isoelectric Point): Insoluble zwitterion (

    
    ).
    

The Critical Error: Treating this workup like a standard organic extraction (acidifying to pH 1) will force the product into the aqueous phase, resulting in near-zero recovery upon extraction with organic solvents.

Diagnostic Flowchart

Use this logic tree to identify where your mass balance is being lost.

TroubleshootingFlow Start START: Low Yield Observed CheckLCMS Step 1: Check Reaction Mixture (LCMS/TLC before workup) Start->CheckLCMS Conversion Is Starting Material (SM) fully consumed? CheckLCMS->Conversion Incomplete Issue: Reaction Kinetics Conversion->Incomplete No Complete Issue: Isolation/Workup Conversion->Complete Yes Solubility Check SM Solubility: Is SM crashing out? Incomplete->Solubility Reagents Check Reagents: Are you using LiOH in THF/H2O? Solubility->Reagents SolventRemoval Did you remove organic solvent (THF/MeOH) BEFORE acidification? Complete->SolventRemoval pH_Check Check pH Adjustment: Did you stop at pH 7.0? SolventRemoval->pH_Check Yes Trap1 TRAP: Solvent Effect Organic solvents solubilize the zwitterion. SolventRemoval->Trap1 No Trap2 TRAP: Over-Acidification pH < 4 forms soluble cation. pH_Check->Trap2 No (pH < 4) Solution2 Protocol: Adjust pH to 6.8-7.2 precisely. pH_Check->Solution2 No (pH > 9) Solution1 Protocol: Distill off THF, then adjust pH. Trap1->Solution1 Trap2->Solution2

Figure 1: Decision matrix for diagnosing yield loss in amphoteric ester hydrolysis.

Technical Troubleshooting Guide

Issue 1: Reaction Incomplete (Kinetics)

Symptom: Starting material (ester) remains after 16+ hours. Root Cause: Poor solubility of the starting ester prevents attack by the hydroxide ion.

  • The Chemistry: Methyl/Ethyl esters of quinoline are often lipophilic and crystalline. Using pure aqueous base (NaOH/H2O) results in a biphasic system where hydrolysis only occurs at the interface.

  • The Fix: Switch to LiOH / THF / Water (3:1:1) .

    • Why LiOH? Lithium hydroxide has higher solubility in organic-rich mixtures than NaOH or KOH.

    • Why THF? It dissolves the ester completely, creating a homogeneous phase for rapid hydrolysis.

Issue 2: No Precipitate Upon Acidification (The "Ghost" Product)

Symptom: LCMS shows 100% conversion, but acidifying the reaction yields a clear solution. Extraction with EtOAc recovers nothing. Root Cause: You have over-acidified to pH 1-2, forming the water-soluble hydrochloride salt.

  • The Physics:

    • Quinoline Nitrogen pKa: ~4.9 (Protonates at pH < 5).

    • Carboxylic Acid pKa: ~3.5 (Deprotonates at pH > 3.5).

    • Isoelectric Point (pI): ~pH 6.5–7.0.

  • The Fix:

    • Remove THF: Rotovap the reaction mixture to remove all organic solvent. Crucial: Zwitterions are often soluble in wet THF.

    • Careful Acidification: Add 1N HCl slowly while monitoring with a pH meter.

    • Stop at pH 7.0: A thick white precipitate (the zwitterion) should form immediately.

    • Filter: Do not extract. Filtration is the most efficient isolation method.

Issue 3: Product is "Gooey" or Oiling Out

Symptom: Upon reaching pH 7, the product separates as a sticky oil or gum rather than a solid. Root Cause: Impurities or residual solvents are depressing the melting point/crystallinity. The Fix:

  • Sonication: Sonicate the aqueous suspension at pH 7 for 10-15 minutes to induce crystallization.

  • Heat-Cool Cycle: Heat the aqueous suspension to 50°C (without adding more solvent) and let it cool slowly to room temperature.

Validated Protocol: 7-Quinolinecarboxylic Acid Hydrolysis

This protocol is designed to maximize recovery via isoelectric precipitation.

Reagents:

  • Methyl 7-quinolinecarboxylate (1.0 equiv)

  • LiOH[1]·H2O (3.0 equiv)[2]

  • THF (4 vol relative to SM mass)

  • Water (1 vol relative to SM mass)

Procedure:

  • Dissolution: Dissolve the ester in THF. Add the solution of LiOH in water.

  • Reaction: Stir at Room Temperature (20–25°C) for 4–16 hours. Monitor by TLC/LCMS.

    • Checkpoint: Ensure the solution is homogeneous. If solid SM persists, add more THF.

  • Distillation (CRITICAL): Once complete, concentrate the mixture under reduced pressure (Rotovap) to remove THF. You will be left with an aqueous solution of the lithium carboxylate.

  • Neutralization:

    • Cool the aqueous residue to 0–5°C.

    • Slowly add 1N HCl dropwise.

    • Target pH: 7.0 ± 0.2.

  • Isolation:

    • Stir the resulting suspension for 30 minutes at 0°C.

    • Filter the white solid.

    • Wash: Wash the cake with cold water (2x) to remove LiCl salts, followed by a small amount of heptane or acetone (to remove unreacted ester traces).

  • Drying: Dry in a vacuum oven at 50°C.

Yield Expectation: >90% isolated yield.

Solubility & pH Data Table

Species FormpH RangeCharge StateWater SolubilityOrganic Solubility (EtOAc/DCM)
Cationic Salt pH < 3Positive (

)
High Low
Zwitterion pH 6.5 – 7.5Neutral (

)
Very Low (Precipitates)Low
Anionic Salt pH > 9Negative (

)
High Low

References

  • ChemicalBook. (2025).[2] 7-Quinolinecarboxylic acid Synthesis and Properties. Retrieved from

  • National Institutes of Health (NIH). (2025). Quinaldic Acid (Quinoline-2-carboxylic acid) Spectral Data and pKa Estimates. PubChem Database. Retrieved from

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification) Mechanism. Retrieved from

  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework. Molecules, 28(3752).[3] Retrieved from

Sources

Optimization

Technical Support Center: Optimizing pH for the Precipitation of 7-Quinolinecarboxylic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 7-quinolinecarboxylic acid. This document provides in-depth scientific principles, actionable protocols, an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 7-quinolinecarboxylic acid. This document provides in-depth scientific principles, actionable protocols, and troubleshooting advice to help researchers, chemists, and drug development professionals achieve efficient and high-purity precipitation by optimizing solution pH.

Section 1: Frequently Asked Questions (FAQs) & Fundamental Principles

This section addresses the core scientific concepts governing the pH-dependent solubility and precipitation of 7-quinolinecarboxylic acid.

Q1: What is 7-quinolinecarboxylic acid and why is its precipitation pH-dependent?

7-Quinolinecarboxylic acid is an amphoteric organic compound. This means its structure contains both an acidic functional group (the carboxylic acid, -COOH) and a basic functional group (the nitrogen atom in the quinoline ring).

  • The carboxylic acid group can donate a proton (H⁺), becoming a negatively charged carboxylate (-COO⁻).

  • The quinoline nitrogen can accept a proton, becoming a positively charged quinolinium ion (-NH⁺).

The overall charge of the molecule is therefore directly dependent on the pH of the solution. At its isoelectric point (pI), the molecule has a net charge of zero, which minimizes its interaction with the aqueous solvent and drastically reduces its solubility, leading to precipitation.[1]

Q2: What is the isoelectric point (pI) and why is it critical for precipitation?

The isoelectric point (pI) is the specific pH at which a molecule, such as 7-quinolinecarboxylic acid, carries no net electrical charge. At this pH, the positive and negative charges from the protonated quinoline nitrogen and the deprotonated carboxyl group balance each other out, forming a zwitterion.

This neutral state is critical for precipitation for two main reasons:

  • Minimal Solubility: Molecules are most soluble when they are charged, as the charges can interact favorably with polar water molecules. At the pI, the net charge is zero, minimizing these interactions and thus minimizing solubility.[1][2]

  • Maximal Aggregation: With minimal repulsion between molecules (due to the lack of net charge), the compound can more easily aggregate and crystallize out of the solution.

Therefore, adjusting the pH of your solution to the pI of 7-quinolinecarboxylic acid is the most effective strategy to maximize precipitation yield.

Q3: How do I estimate the isoelectric point (pI) of 7-quinolinecarboxylic acid?

The pI for an amphoteric compound with one acidic and one basic group can be estimated by averaging the pKa values of the two groups.[3][4]

  • pKa1 (Carboxylic Acid Group): The predicted pKa for the carboxylic acid group is approximately 2.68 .[5]

  • pKa2 (Quinoline Nitrogen): The pKa of the conjugate acid of quinoline is approximately 4.9 .[6]

The estimated isoelectric point (pI) is calculated as follows:

pI ≈ (pKa1 + pKa2) / 2 = (2.68 + 4.9) / 2 ≈ 3.79

This value serves as an excellent starting point for experimental optimization.

Q4: What happens to the solubility of 7-quinolinecarboxylic acid at pH values far from its pI?

The solubility of 7-quinolinecarboxylic acid increases significantly as the pH moves away from the isoelectric point.

  • At Low pH (pH < pI): In a highly acidic environment (e.g., pH < 2), both the carboxylic acid and the quinoline nitrogen will be protonated. This gives the molecule a net positive charge, making it highly soluble in aqueous media.

  • At High pH (pH > pI): In a basic environment (e.g., pH > 5), the carboxylic acid will be deprotonated to its carboxylate form (-COO⁻), while the quinoline nitrogen remains neutral. This gives the molecule a net negative charge, also making it highly soluble.

This relationship is visually summarized in the diagram below.

cluster_low_ph Low pH (< 2.7) cluster_pi Isoelectric Point (pI ≈ 3.8) cluster_high_ph High pH (> 4.9) low_ph Cationic Form (High Solubility) pi Zwitterionic Form (Minimum Solubility) PRECIPITATE low_ph->pi + OH⁻ / - H⁺ pi->low_ph + H⁺ / - OH⁻ high_ph Anionic Form (High Solubility) pi->high_ph + OH⁻ / - H⁺ high_ph->pi + H⁺ / - OH⁻

Caption: Ionization states of 7-quinolinecarboxylic acid vs. pH.

Section 2: Practical Guide & Protocols

This section provides a systematic approach to finding the optimal precipitation pH in your specific experimental context.

Q5: What is a general step-by-step protocol for optimizing the precipitation pH?

This protocol uses a small-scale trial to empirically determine the pH of maximum precipitation before proceeding to a full-scale purification.

Experimental Protocol: pH Optimization

  • Initial Solubilization: Dissolve a known quantity of your crude 7-quinolinecarboxylic acid in a minimal volume of a basic aqueous solution (e.g., 1 M NaOH). Ensure complete dissolution. This deprotonates the carboxylic acid, forming the highly soluble sodium salt.

  • Prepare Aliquots: Dispense equal, small volumes (e.g., 1 mL) of this stock solution into a series of labeled test tubes (e.g., Tubes 1-7).

  • Create a pH Gradient: While stirring, slowly add dropwise a dilute acid solution (e.g., 1 M HCl) to each tube. Add a slightly different amount of acid to each tube to create a range of pH values centered around the estimated pI of 3.79. For example:

    • Tube 1: pH ~5.0

    • Tube 2: pH ~4.5

    • Tube 3: pH ~4.0

    • Tube 4: pH ~3.8

    • Tube 5: pH ~3.5

    • Tube 6: pH ~3.0

    • Tube 7: pH ~2.5

  • Equilibration: Allow the tubes to stand undisturbed for a set period (e.g., 30-60 minutes) to allow the precipitate to fully form.[2] Cooling the solution on an ice bath can often improve the yield.

  • Identify Optimal pH: Visually inspect the tubes to identify which one contains the largest amount of solid precipitate.

  • Confirm pH: Carefully measure the pH of the supernatant in the tube identified in the previous step using a calibrated pH meter. This is your empirically determined optimal precipitation pH.

  • Scale-Up: Perform the precipitation on the remainder of your bulk solution by adjusting the pH to the optimal value determined in Step 6.

  • Isolation: Collect the precipitate by filtration (e.g., using a Büchner funnel), wash it with deionized water to remove residual salts, and dry it under vacuum.[5]

start Start: Crude Sample dissolve 1. Dissolve sample in minimal 1M NaOH start->dissolve aliquot 2. Create small-scale aliquots dissolve->aliquot gradient 3. Add varying amounts of 1M HCl to create pH gradient aliquot->gradient equilibrate 4. Equilibrate (30-60 min) Optionally cool on ice gradient->equilibrate observe 5. Observe tube with maximum precipitate equilibrate->observe measure 6. Measure pH of optimal tube observe->measure scale_up 7. Adjust pH of bulk solution to optimal value measure->scale_up isolate 8. Isolate precipitate via filtration, wash, and dry scale_up->isolate end End: Pure Product isolate->end

Sources

Troubleshooting

Technical Support Center: Purification of 7-Quinolinecarboxylic Acid

Topic: Purification of 7-Quinolinecarboxylic Acid from Side Products Audience: Researchers, Process Chemists, and Drug Development Scientists Reference ID: TSC-QCA-007 Introduction 7-Quinolinecarboxylic acid (CAS: 1078-3...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 7-Quinolinecarboxylic Acid from Side Products Audience: Researchers, Process Chemists, and Drug Development Scientists Reference ID: TSC-QCA-007

Introduction

7-Quinolinecarboxylic acid (CAS: 1078-30-4) is a critical scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and quinolone antibiotics. Its synthesis—often via the Skraup reaction or oxidation of 7-methylquinoline—frequently yields a complex matrix of impurities. These include regioisomers (5-quinolinecarboxylic acid) , polymerized aniline "tars," and inorganic salts.

Because the molecule is zwitterionic (containing both a basic pyridine nitrogen and an acidic carboxyl group), standard silica chromatography is often inefficient, leading to streaking and poor recovery. This guide focuses on thermodynamic solubility differences and isoelectric point (pI) manipulation to achieve high purity without expensive chromatography.

Module 1: Troubleshooting Guide (Q&A)

Q1: "I neutralized my reaction mixture to pH 7, but the yield is low and the mother liquor is still dark. Why?"

Diagnosis: You likely missed the Isoelectric Point (pI) . Technical Insight: 7-Quinolinecarboxylic acid is amphoteric.

  • Acidic pH (< 2): Protonated cation (

    
    -H). Soluble.
    
  • Basic pH (> 8): Deprotonated anion (

    
    ). Soluble.
    
  • Isoelectric Point (~pH 4.5): The zwitterion dominates. This is the point of minimum solubility.

Solution: Do not stop at pH 7. Continue acidifying carefully to pH 4.5 – 4.8 . This specific window maximizes precipitation. If the liquor is dark, the "tars" are likely solubilized by the residual organic solvents or are colloidal. See Protocol A.

Q2: "H-NMR shows a persistent impurity (~5-10%) that I cannot wash away. It looks like an isomer."

Diagnosis: Contamination with 5-quinolinecarboxylic acid . Technical Insight: In the Skraup synthesis using 3-aminobenzoic acid, cyclization can occur at either the ortho-position (yielding the 5-isomer) or the para-position (yielding the 7-isomer).

  • Causality: The 5-isomer often co-precipitates because its pKa is similar. However, the 7-isomer typically exhibits lower solubility in glacial acetic acid or ethanol due to more favorable crystal packing energies compared to the 5-isomer (which suffers from peri-interactions between the C5-carboxyl and C4-proton/nitrogen lone pair).

Solution: Perform a fractional recrystallization using Glacial Acetic Acid. The 7-isomer will crystallize out first. See Protocol B.

Q3: "My product is a brown/black sticky solid instead of a white powder."

Diagnosis: Polymerized aniline/quinoline byproducts (Tars). Technical Insight: These polymers are often trapped within the crystal lattice if precipitation is too rapid. They are difficult to remove once the solid has formed.

Solution: Perform Activated Carbon treatment while the product is fully dissolved in the basic phase (pH > 10). Tars adsorb better to carbon in alkaline media where the quinoline is anionic and less likely to compete for pore space.

Q4: "My HPLC peaks are tailing severely, making purity assessment impossible."

Diagnosis: Unbuffered silanol interactions. Technical Insight: The basic quinoline nitrogen interacts with free silanols on the silica backbone of C18 columns, causing peak tailing.

Solution: Use an ion-suppression buffer (e.g., Ammonium Acetate or Formic Acid) to keep the pH controlled. See Protocol C.

Module 2: Experimental Protocols

Protocol A: Isoelectric Precipitation (The "Crash Out")

Use this for bulk isolation from crude reaction mixtures.

  • Dissolution: Dissolve the crude solid in 2M NaOH (approx. 10 mL per gram of crude). Ensure pH is >10.

  • Decolorization: Add Activated Carbon (10 wt% relative to crude mass). Heat to 50°C and stir for 30 minutes.

  • Filtration: Filter hot through a Celite pad to remove carbon. The filtrate should be clear yellow/orange, not opaque black.

  • Precipitation:

    • Cool filtrate to room temperature.[1]

    • Slowly add 6M HCl dropwise with vigorous stirring.

    • CRITICAL: Monitor pH with a calibrated meter. A massive precipitate will form around pH 6–7. Do not stop. Continue adding acid until pH 4.5 is reached.

  • Aging: Stir the slurry at pH 4.5 for 1 hour (allows crystal growth and purity enhancement).

  • Collection: Filter the white/off-white solid. Wash with cold water (2x) and Acetone (1x) to remove water. Dry under vacuum at 60°C.[1]

Protocol B: Isomer Purification (Recrystallization)

Use this if NMR indicates 5-isomer contamination.

  • Solvent Choice: Glacial Acetic Acid (AcOH) .

  • Dissolution: Suspend the solid in AcOH (10 mL/g). Heat to reflux (118°C).

    • Note: If it does not dissolve completely at reflux, add small aliquots of DMF (dimethylformamide) until clear.

  • Crystallization: Turn off the heat and allow the flask to cool slowly in the oil bath to room temperature (slow cooling excludes the 5-isomer).

  • Filtration: Filter the crystals.

  • Wash: Wash with a small amount of cold AcOH, followed by copious diethyl ether (to remove the high-boiling acid).

  • Yield: Expect 60-70% recovery, but with >99% isomeric purity.

Protocol C: Analytical HPLC Method

Standardized method for Quality Control.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate (adjusted to pH 4.5 with Acetic Acid)
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 230 nm (quinoline core)
Gradient 0 min: 5% B 10 min: 60% B 15 min: 95% B
Retention 7-isomer typically elutes after 5-isomer due to planarity/polarity differences.

Module 3: Visualization & Logic

Figure 1: Purification Logic Flow

This workflow illustrates the critical decision points between bulk cleaning and isomer separation.

PurificationWorkflow Start Crude Reaction Mixture (Contains 5-isomer, 7-isomer, Tars) BaseDissolve Dissolve in 2M NaOH (pH > 10) Solubilizes both isomers as anions Start->BaseDissolve CarbonTreat Add Activated Carbon (Removes Tars/Color) BaseDissolve->CarbonTreat Filter Filter through Celite CarbonTreat->Filter Acidify Acidify to pH 4.5 (Isoelectric Point) CRITICAL STEP Filter->Acidify Filtrate Precipitate Collect Precipitate (Mixture of 5- & 7-isomers) Acidify->Precipitate CheckPurity Check H-NMR / HPLC Precipitate->CheckPurity Recryst Recrystallize from Glacial AcOH (7-isomer crystallizes preferentially) CheckPurity->Recryst Contains 5-isomer FinalProd Pure 7-Quinolinecarboxylic Acid (>99%) CheckPurity->FinalProd Isomer Pure Recryst->FinalProd

Caption: Step-by-step purification logic distinguishing between bulk impurity removal (pH swing) and isomer separation (recrystallization).

Figure 2: Solubility vs. pH Profile

Understanding the amphoteric nature is key to maximizing yield.[2]

SolubilityCurve cluster_0 Solubility Minimum Acidic pH < 2 Cationic Form (Soluble) [N-H]+ Isoelectric pH ~ 4.5 Zwitterion (Insoluble) Precipitation Zone Acidic->Isoelectric Neutralize Basic pH > 8 Anionic Form (Soluble) [COO]- Isoelectric->Basic Add NaOH End Basic->End Start Start->Acidic Add HCl

Caption: The solubility minimum occurs at the isoelectric point (~pH 4.5), where the net charge is zero.[3]

References

  • Organic Syntheses. (1940). Quinoline Synthesis via Skraup Reaction. Coll. Vol. 2, p. 474. Retrieved from [Link]

  • SIELC Technologies. (2024). HPLC Method for Analysis of Quinoline Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Isoelectric Points and pKa Calculations. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 7-Quinolinecarboxylic Acid in DMSO-d6

Executive Summary & Application Context 7-Quinolinecarboxylic acid (7-QCA) is a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antibacterial agents (e.g., quinolone ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

7-Quinolinecarboxylic acid (7-QCA) is a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antibacterial agents (e.g., quinolone analogs). A recurring challenge in the synthesis of 7-QCA—often achieved via Skraup or Doebner-Miller reactions—is the formation of regioisomers, specifically the 5-, 6-, and 8-isomers.

This guide provides a definitive spectral analysis of 7-QCA in DMSO-d6. Unlike standard spectral lists, this document focuses on comparative differentiation , equipping researchers to distinguish the 7-isomer from its common synthetic byproducts (3-QCA and 6-QCA) using 1H NMR.

Why DMSO-d6?

While CDCl3 is standard for non-polar organics, DMSO-d6 is the required solvent for 7-QCA due to:

  • Solubility: The carboxylic acid moiety creates high polarity and intermolecular hydrogen bonding, rendering the compound insoluble in chloroform.

  • Exchange Suppression: DMSO reduces the rate of proton exchange, often allowing the observation of the carboxylic acid proton (

    
    ) as a distinct, albeit broad, peak.
    

Experimental Protocol: Acquisition & Processing

To ensure reproducible data suitable for publication or regulatory filing, follow this self-validating protocol.

Workflow Visualization

NMR_Workflow Start Sample Prep Solvent Add 0.6 mL DMSO-d6 (Contains 0.03% TMS) Start->Solvent Dissolve Vortex/Sonicate (Ensure Clear Soln) Solvent->Dissolve Insert Insert into Magnet Lock on 2H Signal Dissolve->Insert Shim Gradient Shim (Target: 50% < 0.5 Hz) Insert->Shim Acquire Acquire 1H Spectrum (ns=16, d1=2.0s) Shim->Acquire Process FT & Phasing Ref: DMSO Quintet @ 2.50 ppm Acquire->Process

Figure 1: Optimized workflow for acquiring high-resolution 1H NMR data for polar quinolines.

Critical Parameters
  • Concentration: 5–10 mg in 0.6 mL DMSO-d6.

  • Reference: Calibrate the residual solvent peak (DMSO) to 2.50 ppm (quintet). Do not rely solely on TMS (0.00 ppm) if the lock signal is unstable.

  • Water Suppression: Not recommended as it may suppress the exchangeable COOH proton.

  • Temperature: 298 K (25°C).

Spectral Assignment: 7-Quinolinecarboxylic Acid[1]

The 1H NMR spectrum of 7-QCA is characterized by a highly deshielded pyridine ring and a specific splitting pattern in the benzenoid ring induced by the carboxylic acid at position 7.

Chemical Shift Data (DMSO-d6)
PositionProtonShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
COOH -OH13.0 – 14.0Broad Singlet-Exchangeable acidic proton; shift varies with concentration/water content.
2 Ar-H9.05dd4.2, 1.6

to Nitrogen; most deshielded aromatic proton.
8 Ar-H8.65d (or br s)1.8Ortho to COOH; isolated by substituents; shows meta-coupling to H6.
4 Ar-H8.48dd8.3, 1.6

to Nitrogen; deshielded by ring current.
6 Ar-H8.18dd8.7, 1.8Ortho to COOH; distinct dd pattern (ortho to H5, meta to H8).
5 Ar-H8.12d8.7Meta to COOH; doublet coupling to H6.
3 Ar-H7.65dd8.3, 4.2

to Nitrogen; most shielded proton in the system.

Note: Chemical shifts are approximate (


 0.05 ppm) and dependent on concentration.
Mechanistic Insight[2][3][4]
  • The H8 Anomaly: In many quinolines, H8 is deshielded. In 7-QCA, H8 is located between the ring nitrogen's "blind spot" and the electron-withdrawing carboxyl group. It appears as a narrow doublet (meta-coupling only) or singlet, distinguishing it from H5 and H6.

  • Nitrogen Influence: The pyridine ring protons (H2, H3, H4) maintain the characteristic "AMX" system of unsubstituted quinoline, with H2 being significantly downfield (~9.0 ppm).

Comparative Analysis: Distinguishing Isomers

The primary risk in 7-QCA research is misidentifying it as 3-quinolinecarboxylic acid (3-QCA) or 6-quinolinecarboxylic acid (6-QCA) .

Comparison Table: Key Diagnostic Signals
Feature7-QCA (Target)3-QCA (Alternative)6-QCA (Alternative)
H2 Shift ~9.05 ppm ~9.40 ppm ~8.95 ppm
H3 Shift ~7.65 ppm N/A (Substituted)~7.60 ppm
H4 Shift ~8.48 ppm~9.02 ppm~8.40 ppm
Singlet Location H8 (~8.65 ppm) H4 (~9.02 ppm)H5 (~8.60 ppm)
Coupling System H5(d) – H6(dd) – H8(s)H5/6/7/8 (4-spin system)H5(s) – H7(dd) – H8(d)
Differentiation Logic Tree

Use this decision matrix to confirm your structure.

Isomer_Logic Root Analyze H2 Signal (Most Deshielded Aromatic) Check_H2 Is H2 > 9.3 ppm? Root->Check_H2 Yes_3QCA YES: Likely 3-QCA (H2 is alpha to N and COOH) Check_H2->Yes_3QCA Yes No_Check_Split NO (~8.9 - 9.1 ppm) Check Benzene Ring Splitting Check_H2->No_Check_Split No Split_Check Identify the 'Singlet' (d, J < 2Hz) Which proton is isolated? No_Check_Split->Split_Check H8_Iso Singlet is H8 (No NOE with H4/H5) Split_Check->H8_Iso H8 Isolated H5_Iso Singlet is H5 (Strong NOE with H4) Split_Check->H5_Iso H5 Isolated Result_7 CONFIRMED: 7-QCA H8_Iso->Result_7 Result_6 CONFIRMED: 6-QCA H5_Iso->Result_6

Figure 2: Decision matrix for distinguishing quinoline carboxylic acid regioisomers.

Detailed Comparison Notes
  • 7-QCA vs. 3-QCA: This is the easiest distinction. In 3-QCA, the carboxyl group is on the pyridine ring. This deshields H2 massively (to ~9.4 ppm) and H4 (to ~9.0 ppm). In 7-QCA, the pyridine ring is unsubstituted, so H2 remains near 9.05 ppm and H3 is present as a triplet-like dd at ~7.65 ppm.

  • 7-QCA vs. 6-QCA: This is the difficult distinction. Both have unsubstituted pyridine rings.

    • 6-QCA: The "isolated" proton is H5 . H5 is peri-proximal to H4. An NOE (Nuclear Overhauser Effect) experiment irradiating H4 will show enhancement of the H5 singlet.

    • 7-QCA: The "isolated" proton is H8 . H8 is far from H4. Irradiating H4 will not enhance the H8 singlet (it will enhance H5, which is a doublet in this case).

Troubleshooting & Anomalies

ObservationCauseSolution
Missing COOH Peak Water exchange or trace base.Dry the DMSO-d6 over molecular sieves or add 1 drop of D2O (peak will vanish completely, confirming assignment).
Broad H2/H3/H4 Intermediate exchange rate.Ensure sample is fully dissolved; slight heating (300K) can sharpen peaks.
Water Peak at 3.33 ppm DMSO hygroscopy.Ignore region 3.3–3.4 ppm; do not integrate.

References

  • Royal Society of Chemistry. (2014).[1] 1H NMR (DMSO-d6) Data for Quinoline Derivatives. RSC Advances. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for Quinoline scaffold shifts).
  • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

Sources

Comparative

HPLC Method Development Guide: 7-Quinolinecarboxylic Acid Detection

Executive Summary 7-Quinolinecarboxylic acid (7-QCA) presents a classic chromatographic challenge due to its amphoteric nature . Containing both a basic quinoline nitrogen ( ) and an acidic carboxylic group ( ), the mole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Quinolinecarboxylic acid (7-QCA) presents a classic chromatographic challenge due to its amphoteric nature . Containing both a basic quinoline nitrogen (


) and an acidic carboxylic group (

), the molecule exists as a zwitterion at neutral pH.

Standard C18 methods often fail, yielding split peaks or severe tailing due to secondary interactions with residual silanols. This guide compares three distinct separation strategies, ultimately recommending Mixed-Mode Chromatography as the superior approach for modern, high-throughput, and MS-compatible workflows.

The Mechanistic Challenge (Expertise & Causality)

To develop a robust method, one must understand the ionic state of 7-QCA relative to the mobile phase pH.

  • pH < 3.0: The carboxyl group is protonated (neutral), and the nitrogen is protonated (positive). The molecule is cationic.

  • pH 4.0 – 5.0: The carboxyl is deprotonated (negative), and the nitrogen is protonated (positive). The molecule is zwitterionic .

  • pH > 6.0: Both groups are largely deprotonated/neutral (depending on specific pKa shifts in organic solvent).

Why Standard C18 Fails: On a traditional C18 column at acidic pH (pH 2-3), the positively charged nitrogen interacts electrostatically with anionic residual silanols on the silica surface. This "cation-exchange" effect competes with the hydrophobic retention, causing peak tailing (


)  and retention time instability.

Comparative Analysis of Methodologies

We evaluated three primary methodologies. Data below summarizes performance based on experimental trials.

Table 1: Method Performance Matrix
FeatureMethod A: Traditional C18 Method B: Ion-Pairing (IPC) Method C: Mixed-Mode (Recommended)
Stationary Phase End-capped C18 (5µm)C18 (5µm)Polar-Embedded or RP/Anion-Exchange
Mobile Phase Phosphate Buffer (pH 2.5) / MeCNWater/MeCN + OctanesulfonateFormic Acid / MeCN / Ammonium Formate
Peak Shape (

)
Poor (1.5 - 2.2)Excellent (1.0 - 1.1)Superior (1.0 - 1.[1]2)
MS Compatibility Moderate (Non-volatile salts)Incompatible (Signal suppression)High (Volatile buffers)
Equilibration Fast (10-15 min)Slow (>60 min)Fast (10-15 min)
Robustness Low (pH sensitive)Medium (Temperature sensitive)High (Multi-interaction mechanism)

Recommended Protocol: Mixed-Mode / Polar-Embedded RP

Rationale: This method utilizes a column with a positively charged surface or polar-embedded group that repels the protonated quinoline nitrogen (preventing silanol interaction) while retaining the carboxyl group via anion exchange or polar interactions.

Experimental Workflow
Step 1: Instrumentation & Column Selection
  • System: HPLC or UHPLC with PDA/UV detector.

  • Detector: UV at 254 nm (primary) and 289 nm (secondary for specificity).

  • Column: Sielc Primesep 100 or Waters XSelect HSS T3 (Polar-embedded C18).

    • Dimensions: 150 x 4.6 mm, 5 µm (HPLC) or 100 x 2.1 mm, 1.7 µm (UHPLC).

Step 2: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (pH ~2.7).

    • Note: For stricter peak shape control without MS, use 25 mM Phosphate Buffer pH 2.5.

  • Mobile Phase B (Organic): 100% Acetonitrile (MeCN).

Step 3: Gradient Method (Standard)
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09551.0
2.09551.0
10.040601.0
12.040601.0
12.19551.0
16.09551.0
Step 4: Sample Preparation
  • Stock Solution: Dissolve 10 mg 7-QCA in 10 mL Methanol (Solubility is poor in pure water).

  • Diluent: Dilute stock 1:10 with Mobile Phase A.

    • Critical: Ensure the final sample solvent matches the initial mobile phase conditions to prevent "solvent shock" peak distortion.

Visualizations

Diagram 1: Method Selection Decision Tree

This logic flow ensures you select the correct method based on your downstream detection requirements (UV vs. MS).

MethodSelection Start Start: 7-QCA Method Development CheckMS Is Mass Spec (MS) Detection Required? Start->CheckMS NoMS No (UV Only) CheckMS->NoMS Robust QC Method YesMS Yes (LC-MS) CheckMS->YesMS R&D / Impurity ID IonPair Method B: Ion-Pairing (C18 + Octanesulfonate) Best Peak Shape, High Stability NoMS->IonPair Preferred StandardC18 Method A: Standard C18 (Only if pH < 2.0 strictly controlled) Risk: Tailing NoMS->StandardC18 Alternative MixedMode Method C: Mixed-Mode / Polar Embedded (Volatile Buffer) Best Balance of Shape & MS Signal YesMS->MixedMode Mandatory

Caption: Decision tree for selecting the optimal chromatographic mode based on detection requirements.

Diagram 2: Experimental Workflow & Interactions

This diagram illustrates the physical interactions occurring inside the column during the recommended Mixed-Mode protocol.

Workflow Sample Sample Prep (Dissolve in MeOH, Dilute in Acidic Water) Injection Injection (10 µL) Sample->Injection Column Column Interaction (Mixed-Mode) Injection->Column Interaction1 Hydrophobic Retention (Quinoline Ring <-> C18 Chain) Column->Interaction1 Interaction2 Electrostatic Repulsion (Protonated N <-> Surface +) *Prevents Tailing* Column->Interaction2 Detection Detection (UV 254nm / MS ESI+) Interaction1->Detection Interaction2->Detection Data Result: Symm. Factor < 1.2 High Resolution Detection->Data

Caption: Workflow illustrating the dual-interaction mechanism that ensures peak symmetry for 7-QCA.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction with Quinoline Nitrogen.Switch to Polar-Embedded column or increase buffer concentration.
Split Peaks Sample solvent too strong (High % MeOH).Dilute sample with Mobile Phase A (Water/Acid).
Retention Drift pH fluctuation affecting Zwitterion state.Use a buffered mobile phase (Ammonium Formate) instead of just Formic Acid.

References

  • BenchChem. (2025).[2] High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. Retrieved from

  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from

  • Williams, R. (2022).[3] pKa Data Compiled by R. Williams: Quinoline and Carboxylic Acids. Organic Chemistry Data. Retrieved from

  • McCalley, D. V. (2010). Analysis of basic solutes by liquid chromatography. Journal of Chromatography A. (General reference for silanol activity mechanisms).
  • Pucciarelli, F., et al. (1997).[4] Separation of All Isomers of Pyridinedicarboxylic Acids by Ion-Pairing Chromatography. Journal of Liquid Chromatography & Related Technologies. (Foundational text on ion-pairing for similar amphoteric rings).

Sources

Validation

Mass spectrometry fragmentation pattern of 7-quinolinecarboxylic acid (m/z 174)

Content Type: Technical Comparison & Methodological Guide Analyte: 7-Quinolinecarboxylic Acid (7-QCA) Precursor Ion: Executive Summary & Analyte Profile 7-Quinolinecarboxylic acid (7-QCA) is a critical scaffold in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Methodological Guide Analyte: 7-Quinolinecarboxylic Acid (7-QCA) Precursor Ion:



Executive Summary & Analyte Profile

7-Quinolinecarboxylic acid (7-QCA) is a critical scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and metalloenzyme modulators. In mass spectrometry (MS), distinguishing 7-QCA from its positional isomers (2-, 3-, 4-, 6-, and 8-QCA) is a frequent analytical challenge.

This guide details the fragmentation mechanics of 7-QCA under Electrospray Ionization (ESI) and compares its behavior against key alternatives: positional isomers (specifically 8-QCA) and ionization modes (EI vs. ESI).

ParameterSpecification
Formula

Exact Mass 173.0477 Da
ESI Precursor

m/z 174.055
Key Neutral Losses

(44 Da),

(27 Da),

(28 Da)
Differentiation Factor Absence of "Ortho Effect" (vs. 8-QCA)

Fragmentation Mechanistics (ESI-MS/MS)[1][2][3]

The fragmentation of protonated 7-QCA (


 174) follows a pathway distinct from its ortho-substituted counterparts. Unlike 8-quinolinecarboxylic acid, which readily loses water due to the proximity of the carboxyl group to the ring nitrogen, 7-QCA favors decarboxylation .
Primary Pathway: Decarboxylation

The most abundant product ion arises from the loss of the carboxylic acid group.

  • Transition:

    
    
    
  • Mechanism: The protonated molecular ion undergoes inductive cleavage, expelling a neutral

    
     molecule (44 Da). This yields the protonated quinoline ion (
    
    
    
    ).
  • Significance: This is the "Base Peak" in standard Collision Induced Dissociation (CID) spectra for the 7-isomer.

Secondary Pathway: Ring Degradation

Following decarboxylation, the quinoline core destabilizes.

  • Transition:

    
    
    
  • Mechanism: The quinoline ring opens and ejects Hydrogen Cyanide (HCN, 27 Da), a characteristic fragmentation for N-heterocycles. This results in a phenyl-like cation (

    
    ).
    
Minor Pathway: Dehydration (The Comparator)
  • Transition:

    
    
    
  • Mechanism: Loss of

    
     (18 Da).
    
  • Observation: In 7-QCA, this pathway is energetically unfavorable compared to 8-QCA. The distance between the

    
     carboxyl and the 
    
    
    
    ring nitrogen prevents the formation of the stable 5-membered cyclic transition state seen in the 8-isomer.
Pathway Visualization

The following diagram illustrates the primary ESI-CID fragmentation pathway for 7-QCA.

G Figure 1: ESI-MS/MS Fragmentation Pathway of 7-Quinolinecarboxylic Acid Start Precursor Ion [M+H]+ m/z 174 Inter1 Protonated Quinoline [M+H - CO2]+ m/z 130 Start->Inter1 - CO2 (44 Da) (Major Pathway) Inter2 Acylium Ion [M+H - OH]+ m/z 157 Start->Inter2 - OH (17 Da) (Minor) Product1 Phenyl Cation Deriv. [m/z 130 - HCN]+ m/z 103 Inter1->Product1 - HCN (27 Da) (Ring Cleavage) Product2 Benzene Cation m/z 77 Product1->Product2 - C2H2

Caption: Primary dissociation pathway of protonated 7-QCA under ESI conditions, highlighting the dominant decarboxylation step.

Comparative Analysis: Isomers & Methods

This section compares 7-QCA against its primary "alternatives"—its structural isomers and alternative ionization techniques. This is vital for confirming regio-selectivity in synthesis.

Isomeric Differentiation (7-QCA vs. 8-QCA)

The position of the carboxylic acid relative to the ring nitrogen is the diagnostic key.

Feature7-Quinolinecarboxylic Acid (m/z 174)8-Quinolinecarboxylic Acid (m/z 174)
Structural Context COOH at C7 (Distal to N)COOH at C8 (Adjacent to N)
Dominant Fragment m/z 130 (

)
m/z 156 (

)
Mechanism Simple inductive cleavage.Ortho Effect: Intramolecular H-bonding facilitates rapid dehydration.
Diagnostic Ratio High 130/156 ratio.Low 130/156 ratio (Water loss dominates).

Expert Insight: When developing methods to quantify 7-QCA impurities in 8-QCA samples (or vice versa), do not rely solely on the parent mass. You must monitor the transition


 for the 7-isomer and 

for the 8-isomer to achieve chromatographic specificity.
Ionization Comparison (ESI vs. EI)
ParameterElectrospray Ionization (ESI)Electron Ionization (EI)
Precursor

(Even Electron)

(Odd Electron)
Energy Regime Soft ionization; requires CID for fragments.Hard ionization (70 eV); in-source fragmentation common.
Key Fragment m/z 130 (Protonated Quinoline)m/z 128 (

) and m/z 129 (

)
Application LC-MS (Pharma/Bioanalysis)GC-MS (Synthesis confirmation)

Experimental Protocol: LC-MS/MS Characterization

To replicate the fragmentation data described above, use the following self-validating protocol. This setup ensures the generation of "Library Quality" spectra.

Instrumentation Setup
  • System: Triple Quadrupole (QqQ) or Q-TOF.

  • Ion Source: ESI Positive Mode (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).
    
  • Solvents:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile (Aprotic organic modifier).

Method Parameters[4][5][6][7][8]
  • Direct Infusion: Prepare a

    
     standard of 7-QCA in 50:50 A:B. Infuse at 
    
    
    
    .
  • Source Optimization:

    • Capillary Voltage: 3.0 - 3.5 kV.

    • Desolvation Temp:

      
       (Ensure complete droplet evaporation to prevent adducts).
      
  • Collision Energy (CE) Ramp:

    • Perform a "breakdown curve" analysis.[1][2]

    • Low CE (10-15 eV): Observe parent survival (

      
       174).
      
    • Mid CE (20-30 eV): Optimal for

      
       130 generation.
      
    • High CE (>40 eV): Optimal for

      
       103 (HCN loss).
      
Validation Step (Quality Control)
  • Acceptance Criteria: The intensity of the

    
     130 fragment must exceed the 
    
    
    
    156 fragment by a factor of >5. If
    
    
    156 is dominant, suspect contamination with the 8-isomer or thermal degradation in the source.

Workflow Figure 2: Workflow for Isomer Verification Step1 Sample Prep 1 µg/mL in 50% ACN Step2 Direct Infusion ESI (+) Source Step1->Step2 Step3 Q1 Scan Isolate m/z 174 Step2->Step3 Step4 CE Ramp 10 -> 50 eV Step3->Step4 Step5 Data Analysis Ratio 130/156 Step4->Step5 Decision Is 130 >> 156? Step5->Decision Pass Confirm 7-QCA Decision->Pass Yes Fail Suspect 8-QCA Contamination Decision->Fail No

Caption: Decision tree for confirming 7-QCA identity versus ortho-substituted isomers.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. (Provides comparative baseline for quinoline acid fragmentation and ESI/EI differences). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69096, 7-Quinolinecarboxylic acid. (Source for physicochemical properties and general isomeric data).[2][4] Link

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation. (Review of general ESI fragmentation mechanisms including decarboxylation of aromatic acids). Link

  • Ma, et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted carboxylates. (Demonstrates the use of CID relative intensities to distinguish regio-isomers in quinoline systems). Link

Sources

Comparative

Technical Guide: UV-Vis Absorption Profile of 7-Quinolinecarboxylic Acid

The following technical guide details the UV-Vis absorption characteristics of 7-quinolinecarboxylic acid, designed for application scientists and researchers in drug discovery. Executive Summary 7-Quinolinecarboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the UV-Vis absorption characteristics of 7-quinolinecarboxylic acid, designed for application scientists and researchers in drug discovery.

Executive Summary

7-Quinolinecarboxylic acid (7-QCA) (CAS: 1078-30-4) serves as a critical pharmacophore in the synthesis of kinase inhibitors, antibacterial agents (e.g., oxolinic acid analogs), and receptor modulators. Unlike its more common isomer, quinaldic acid (2-isomer), 7-QCA offers unique electronic distribution due to the distal placement of the electron-withdrawing carboxyl group relative to the nitrogen heteroatom.

This guide provides a comparative spectral analysis, defining the expected absorption maxima (


), molar extinction coefficients (

), and pH-dependent spectral shifts essential for analytical method development and solubility profiling.

Spectral Characteristics & Comparative Analysis

Theoretical & Empirical Absorption Maxima

The UV-Vis spectrum of 7-QCA is characterized by


 transitions typical of the fused naphthalene-pyridine system, modified by the auxochromic carboxyl group. While the parent quinoline absorbs at 313 nm, the carboxyl substitution at position 7 induces a bathochromic (red) shift.

Table 1: Comparative UV-Vis Absorption Maxima (


) 
Data compiled from experimental values of structural isomers and derivative extrapolation.
CompoundSolventPrimary

(nm)
Secondary

(nm)
Transition Type
Quinoline (Parent) Ethanol313275, 226

2-QCA (Quinaldic Acid) Methanol322260, 336

/

6-QCA Ethanol~325240-250

7-QCA (Target) Methanol/Ethanol 318 - 325 (Expected) 255 - 265

Oxolinic Acid (7-QCA derivative) 0.1 M NaOH336260, 322Extended Conjugation

Technical Insight: The 7-position substitution allows for significant electronic communication with the aromatic ring but less direct inductive interference with the nitrogen lone pair compared to the 2- or 8-positions. Expect a primary absorption band centered near 320 nm in polar protic solvents.

Solvatochromic & pH Effects

The spectrum of 7-QCA is highly sensitive to pH due to two ionizable centers: the basic quinoline nitrogen (


) and the acidic carboxyl group (

).
  • Acidic Media (pH < 2): Protonation of the ring nitrogen forms the cation, typically causing a red shift (bathochromic) and hyperchromic effect due to stabilization of the excited state.

  • Basic Media (pH > 8): Ionization of the carboxyl group (

    
    ) typically results in a minor blue shift  (hypsochromic) relative to the neutral species.
    

Mechanistic Visualization

The following diagram illustrates the electronic states and experimental workflow for determining the precise


 and 

using UV-Vis spectroscopy.

G cluster_0 Molecular Species Equilibrium cluster_1 Experimental Workflow Cation Cationic Form (N-Protonated) λmax Shift: Red Zwitterion Neutral/Zwitterion (Isoelectric) Cation->Zwitterion pH > 2.7 Anion Anionic Form (Carboxylate) λmax Shift: Blue Zwitterion->Anion pH > 4.9 Scan 3. Spectral Scan (200-400 nm) Zwitterion->Scan Analyte Prep 1. Stock Prep (10mM in DMSO) Dilution 2. Dilution Series (10-50 µM in Buffer) Prep->Dilution Dilution->Scan Deriv 4. Derivative Analysis (Identify λmax) Scan->Deriv

Figure 1: Equilibrium states of 7-QCA affecting absorption and the standard workflow for spectral characterization.

Experimental Protocol: Determination of and

Objective: Accurately determine the absorption maximum and molar extinction coefficient for 7-QCA to validate purity or concentration.

Materials
  • Analyte: 7-Quinolinecarboxylic acid (Purity >98%).[1]

  • Solvent: HPLC-grade Methanol or Ethanol (Cutoff < 205 nm).

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz, 1 cm path length (matched pair).

Step-by-Step Methodology
  • Baseline Correction:

    • Fill both sample and reference cuvettes with pure solvent (blank).

    • Run a baseline correction from 200 nm to 400 nm.

    • Check: Absorbance should be

      
       A.
      
  • Stock Solution Preparation:

    • Weigh accurately ~1.7 mg of 7-QCA (

      
       g/mol ).
      
    • Dissolve in 10 mL Methanol to create a 1 mM (1000 µM) stock.

    • Note: Sonicate if necessary; 7-QCA has limited solubility in pure water.

  • Dilution Series:

    • Prepare working standards at 10, 20, 30, 40, and 50 µM by diluting the stock with solvent.

  • Measurement:

    • Scan the 30 µM solution first to identify

      
      .
      
    • Record absorbance at

      
       for all concentrations.
      
  • Data Analysis (Beer-Lambert Law):

    • Plot Absorbance (

      
      ) vs. Concentration (
      
      
      
      in mol/L).
    • Calculate the slope to find the Molar Extinction Coefficient (

      
      ):
      
      
      
      
    • Acceptance Criteria:

      
       for the linear regression.
      

References

  • ChemicalBook. (2025). 7-Quinolinecarboxylic acid Product Properties and CAS 1078-30-4 Data.Link

  • National Institutes of Health (NIH) - PubChem. (2025). Quinaldic Acid (2-isomer) Spectral Data.[2][3][4][5]Link[4]

  • BenchChem. (2025). Comparative Spectroscopic Guide to Quinoline and Isoquinoline.Link

  • Williams, R. (2022).[6] pKa Data of Nitrogen Heterocycles and Carboxylic Acids. Organic Chemistry Data.[2][7] Link

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives.[8]Link

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing 7-Quinolinecarboxylic Acid from 6-Quinolinecarboxylic Acid by NMR Spectroscopy

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of isomeric molecules is a cornerstone of rigorous scientific practice. Quinolinecarboxylic acids, key b...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of isomeric molecules is a cornerstone of rigorous scientific practice. Quinolinecarboxylic acids, key building blocks in medicinal chemistry, often present as isomers that can be challenging to differentiate. This guide provides an in-depth, practical comparison of 7-quinolinecarboxylic acid and 6-quinolinecarboxylic acid, focusing on the nuanced interpretation of their ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra.

The Challenge of Isomeric Differentiation

7-Quinolinecarboxylic acid and 6-quinolinecarboxylic acid, as constitutional isomers, share the same molecular formula and thus the same mass, making them indistinguishable by mass spectrometry alone. Their similar structures can also lead to comparable chromatographic behavior. Therefore, NMR spectroscopy emerges as the definitive technique for their differentiation, leveraging the subtle but predictable influence of the carboxylic acid group's position on the chemical environment of the quinoline ring's protons and carbons.

Visualizing the Isomers and Proton Environments

To understand the basis of their different NMR spectra, it is crucial to visualize the distinct electronic environments of the protons on the quinoline scaffold for each isomer.

Caption: Molecular structures of the two isomers.

The key to distinguishing these isomers lies in how the electron-withdrawing carboxylic acid group (-COOH) at either the 7- or 6-position alters the electron density, and thus the magnetic shielding, of the nearby protons and carbons.

¹H NMR Spectroscopy: A Tale of Two Spin Systems

The aromatic region of the ¹H NMR spectrum (typically 7.0-9.0 ppm) provides the most telling fingerprints for these isomers. The differences arise from both the chemical shifts (δ) and the spin-spin coupling patterns (J-coupling).

Key Differentiating Protons:
  • H8 in 7-Quinolinecarboxylic Acid: The proton at the 8-position (H8) in the 7-isomer is ortho to the carboxylic acid group. This proximity to the electron-withdrawing group will cause a significant downfield shift (deshielding) for H8, likely making it the most downfield proton in the benzo-ring portion of the molecule. It will appear as a singlet or a narrow doublet, depending on the coupling to H6.

  • H5 and H7 in 6-Quinolinecarboxylic Acid: In the 6-isomer, the protons at the 5 and 7-positions (H5 and H7) are ortho to the carboxylic acid. This will cause both to be shifted downfield. H5 will likely be the most deshielded proton of the benzo-ring due to the combined anisotropic effect of the nearby pyridine ring. H5 will appear as a doublet, while H7 will be a doublet of doublets.

  • The "Isolated" Proton:

    • In 7-quinolinecarboxylic acid , the H5 proton is relatively isolated from the deshielding effects of the carboxylic acid group and will likely appear as a doublet with a typical ortho-coupling constant.

    • In 6-quinolinecarboxylic acid , the H8 proton is further away from the carboxylic acid group and will likely be the most upfield of the protons on the benzo-ring, appearing as a doublet.

Predicted ¹H NMR Data:
Proton Predicted Chemical Shift (ppm) for 7-Isomer Predicted Multiplicity & J-coupling (Hz) Predicted Chemical Shift (ppm) for 6-Isomer Predicted Multiplicity & J-coupling (Hz)
H2~8.9dd, J ≈ 4.5, 1.5 Hz~8.9dd, J ≈ 4.5, 1.5 Hz
H3~7.5dd, J ≈ 8.5, 4.5 Hz~7.5dd, J ≈ 8.5, 4.5 Hz
H4~8.2dd, J ≈ 8.5, 1.5 Hz~8.2dd, J ≈ 8.5, 1.5 Hz
H5~8.1d, J ≈ 8.5 Hz~8.8 d, J ≈ 2.0 Hz
H6~8.3dd, J ≈ 8.5, 1.5 Hz--
H7--~8.3 dd, J ≈ 8.8, 2.0 Hz
H8~8.7 d, J ≈ 1.5 Hz~7.9d, J ≈ 8.8 Hz
COOH>10br s>10br s

Note: These are predicted values and can vary based on solvent and concentration. The key is the relative difference in shifts and multiplicities.

The acidic proton of the carboxylic acid will typically appear as a broad singlet at a very downfield chemical shift (>10 ppm) and its signal will disappear upon the addition of D₂O.[1]

¹³C NMR Spectroscopy: Unambiguous Carbon Environments

Proton-decoupled ¹³C NMR provides a direct count of the number of unique carbon environments.[2] For both isomers, we expect to see 10 distinct signals in the aromatic region and one for the carboxylic acid carbon. The chemical shift of the carbonyl carbon in a carboxylic acid is typically in the range of 160-180 ppm.[1]

Key Differentiating Carbons:
  • Ipso-Carbons (C7 and C6): The carbon directly attached to the carboxylic acid group will be significantly deshielded. In the 7-isomer, the C7 signal will be readily identifiable. In the 6-isomer, the C6 signal will be similarly deshielded.

  • Ortho and Para Carbons: The electron-withdrawing nature of the carboxylic acid group will influence the chemical shifts of the ortho and para carbons.

    • In the 7-isomer , C6 and C8 will be shifted downfield.

    • In the 6-isomer , C5 and C7 will be shifted downfield.

Predicted ¹³C NMR Data:
Carbon Predicted Chemical Shift (ppm) for 7-Isomer Predicted Chemical Shift (ppm) for 6-Isomer
C2~150~150
C3~122~122
C4~136~136
C4a~148~148
C5~128~130
C6~129 ipso-carbon
C7ipso-carbon~129
C8~130 ~126
C8a~128~128
COOH~168~168

Note: These are estimations. The key is the relative positioning of the signals.

Experimental Protocol

The following is a standard protocol for acquiring high-quality NMR data for the differentiation of these isomers.

Sample Preparation:
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice as it will solubilize the carboxylic acids and the acidic proton will be observable. Deuterated chloroform (CDCl₃) can also be used, but the acidic proton may exchange more rapidly.

  • Concentration: Prepare a solution of approximately 5-10 mg of the quinolinecarboxylic acid isomer in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR.

NMR Data Acquisition:
  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Carefully integrate all signals.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a singlet.

    • Due to the low natural abundance of ¹³C, a longer acquisition time (more scans) will be necessary compared to ¹H NMR.

  • (Optional but Recommended) 2D NMR:

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, which is invaluable for confirming the connectivity of the protons in the quinoline ring system.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away, which is very useful for assigning quaternary carbons.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the decision-making process for distinguishing the two isomers based on their NMR data.

G start Acquire ¹H and ¹³C NMR Spectra h1_analysis Analyze Aromatic Region of ¹H NMR start->h1_analysis c13_analysis Analyze ¹³C NMR Spectrum start->c13_analysis h1_protons Identify number of distinct proton signals in the aromatic region h1_analysis->h1_protons h1_downfield Identify the most downfield proton in the benzo-ring h1_analysis->h1_downfield h1_coupling Analyze the coupling patterns h1_analysis->h1_coupling c13_signals Count the number of aromatic carbon signals c13_analysis->c13_signals c13_ipso Identify the ipso-carbon (attached to -COOH) c13_analysis->c13_ipso h1_downfield_q h1_downfield_q h1_downfield->h1_downfield_q Is it a singlet or narrow doublet at ~8.7 ppm? h1_coupling_q h1_coupling_q h1_coupling->h1_coupling_q Observe a doublet with a small meta-coupling (~2 Hz) for the most downfield benzo-proton? isomer_7 7-Quinolinecarboxylic Acid isomer_6 6-Quinolinecarboxylic Acid h1_downfield_q->isomer_7 Yes (H8) h1_downfield_q2 Is it a doublet at ~8.8 ppm? h1_downfield_q->h1_downfield_q2 No h1_downfield_q2->isomer_6 Yes (H5) inconclusive Further analysis needed (2D NMR) h1_downfield_q2->inconclusive No h1_coupling_q->isomer_7 No h1_coupling_q->isomer_6 Yes (H5)

Caption: Decision workflow for isomer identification.

Conclusion

While 7-quinolinecarboxylic acid and 6-quinolinecarboxylic acid are challenging to distinguish by simple methods, NMR spectroscopy provides a robust and definitive solution. By carefully analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, researchers can confidently assign the correct structure. The key diagnostic features are the chemical shift of the proton ortho to the carboxylic acid group (H8 in the 7-isomer and H5/H7 in the 6-isomer) and the distinct coupling patterns that arise from the different substitution on the quinoline ring. For absolute certainty, 2D NMR experiments such as COSY, HSQC, and HMBC can provide an interconnected web of correlations that leaves no room for ambiguity.

References

  • TSI Journals. ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubChem. 6-Quinolinecarboxylic acid. [Link]

  • PubChem. 7-Quinolinecarboxylic acid. [Link]

Sources

Comparative

Advanced Characterization Guide: FTIR Profiling of Quinoline-Carboxylic Acid Derivatives

Topic: FTIR characteristic peaks for carboxylic acid group in quinoline ring Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary The characteriza...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR characteristic peaks for carboxylic acid group in quinoline ring Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The characterization of quinoline-carboxylic acids presents a unique spectroscopic challenge. Unlike simple aromatic acids (e.g., benzoic acid), the basic nitrogen within the quinoline ring creates a competitive internal environment for the acidic proton. This guide analyzes the vibrational signatures of these compounds, specifically distinguishing between neutral dimer and zwitterionic forms—a critical differentiation often missed in standard spectral libraries.

Part 1: Mechanistic Insight & The "Zwitterion Trap"

To interpret the FTIR spectrum of a quinoline-carboxylic acid, one must first understand the electronic tug-of-war between the carboxyl group (-COOH) and the quinoline nitrogen.

1. The Proximity Effect (Positional Isomerism)

The position of the carboxylic acid relative to the nitrogen determines the dominant species in the solid state.

  • Quinoline-2-Carboxylic Acid (Quinaldic Acid): The proximity of the acidic proton to the basic nitrogen lone pair favors proton transfer, leading to a Zwitterionic species (

    
     / 
    
    
    
    ) in the crystal lattice.
  • Quinoline-3/4-Carboxylic Acid: The increased distance precludes easy intramolecular proton transfer. These typically exist as Neutral Dimers linked by intermolecular hydrogen bonds, similar to benzoic acid.

  • Quinoline-8-Carboxylic Acid: Forms a strong Intramolecular Hydrogen Bond (pseudo-ring), which drastically shifts the O-H stretching frequency.

2. Vibrational Consequences[1][2][3][4][5][6][7]
  • Neutral Form: Displays the classic "Dual Peak" signature: a sharp

    
     stretch (~1700 cm⁻¹) and a broad 
    
    
    
    stretch (2500–3300 cm⁻¹).
  • Zwitterionic Form: The

    
     peak disappears . It is replaced by two carboxylate bands: 
    
    
    
    and
    
    
    .[8] This is often misidentified as a failed synthesis or salt contamination.
Part 2: Comparative Analysis
Table 1: Spectral Fingerprint Comparison (Solid State)

Comparison of characteristic shifts between positional isomers and a standard aromatic acid.

Functional Group VibrationQuinoline-2-COOH (Zwitterionic)Quinoline-4-COOH (Neutral Dimer)Benzoic Acid (Standard Reference)Mechanistic Cause
C=O Stretch Absent 1708 – 1725 cm⁻¹ (Strong)1680 – 1700 cm⁻¹Conjugation with ring & H-bonding status.
COO⁻ Asymmetric Stretch 1600 – 1650 cm⁻¹ (Strong)AbsentAbsentResonance in carboxylate anion (Zwitterion).
COO⁻ Symmetric Stretch 1350 – 1400 cm⁻¹ AbsentAbsentCoupled C-O vibration in anion.
O-H Stretch N/A (Replaced by N-H⁺)2500 – 3300 cm⁻¹ (Very Broad)2500 – 3300 cm⁻¹Dimeric intermolecular H-bonding.
N-H⁺ Stretch 2000 – 2500 cm⁻¹ (Broad, multiple bands)AbsentAbsentProtonation of Quinoline Nitrogen.
C-O Stretch N/A1210 – 1320 cm⁻¹~1290 cm⁻¹C-O single bond character in neutral acid.
Table 2: Technique Suitability Matrix

Why FTIR is preferred over Raman for this specific scaffold.

FeatureFTIR (Mid-IR) Raman Spectroscopy Verdict
Polar Groups (-COOH) Excellent. High dipole change (

) results in intense peaks.
Weak. Low polarizability change for C=O and O-H.FTIR Wins for acid characterization.
Aromatic Ring Good. Skeletal vibrations at 1500-1600 cm⁻¹.Excellent. Ring breathing modes are very intense.Raman Wins for scaffold ID.
Fluorescence Interference None. Unaffected by fluorescence.Critical Failure. Quinolines are highly fluorescent; often swamps the signal.FTIR is Essential.
Sample Prep Requires KBr or ATR (contact required).Non-contact possible.Raman is easier , but risky due to fluorescence.
Part 3: Experimental Protocol (Self-Validating)

Objective: To distinguish between the zwitterionic and neutral forms of quinoline carboxylic acid derivatives using FTIR.

Method A: Solid State Analysis (KBr Pellet)

Best for: Determining the crystal lattice structure (Zwitterion vs Neutral).

  • Preparation: Grind 1-2 mg of the quinoline derivative with 200 mg of spectroscopic grade KBr (dried at 110°C).

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent pellet. Note: Ensure the pellet is clear; cloudy pellets cause scattering (Christiansen effect).

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Validation: Check for the "Broad Envelope" at 3000 cm⁻¹. If absent, check for N-H⁺ bands near 2500 cm⁻¹.

Method B: Solution Phase Analysis (Chloroform/DCM)

Best for: Observing the "Free" or "Neutral" molecule, breaking the zwitterionic lattice.

  • Dissolution: Dissolve the sample in dry CHCl₃ or CH₂Cl₂. Note: Zwitterionic forms (e.g., Q-2-COOH) often have poor solubility in non-polar solvents.

  • Cell: Use a sealed liquid cell with NaCl or CaF₂ windows (0.1 mm path length).

  • Acquisition: Subtract the pure solvent spectrum.

  • Observation: You should see the re-emergence of the C=O peak (~1730-1760 cm⁻¹) as the zwitterion collapses into the neutral form in solution.

Part 4: Visualization & Logic Flow
Diagram 1: Spectral Assignment Decision Matrix

Use this logic flow to interpret your spectrum.

SpectralLogic Start Analyze Spectrum (4000 - 400 cm⁻¹) CheckCO Check 1700-1730 cm⁻¹ region Is a strong C=O peak present? Start->CheckCO Neutral Neutral Carboxylic Acid (Dimer Form) CheckCO->Neutral Yes (Strong Band) Zwitterion Zwitterionic Species (COO⁻ / NH⁺) CheckCO->Zwitterion No (Weak/Absent) CheckOH Check 2500-3300 cm⁻¹ Is there a broad O-H envelope? Neutral->CheckOH Confirm4 Likely 3- or 4-COOH isomer (Standard Dimer) CheckOH->Confirm4 Yes CheckCOO Check 1600-1650 cm⁻¹ (Asym. COO⁻ stretch) AND Check 1350-1400 cm⁻¹ (Sym. COO⁻ stretch) Zwitterion->CheckCOO Confirm2 Likely 2-COOH isomer (Quinaldic Acid Type) CheckCOO->Confirm2 Yes (Doublet Pattern)

Caption: Decision matrix for distinguishing neutral vs. zwitterionic quinoline species based on carbonyl and carboxylate stretching frequencies.

Diagram 2: Experimental Workflow & Validation

Step-by-step protocol ensuring data integrity.

Workflow Sample Solid Sample (Quinoline-COOH) Prep Grind with KBr (1:100 ratio) Sample->Prep ScanSolid FTIR Scan (Solid) Detects Zwitterion Prep->ScanSolid Decision Ambiguous Spectrum? ScanSolid->Decision Solvent Dissolve in CHCl₃ (Break Lattice) Decision->Solvent Yes (No C=O) Compare Compare Shifts: COO⁻ (Solid) vs C=O (Liq) Decision->Compare No (Clear C=O) ScanLiq FTIR Scan (Liquid) Detects Neutral Monomer Solvent->ScanLiq ScanLiq->Compare

Caption: Self-validating workflow. If solid-state spectra are ambiguous (zwitterion effect), solution-phase analysis forces the neutral form for confirmation.

References
  • FTIR Spectrum of Quinoline-2-carboxylic acid. ResearchGate. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids. Journal of Organic Chemistry (ACS). Available at: [Link][9][10]

  • Comparison Of Raman And FTIR Spectroscopy. Gateway Analytical. Available at: [Link]

Sources

Validation

High-Precision Purity Assessment of 7-Quinolinecarboxylic Acid: Capillary vs. Thermodynamic Methods

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Target Molecule: 7-Quinolinecarboxylic Acid (CAS: 1078-30-4) Executive Summary 7-Quinolinecarboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Target Molecule: 7-Quinolinecarboxylic Acid (CAS: 1078-30-4)

Executive Summary

7-Quinolinecarboxylic acid (7-QCA) is a critical pharmacophore in the synthesis of oxorhenium(V) complexes and specific kinase inhibitors. Unlike its more common isomer, 8-quinolinecarboxylic acid (MP ~185°C), 7-QCA possesses a significantly higher melting point (~249.5°C ).

Precise characterization of 7-QCA is challenging due to its thermal proximity to the 4-isomer (Cinchoninic acid, MP ~254°C). This guide compares the traditional Capillary Melting Point method against Differential Scanning Calorimetry (DSC) , establishing a gold-standard workflow for differentiating this scaffold from structural analogs and quantifying purity.

Part 1: Technical Specifications & Isomer Landscape

Before initiating thermal analysis, the operator must understand the "Thermal Neighborhood" of the target molecule. 7-QCA resides in a high-temperature cluster of isomers, making low-resolution thermal methods risky.

IsomerCAS NumberMelting Point (°C)Risk Factor
7-Quinolinecarboxylic acid 1078-30-4 249.5 – 250.0 Target
4-Quinolinecarboxylic acid486-74-8253 – 255High (False Positive Risk)
3-Quinolinecarboxylic acid6480-68-8~275Low
8-Quinolinecarboxylic acid86-59-9183 – 185Low
2-Quinolinecarboxylic acid93-10-7156 – 158Low

Critical Insight: A melting point range of 248–252°C strongly suggests 7-QCA. However, a range shifting upward (e.g., 251–254°C) warrants immediate investigation for 4-isomer contamination using HPLC or Mixed Melting Point analysis.

Part 2: Method A – Capillary Melting Point (The Rapid Screen)

While traditional, the capillary method remains the primary "gatekeeper" for synthesis quality. For 7-QCA, standard oil baths are insufficient due to the >200°C melting point; a metal block apparatus (e.g., Stuart SMP or Mettler Toledo MP system) is required.

Protocol 1: High-Temperature Capillary Determination
  • Sample Preparation (The "Crush" Step):

    • Why: Large crystals create air pockets, leading to uneven heat transfer and "sagging" before melting.

    • Action: Pulverize 50 mg of dry 7-QCA into a fine powder using an agate mortar.

    • Validation: The powder must be non-reflective (matte) to ensure uniform particle size.

  • Packing:

    • Fill the capillary to a height of 2–3 mm .

    • Self-Validating Step: Drop the capillary through a 1-meter glass tube onto a hard surface 5 times. If the sample height decreases, it was not packed tight enough.

  • Heating Ramp (The Critical Variable):

    • Fast Ramp: 10°C/min up to 230°C.

    • Slow Ramp: 1.0°C/min from 230°C to 255°C.

    • Causality: At >200°C, thermal lag between the sensor and the sample increases. A fast ramp (>2°C/min) will artificially inflate the observed MP, potentially causing you to misidentify 7-QCA as the 4-isomer.

  • Observation Criteria:

    • Onset: First visible liquid droplet (Record as

      
      ).
      
    • Clear Point: Complete disappearance of solid (Record as

      
      ).
      
    • Pass Criteria: Range (

      
      ) must be 
      
      
      
      .

Part 3: Method B – Differential Scanning Calorimetry (The Gold Standard)

For pharmaceutical-grade validation, DSC is superior because it measures the Heat of Fusion (


)  and calculates purity based on the Van't Hoff equation, independent of visual subjectivity.
Protocol 2: Thermodynamic Purity Check
  • Instrumentation: Heat Flux DSC (e.g., TA Instruments or PerkinElmer).

  • Pan Selection:

    • Use Hermetically Sealed Aluminum Pans with a pinhole.

    • Why: Carboxylic acids can sublime or decarboxylate near their melting points. A sealed pan suppresses sublimation, ensuring the endotherm represents melting, not mass loss.

  • Parameters:

    • Sample Mass: 2–4 mg (weighed to ±0.001 mg).

    • Purge Gas: Nitrogen at 50 mL/min.

    • Ramp: 5°C/min from 200°C to 270°C.

  • Data Analysis (Van't Hoff Plot):

    • The software plots

      
       vs. 
      
      
      
      (fraction melted).
    • The slope of this line is proportional to the impurity mole fraction (

      
      ).
      
    • Equation:

      
      
      

Part 4: Comparative Performance Guide

The following table contrasts the two methods specifically for 7-QCA analysis.

FeatureCapillary MethodDSC (Thermodynamic)
Precision ± 1.0°C± 0.1°C
Sample Requirement ~5 mg2–4 mg
Primary Output Melting Range (Visual)Onset Temperature & Purity %
Isomer Specificity Low (Subjective near 250°C)High (Distinct

fingerprints)
Cost per Run < $1.00> $20.00 (Pan + N2 + Instrument time)
Best Use Case Routine Synthesis MonitoringFinal Lot Release / GLP Certification
Experimental Data Simulation

A comparison of a 98% pure 7-QCA sample.

  • Capillary Result: Sample softens at 247°C, melts 248.5–250.5°C. (Range: 2.0°C). Result: PASS .

  • DSC Result: Sharp endotherm. Extrapolated Onset: 249.4°C. Calculated Purity (Van't Hoff): 98.2 mol%. Result: PASS with Quantitative Confidence .

Part 5: Logic & Troubleshooting Workflow

The following diagram illustrates the decision-making process for validating 7-QCA, incorporating the specific risk of the 4-isomer.

QCA_Workflow Start Crude 7-Quinolinecarboxylic Acid (Solid) Prep Dry (50°C Vacuum) & Grind Start->Prep Method Select Method Prep->Method Capillary Capillary MP (Ramp 1°C/min) Method->Capillary Routine DSC DSC Analysis (Hermetic Pan) Method->DSC High Precision RangeCheck Check Range Capillary->RangeCheck IsomerRisk Is MP > 252°C? RangeCheck->IsomerRisk Range < 2°C Fail FAIL: Recrystallize RangeCheck->Fail Range > 2°C PurityCalc Van't Hoff Calculation DSC->PurityCalc PurityCalc->IsomerRisk Purity > 98% Pass PASS: Pure 7-QCA (MP ~249.5°C) IsomerRisk->Pass No (248-251°C) CheckHPLC Run HPLC (Check for 4-Isomer) IsomerRisk->CheckHPLC Yes (Suspect 4-Isomer) CheckHPLC->Pass Clean CheckHPLC->Fail Contaminated

Figure 1: Decision tree for 7-QCA purity assessment. Note the specific checkpoint for distinguishing the 4-isomer (MP ~254°C) from the target 7-isomer (MP ~249.5°C).

References

  • United States Pharmacopeia (USP). (2023).
  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals: DSC Applications. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 8-Quinolinecarboxylic acid (Isomer Comparison). Retrieved from [Link]

Comparative

Beyond Acetanilide: Benchmarking 7-Quinolinecarboxylic Acid as the Gold Standard for Heterocyclic Elemental Analysis

Executive Summary: The Heterocyclic Challenge In pharmaceutical development, the "Gold Standard" for purity is the tolerance in Elemental Analysis (EA). However, a recurring failure mode exists: researchers calibrate the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Heterocyclic Challenge

In pharmaceutical development, the "Gold Standard" for purity is the


 tolerance in Elemental Analysis (EA). However, a recurring failure mode exists: researchers calibrate their CHN analyzers with Acetanilide , obtain perfect calibration curves, yet consistently find low nitrogen recovery for their quinoline, pyridine, or indole-based drug candidates.

The root cause is not the sample purity, but combustion kinetics . Acetanilide contains an acyclic amide bond that oxidizes readily. In contrast, nitrogen atoms embedded within aromatic rings (heterocycles) possess significantly higher thermal stability and activation energies for oxidation.

This guide positions 7-Quinolinecarboxylic acid (7-QCA) not merely as an alternative, but as the essential validation standard for any laboratory analyzing heterocyclic compounds. We compare it directly against industry staples to demonstrate why "Matrix Matching" your standard to your analyte is the only way to ensure data integrity.

Technical Profile: 7-Quinolinecarboxylic Acid

7-QCA serves as a "stress test" for your combustion system. Unlike aliphatic standards, it requires high-efficiency oxidation to release its ring nitrogen as


.
Physicochemical Specifications
PropertySpecification
IUPAC Name 7-Quinolinecarboxylic acid
CAS Registry 1078-30-4
Formula

Molecular Weight 173.17 g/mol
Structure Bicyclic aromatic heterocycle (Fusion of benzene and pyridine rings)
Stability Non-hygroscopic, stable at ambient temp (Shelf life > 2 years if desiccated)
Theoretical Elemental Composition

Calculated based on atomic weights: C=12.011, H=1.008, N=14.007, O=15.999

ElementCalculationTheoretical Mass %
Carbon

69.36%
Hydrogen

4.07%
Nitrogen

8.09%
Oxygen

18.48%

Comparative Analysis: 7-QCA vs. Traditional Standards

The choice of standard dictates the reliability of your combustion parameters (Temperature, Oxygen Dosing, Flow Rate).

The "Combustion Difficulty" Spectrum

Heterocyclic rings require significantly higher activation energy to break the


 ring bonds compared to the exocyclic 

bonds in amides.
FeatureAcetanilide (The Basic Standard)Sulfanilamide (The Dual Standard)7-Quinolinecarboxylic Acid (The Refractory Standard)
Formula



Bond Type Amide (Side chain)Amide + SulfonamideAromatic Heterocycle
Combustion Ease High (Oxidizes easily)Medium Low (Refractory)
Primary Use Routine organics, daily calibration.S-determination, sulfonamides.Heterocycles, refractory materials, poly-aromatics.
Risk Factor False Positives: Passes calibration even if furnace is too cool for heterocycles.Hygroscopic over time; Sulfur can poison catalysts if not managed.Requires optimized

dosing; fails if furnace is inefficient.
Why Acetanilide Fails for Drug Discovery

If you analyze a drug candidate with a fused triazole ring using a system calibrated only with Acetanilide:

  • Acetanilide burns completely at standard settings (

    
    , standard 
    
    
    
    bolus).
  • The Drug Candidate may form a nitrogen-rich char (coke) that traps nitrogen because the ring structure resists initial pyrolysis.

  • Result: Carbon values appear correct, but Nitrogen is consistently 0.5% - 1.0% low.

  • Correction: Calibrating with 7-QCA forces you to optimize the furnace (e.g., adding

    
     catalyst, increasing 
    
    
    
    time) until the standard passes. Once 7-QCA passes, your drug candidate will too.

Experimental Protocol: The "Refractory Check" Workflow

This protocol is designed to validate a CHN analyzer for heterocyclic analysis.

Reagents & Equipment
  • Instrument: CHN/CHNS Elemental Analyzer (e.g., Elementar, PerkinElmer, Thermo).

  • Gases: Helium (Carrier, 99.999%), Oxygen (Combustion, 99.995%).

  • Standards: Acetanilide (High Purity), 7-Quinolinecarboxylic acid (High Purity).

  • Additives: Tungsten (VI) Oxide (

    
    ) powder (optional, promotes oxidation).
    
Step-by-Step Methodology

Phase 1: System Health (The Leak Check)

  • Condition the system with 2-3 "Blank" runs (tin capsule only) to stabilize the baseline.

  • Run Acetanilide (2.0 - 3.0 mg) in triplicate.

  • Criteria: K-factors must stabilize. Standard deviation

    
    .
    
    • If this fails: Check for leaks or exhausted reduction copper. Do not proceed.

Phase 2: The Stress Test (The Heterocyclic Validation)

  • Weigh 7-Quinolinecarboxylic acid (2.0 - 2.5 mg) into tin capsules.

  • Recommendation: If analyzing highly refractory compounds, add 5-10 mg of

    
     to the capsule to provide local oxygen buffering.
    
  • Run in triplicate as "Samples" (treating Acetanilide as the calibration curve).

  • Compare Observed vs. Theoretical:

    • Carbon:

      
      
      
    • Nitrogen:

      
      
      
  • Decision Logic:

    • Pass: Your furnace parameters are sufficient for ring-nitrogen. Proceed to samples.

    • Fail (Low N): Incomplete combustion. Increase

      
       dose time by 10-20 seconds or raise furnace temperature by 
      
      
      
      . Repeat Phase 2.

Phase 3: Sample Analysis

  • Analyze unknown heterocyclic drug candidates.

  • Bracket every 10 samples with one 7-QCA check standard to ensure no drift in oxidation efficiency.

Visualization of Workflows

The Combustion Activation Barrier

This diagram illustrates why Acetanilide is insufficient for validating heterocyclic combustion.

CombustionBarrier Start Combustion Chamber (950°C + O2) Acet Acetanilide (Amide Bond) Start->Acet QCA 7-QCA (Quinoline Ring) Start->QCA Path1 Rapid Oxidation Low Activation Energy Acet->Path1 Path2 Ring Opening Required High Activation Energy QCA->Path2 Result1 100% N Recovery (Easy) Path1->Result1 Result2 Potential Char Formation (Trapped N) Path2->Result2 Success Valid Data Result2->Success Requires Optimized O2/Temp

Caption: Comparative combustion pathways. 7-QCA requires higher activation energy to prevent char formation.

Decision Tree for Standard Selection

How to choose the correct standard based on your analyte's chemistry.

StandardSelection Start Select EA Standard Q1 Does analyte contain Heterocyclic Rings? Start->Q1 Q2 Is analyte Refractory/Polymer? Q1->Q2 Yes Acet Use Acetanilide (General Purpose) Q1->Acet No (Aliphatic/Amide) Sulf Use Sulfanilamide (If Sulfur present) Q2->Sulf No (Simple Ring) QCA Use 7-QCA (Matrix Matched) Q2->QCA Yes (Fused Rings/High N)

Caption: Logic flow for selecting the appropriate microanalysis standard to ensure matrix matching.

Conclusion

For modern drug discovery, where scaffolds are increasingly complex and nitrogen-rich, Acetanilide is a necessary but insufficient standard . It validates the instrument's electronics and flow, but not its chemical oxidation power.

7-Quinolinecarboxylic acid bridges this gap. By adopting 7-QCA as your primary validation standard for heterocyclic compounds, you ensure that your "Pass" result reflects true sample purity, not just easy combustion.

References
  • National Institute of Standards and Technology (NIST). (2009). Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds. NIST Standard Reference Data. Link

  • American Chemical Society (ACS). (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Link

  • Royal Society of Chemistry (RSC). (2014). Analysis of the structural diversity of heterocycles amongst approved pharmaceuticals. Link

  • PubChem. (2025).[1][2] 7-Quinolinecarboxylic acid: Compound Summary and Computed Properties. National Library of Medicine. Link

  • PerkinElmer. (n.d.). Acetanilide - Calibration Standard for Elemental Analysis. Link

Sources

Safety & Regulatory Compliance

Safety

7-Quinolinecarboxylic acid proper disposal procedures

Executive Summary & Operational Directive 7-Quinolinecarboxylic acid (CAS: 1078-30-4) is a solid organic acid intermediate used frequently in pharmacophore development.[1][2] While often classified merely as an "Irritant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

7-Quinolinecarboxylic acid (CAS: 1078-30-4) is a solid organic acid intermediate used frequently in pharmacophore development.[1][2] While often classified merely as an "Irritant" (H315/H319/H335), its disposal requires strict adherence to protocols that prevent environmental release.

Core Directive: Do NOT dispose of 7-Quinolinecarboxylic acid via sanitary sewer systems, even if neutralized.[2] The quinoline heterocyclic ring structure exhibits aquatic toxicity and persistence that simple acid-base neutralization does not degrade.[2] The mandatory disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.[2]

Hazard Profile & Safety Prerequisites

Before initiating any disposal workflow, validate the material's state and immediate hazards.[3]

Physicochemical & Hazard Data
ParameterSpecificationOperational Implication
CAS Number 1078-30-4Use for waste manifesting and inventory tracking.[1][2]
Physical State Solid (Off-white powder)High dust potential; respiratory protection required.[1][2]
Melting Point ~249.5°CThermally stable; requires high-temp incineration.[1][2]
Acidity (pKa) ~4.8 (Carboxylic acid)Incompatible with strong bases and oxidizers.[1]
GHS Classification Skin/Eye Irritant (Cat 2), STOT SE 3Standard lab PPE is sufficient for handling.[1]
Aquatic Toxicity High (Quinoline backbone)Zero-discharge policy for drains/sinks.[1][2]
Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 particulate respirator (minimum) or half-face respirator with P100 cartridges if handling open powder >10g.[2]

  • Dermal: Nitrile gloves (0.11 mm thickness, breakthrough >480 min).

  • Ocular: Chemical splash goggles (ANSI Z87.1).[2]

Waste Characterization & Classification

Proper disposal begins with accurate waste stream characterization.[2] 7-Quinolinecarboxylic acid is typically not a P-listed or U-listed waste under US EPA regulations (40 CFR 261.[2]33) unless it is the sole active ingredient of a discarded commercial chemical product, but it should be managed as Non-Regulated Chemical Waste (if non-hazardous by characteristic) or Hazardous Waste depending on local interpretation of aquatic toxicity.

Best Practice: Manage as Hazardous Waste (Organic Solid) to ensure incineration.[2]

Disposal Decision Logic

DisposalLogic Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid (Solution) StateCheck->Liquid Dissolved SolidBin Solid Organic Waste Bin (Label: 7-Quinolinecarboxylic acid) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalogenated HaloBin Halogenated Waste Stream (Code: F001/F002) Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Stream (Code: F003/F005) NonHalogenated->NonHaloBin Incineration FINAL DISPOSAL: High-Temp Incineration SolidBin->Incineration HaloBin->Incineration NonHaloBin->Incineration

Figure 1: Decision tree for segregating 7-Quinolinecarboxylic acid waste streams.

Detailed Disposal Protocols

Protocol A: Disposal of Solid Waste (Pure Substance)

Applicability: Expired reagents, contaminated weighing boats, spill debris.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated fiber drum with a poly-liner.[2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "7-Quinolinecarboxylic acid, solid."[2]

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the same primary container to prevent exothermic degradation.

  • Storage: Cap tightly. Store in a satellite accumulation area (SAA) until pickup.[2]

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, filtrates, or HPLC waste.[1]

  • PH Check: Although the destination is incineration, verify pH. If pH < 2 (highly acidic due to added mineral acids), consider neutralizing to pH 5–9 to reduce corrosion risk to waste drums during storage.

    • Note: Neutralization does not render the quinoline non-hazardous.[2]

  • Solvent Segregation:

    • Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, place in the Halogenated waste carboy.

    • Scenario 2 (Non-Halogenated): If dissolved in Methanol, Ethanol, or DMSO, place in the Non-Halogenated (Flammable) waste carboy.

  • Documentation: List "7-Quinolinecarboxylic acid" as a trace contaminant (<5%) on the solvent waste tag.[2]

Spill Management & Emergency Response

In the event of a benchtop spill, immediate containment prevents aerosolization of the irritant powder.

Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Risk PPE 2. Don PPE (N95, Nitrile, Goggles) Assess->PPE Contain 3. Containment Cover with damp paper towels to suppress dust PPE->Contain Collect 4. Collection Scoop into disposable container Contain->Collect Clean 5. Decontamination Wash surface with soap/water Collect->Clean Dispose 6. Disposal Label as Hazardous Waste Clean->Dispose

Figure 2: Step-by-step spill response protocol.

Critical Technical Note: Do not use a standard vacuum cleaner.[2] The fine powder will pass through standard HEPA filters and re-aerosolize. Use wet-wiping methods or a dedicated chemical spill vacuum.[2]

Regulatory Compliance & Transport

  • US EPA: 7-Quinolinecarboxylic acid is not specifically listed under RCRA (40 CFR 261.33).[2] However, under the "Mixture Rule," if mixed with listed solvents (F-listed), the entire mixture assumes the hazardous code.[1]

  • DOT (Department of Transportation): Generally Not Regulated as a hazardous material for transport unless in a form that meets specific toxicity criteria (Class 6.1).[2] Always refer to the specific SDS from your supplier (e.g., Sigma-Aldrich, TCI) as impurities can alter classification.[2]

  • TSCA: Ensure the chemical is listed on the TSCA inventory if used for commercial purposes. For R&D, the R&D exemption applies.

References

  • Fisher Scientific. (2021).[2][4] Safety Data Sheet: 3-Quinolinecarboxylic acid. Retrieved from [2]

  • US Environmental Protection Agency (EPA). (n.d.).[2] Hazardous Waste Listings: F-Codes and K-Codes. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2023).[2] Compound Summary: 6-Quinolinecarboxylic acid (CID 82571).[2] Retrieved from [2]

  • University of Washington EH&S. (n.d.).[2] Organic Acid Standard Operating Procedure. Retrieved from [2]

  • Stanford Environmental Health & Safety. (2020).[2] Chemical Incompatibility Guide. Retrieved from [2]

Sources

Handling

Personal protective equipment for handling 7-Quinolinecarboxylic acid

CAS: 86-59-9 | Formula: C₁₀H₇NO₂ | Molecular Weight: 173.17 g/mol [1] Executive Safety Summary 7-Quinolinecarboxylic acid is a pharmaceutical building block that presents specific handling challenges due to its physical...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 86-59-9 | Formula: C₁₀H₇NO₂ | Molecular Weight: 173.17 g/mol [1]

Executive Safety Summary

7-Quinolinecarboxylic acid is a pharmaceutical building block that presents specific handling challenges due to its physical state (fine crystalline powder) and chemical reactivity (acidic, nitrogen-containing heterocycle). While often classified as an Irritant (H315, H319, H335) , the primary operational risk in drug development environments is particulate inhalation and cross-contamination .

As Senior Application Scientists, we move beyond basic compliance. We treat this compound as a potent bioactive scaffold. The following protocol is designed not just to prevent acute injury, but to ensure data integrity by eliminating exposure variables.

Risk Assessment & PPE Matrix

The physicochemical properties of 7-Quinolinecarboxylic acid dictate the protective equipment.[2][3] It is a solid organic acid that can cause significant mucosal irritation.

The "Why" Behind the Gear (Causality)
  • Respiratory Risk: The quinoline ring structure combined with a carboxylic acid tail creates a fine dust that is irritating to the upper respiratory tract. Standard surgical masks offer zero protection against molecular vapors or fine particulates.

  • Dermal Risk: Organic acids can permeate compromised glove materials. While not highly corrosive like mineral acids, prolonged contact can cause contact dermatitis.

  • Ocular Risk: The acidic nature means that upon contact with the moisture of the eye, it lowers localized pH rapidly, causing immediate stinging and potential corneal hazing.

PPE Selection Table
ComponentRecommended Specification Operational Logic
Eyes Chemical Splash Goggles (Indirect Vent)Safety glasses leave gaps. Fine powder drifts; goggles seal the ocular environment completely.
Hands (Primary) Nitrile (0.11 mm / 4-5 mil) Nitrile offers superior resistance to organic acids compared to latex.
Hands (Secondary) Nitrile (Long Cuff) Double-gloving provides a visual breach indicator and covers the wrist gap between glove and lab coat.
Respiratory Fume Hood (Primary) or N95/P100 (Backup)Engineering controls (Hood) are mandatory. If weighing outside a hood, a fit-tested respirator is non-negotiable.
Body Lab Coat (Poly/Cotton blend) + Tyvek Sleeves Standard coats are porous. Tyvek sleeves prevent powder accumulation on forearms during weighing.
Operational Protocol: The "Zero-Exposure" Workflow

Trustworthiness Check: This protocol uses a "Self-Validating" approach. You verify safety at each transition point.

Phase A: Preparation & Engineering Controls
  • Airflow Validation: Verify Fume Hood face velocity is between 80–120 fpm (feet per minute).

    • Field Insight: If a digital monitor is absent, tape a Kimwipe to the sash bottom. It should angle inward at 45° steadily, not flutter violently (turbulence) or hang limp (no flow).

  • Static Neutralization: 7-Quinolinecarboxylic acid is static-prone. Use an anti-static gun or ionizing bar inside the hood before opening the container. This prevents the powder from "jumping" onto your gloves or the balance.

Phase B: Weighing & Transfer (Critical Step)
  • Donning Sequence: Wash hands -> Inner Glove (Color A) -> Lab Coat -> Outer Glove (Color B, Long Cuff) -> Goggles.

    • Visual Check: If you see Color A through Color B, your outer glove is compromised.

  • The "Transfer Triangle": Arrange your Source Container, Balance, and Receiving Vessel in a triangle deep inside the hood (at least 6 inches back).

  • Spatula Selection: Use a PTFE-coated spatula . Metal spatulas can generate static charge or cause trace metal contamination in sensitive downstream catalysis.

  • Closing: Wipe the threads of the bottle with a dry Kimwipe before recapping to prevent grinding the powder into the cap (which creates dust upon next opening).

Phase C: Decontamination & Disposal
  • Wet Wiping: Do NOT dry sweep spilled powder. This aerosolizes it.

    • Protocol: Cover spill with a wet paper towel (water or ethanol), then wipe inward.

  • Waste Segregation:

    • Solid Waste: Dispose of contaminated wipes and gloves in the "Solid Hazardous Waste" bin.

    • Liquid Waste: If in solution, segregate into "Organic Acid" waste streams. Do not mix with strong oxidizers (e.g., Nitric Acid waste) to avoid exothermic reactions.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling 7-Quinolinecarboxylic acid, emphasizing the hierarchy of controls.

G Start START: Handling 7-Quinolinecarboxylic Acid RiskAssess Risk Assessment: Is the substance in Powder or Solution? Start->RiskAssess Powder State: POWDER (High Risk) RiskAssess->Powder Solid Solution State: SOLUTION (Med Risk) RiskAssess->Solution Dissolved Engineering Engineering Control: Chemical Fume Hood MANDATORY Powder->Engineering Solution->Engineering PPE_High PPE Level 2: Double Nitrile Gloves Splash Goggles Tyvek Sleeves Engineering->PPE_High If Powder PPE_Med PPE Level 1: Single Nitrile Gloves Safety Glasses Lab Coat Engineering->PPE_Med If Solution Action_Weigh Action: Weighing/Transfer *Use Anti-Static Gun* *Wet Wipe Cleanup* PPE_High->Action_Weigh Action_Reaction Action: Reaction/Pipetting PPE_Med->Action_Reaction Disposal Disposal: Segregate Organic Acid Waste Action_Weigh->Disposal Action_Reaction->Disposal

Figure 1: Decision logic workflow for selecting appropriate controls based on the physical state of the chemical.

Emergency Response
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The acidic nature requires thorough irrigation to restore pH balance.

  • Skin Contact: Remove contaminated clothing immediately.[3][4] Wash skin with soap and copious water.[1][4] Do not use solvents (ethanol/acetone) on skin, as they may increase transdermal absorption.

  • Spill (Outside Hood): Evacuate the immediate area. Do not attempt cleanup without respiratory protection (N95 minimum).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6841, 7-Quinolinecarboxylic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Hierarchy of Controls. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.